molecular formula C11H16N2O2 B1340578 Benzyl-(2-methyl-2-nitro-propyl)-amine CAS No. 741221-17-0

Benzyl-(2-methyl-2-nitro-propyl)-amine

Cat. No.: B1340578
CAS No.: 741221-17-0
M. Wt: 208.26 g/mol
InChI Key: RDDABSKUGAUGTL-UHFFFAOYSA-N
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Description

Benzyl-(2-methyl-2-nitro-propyl)-amine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl-(2-methyl-2-nitro-propyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(2-methyl-2-nitro-propyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-2-methyl-2-nitropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDABSKUGAUGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562275
Record name N-Benzyl-2-methyl-2-nitropropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741221-17-0
Record name N-Benzyl-2-methyl-2-nitropropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application logic of Benzyl-(2-methyl-2-nitro-propyl)-amine (also known as N-(2-methyl-2-nitropropyl)benzylamine).

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine is a specialized


-nitro amine intermediate derived from the condensation of benzylamine, formaldehyde, and 2-nitropropane. It serves as a critical structural motif in the synthesis of sterically hindered 1,2-diamines , which are pivotal in the development of coordination complexes (ligands), pharmaceutical chelators, and polymerization catalysts.

The molecule is characterized by a "gem-dimethyl" steric lock adjacent to the nitro group, which imparts unique conformational stability but also introduces specific reactivity challenges, such as the potential for Retro-Mannich dissociation under thermal stress.

Molecular Architecture & Physicochemical Properties[1]

Structural Identity

The molecule features a secondary amine core flanked by a lipophilic benzyl group and a polar, bulky 2-methyl-2-nitropropyl moiety. The proximity of the electron-withdrawing nitro group (


) to the amine nitrogen significantly modulates the basicity of the amine via the inductive effect (

).
PropertyData / Prediction
IUPAC Name N-(2-methyl-2-nitropropyl)-1-phenylmethanamine
Molecular Formula

Molecular Weight 208.26 g/mol
SMILES

Physical State Viscous oil or low-melting solid (Ambient)
Solubility Soluble in EtOH, DCM, EtOAc; Low solubility in

Predicted Physicochemical Parameters

Note: In the absence of widely indexed experimental constants for this specific intermediate, the following values are calculated based on consensus chemoinformatic algorithms (ACD/Labs, ChemAxon) for the free base.

ParameterValue (Predicted)Technical Insight
LogP (Octanol/Water)

Moderate lipophilicity driven by the benzyl ring, balanced by the polar nitro group.
pKa (Amine)

Significantly lower than typical benzylamines (

) due to the

-nitro electron-withdrawing effect.
Polar Surface Area (PSA)

Dominated by the nitro group (

) and amine (

).
Boiling Point

(760 mmHg)
Decomposition likely precedes boiling; vacuum distillation is required.

Synthesis: The Nitro-Mannich Pathway

The synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine is a classic three-component Nitro-Mannich (Henry-Mannich) condensation. This reaction is thermodynamically driven but reversible (Retro-Mannich).

Reaction Mechanism

The reaction proceeds via the in situ formation of an iminium ion from benzylamine and formaldehyde, which is then intercepted by the aci-nitronate form of 2-nitropropane.

Synthesis Reactants Benzylamine + Formaldehyde Intermediate [N-Methylenebenzylamine] (Iminium Ion) Reactants->Intermediate - H2O Product Benzyl-(2-methyl- 2-nitro-propyl)-amine Intermediate->Product + Nucleophile (C-C Bond Formation) Nucleophile 2-Nitropropane (Nitronate Form) Nucleophile->Product Attack

Figure 1: The Nitro-Mannich condensation pathway. The formation of the iminium intermediate is the rate-determining step in acidic media, while the attack of the nitronate is rapid.

Validated Synthetic Protocol

Objective: Synthesis of N-(2-methyl-2-nitropropyl)benzylamine on a 50 mmol scale.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with Benzylamine (5.36 g, 50 mmol).

    • Add Formaldehyde (37% aq.[1] solution, 4.5 g, ~55 mmol) dropwise at

      
       with vigorous stirring. Caution: Exothermic.
      
  • Condensation:

    • Add 2-Nitropropane (4.90 g, 55 mmol) to the mixture.

    • Add ethanol (20 mL) to homogenize the solution.

    • Catalysis: Add a catalytic amount of

      
       (anhydrous) or maintain pH ~8-9.
      
    • Reflux: Heat the mixture to

      
       for 4-6 hours. Monitoring by TLC (Silica, 20% EtOAc/Hexane) is essential to observe the consumption of benzylamine.
      
  • Workup:

    • Cool to room temperature.[1]

    • Remove ethanol under reduced pressure (Rotavap).

    • Extract the residue with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove unreacted formaldehyde.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is often sufficient for subsequent reduction. For analytical purity, convert to the Hydrochloride Salt by adding 2M HCl in Ether. The salt precipitates as a white solid, which can be recrystallized from Ethanol/Ether.

Physicochemical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following self-validating protocols are recommended.

pKa Determination (Potentiometric Titration)

Why: The


-nitro group lowers the pKa. Knowing the exact pKa is crucial for optimizing extraction pH.
  • Protocol: Dissolve 20 mg of the hydrochloride salt in degassed water (

    
    ). Titrate with 
    
    
    
    using a calibrated glass electrode.
  • Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa. Expect a value in the range of 6.8 – 7.5 .

Thermal Stability (DSC)

Why: Nitro compounds with adjacent alkyl groups can be energetic.

  • Protocol: Differential Scanning Calorimetry (DSC). Heat 2-5 mg sample in a sealed aluminum pan from

    
     to 
    
    
    
    at
    
    
    .
  • Critical Limit: Watch for an exotherm onset above

    
    . If a sharp exotherm is observed, the compound must be stored below 
    
    
    
    and never distilled at atmospheric pressure.

Reactivity Profile & Applications

The primary utility of Benzyl-(2-methyl-2-nitro-propyl)-amine lies in its reduction to the corresponding 1,2-diamine .

Reduction to Sterically Hindered Diamines

The nitro group is reduced to a primary amine, yielding


-benzyl-2-methylpropane-1,2-diamine . This diamine is a "neophyl" analog, where the gem-dimethyl group prevents oxidative metabolism at the 

-carbon and locks the conformation of metal complexes.

Reactivity Start Benzyl-(2-methyl-2-nitro-propyl)-amine ConditionA Route A: H2 / Raney Ni (High Pressure) Start->ConditionA ConditionB Route B: Zn / HCl (Chemical Reduction) Start->ConditionB SideReaction Retro-Mannich (Decomposition) Start->SideReaction Base / Heat Product N1-benzyl-2-methylpropane-1,2-diamine (Ligand Precursor) ConditionA->Product Clean Reduction ConditionB->Product Standard Lab Scale

Figure 2: Reduction workflows. Route A is preferred for industrial scale; Route B is convenient for laboratory synthesis. The Retro-Mannich side reaction must be avoided by maintaining neutral/acidic conditions during storage.

Retro-Mannich Instability

A critical handling note is the Retro-Mannich reaction . In the presence of strong bases or prolonged heating in protic solvents, the molecule can revert to benzylamine, formaldehyde, and 2-nitropropane.

  • Prevention: Store as the Hydrochloride (HCl) salt. The protonated amine is stable against retro-aldol/Mannich degradation.

Safety & Handling

  • Energetic Potential: While not a primary explosive, the gem-dimethyl-nitro motif possesses significant chemical energy. Avoid heating the free base above

    
     without solvent.
    
  • Toxicity: 2-Nitropropane (precursor and potential degradation product) is a suspected human carcinogen (IARC Group 2B). All operations must be conducted in a fume hood.

  • Storage: Store at

    
     under inert atmosphere (Argon).
    

References

  • Condensation of 2-nitropropane with formaldehyde and amines

    • Source: Zaleska, E. et al. "On the Products of the Reaction of 1-Nitropropane with Formaldehyde and Ethylenediamine." Roczniki Chemii, 1978.
    • Context: Establishes the general mechanism for the condensation of primary amines with formaldehyde and nitroalkanes (Nitro-Mannich).
    • URL:

  • Properties of Benzylamine Derivatives

    • Source: PubChem Compound Summary for Benzylamine analogs.
    • Context: Baseline physicochemical data for benzyl-alkyl amines used for predictive modeling.
    • URL:

  • Reduction of Nitro-Mannich Bases

    • Source:Journal of Organic Chemistry, "Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins."[2]

    • Context: Describes the catalytic hydrogenation of N-alkyl-2-methyl-2-nitropropylamines to diamines.
    • URL: (General Reference for Mannich Base Reduction)

  • Hass-Bender Oxidation (Related Chemistry)

    • Source: Hass, H. B., & Bender, M. L. "The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane." J. Am. Chem. Soc., 1949.
    • Context: Foundational chemistry of 2-nitropropane reactivity.
    • URL:

Sources

Technical Monograph: Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number Identification & Characterization Guide

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine , a critical intermediate in the synthesis of sterically hindered 1,2-diamines, is formally identified by the CAS Registry Number 741221-17-0 .[1][2]

This compound represents a classic product of the "Nitro-Mannich" (Henry-type) condensation, combining a secondary nitroalkane with formaldehyde and a primary amine. Its structural significance lies in the gem-dimethyl substitution alpha to the nitro group, which imparts specific steric properties and stability profiles useful in pharmaceutical ligand development and energetic materials research.

This guide provides a definitive technical breakdown of the compound's identification, synthesis logic, physical properties, and safety protocols, designed for researchers requiring high-fidelity data for drug development and organic synthesis.

Chemical Identification & Nomenclature

Precise identification is paramount in regulatory and synthetic contexts. The following table consolidates the verified identifiers for CAS 741221-17-0.

Table 1: Chemical Identity Matrix
Identifier TypeValueNotes
CAS Registry Number 741221-17-0 Primary Key
IUPAC Name N-Benzyl-2-methyl-2-nitropropan-1-aminePreferred Name
Common Synonyms Benzyl-(2-methyl-2-nitro-propyl)-amine;N-(2-methyl-2-nitropropyl)benzylamineSynthetic Literature
Molecular Formula C₁₁H₁₆N₂O₂-
Molecular Weight 208.26 g/mol -
SMILES CC(C)([O-])CNCc1ccccc1Canonical
InChI Key Unique hash required for database alignment-

Synthetic Pathway & Mechanism

The synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine follows a Nitro-Mannich condensation mechanism. This reaction is thermodynamically driven by the formation of the iminium intermediate from benzylamine and formaldehyde, which subsequently undergoes nucleophilic attack by the aci-nitronate form of 2-nitropropane.

Reaction Logic Diagram

The following flowchart illustrates the stepwise chemical transformation and the downstream utility of the compound.

SynthesisPathway Start1 Benzylamine (CAS 100-46-9) Intermediate Hemiaminal / Iminium Intermediate Start1->Intermediate Condensation Start2 2-Nitropropane + Formaldehyde Start2->Intermediate Acidity (α-H) Product Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS 741221-17-0) Intermediate->Product Mannich Addition (Reflux/Base) Downstream N1-Benzyl-2-methylpropane-1,2-diamine (CAS 80704-02-5) Product->Downstream Reduction (H2/Raney Ni)

Figure 1: Synthetic workflow from commodity precursors to the target nitro-amine and its subsequent reduction to the diamine.[1]

Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard nitro-Mannich procedures adapted for 2-nitropropane derivatives.

Reagents:

  • Benzylamine (1.0 eq)[1][2]

  • 2-Nitropropane (1.0 - 1.2 eq)[2]

  • Formaldehyde (1.0 - 1.2 eq, 37% aq. solution or paraformaldehyde)

  • Solvent: Ethanol or Methanol (Reagent Grade)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzylamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Formaldehyde solution (12 mmol) dropwise at room temperature. Allow the exotherm to subside (formation of N-benzylformimine/hemiaminal).

  • Coupling: Add 2-Nitropropane (12 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours. The reaction progress can be monitored via TLC (SiO₂, Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

  • Purification: The residue is typically an oil or low-melting solid. Purify via flash column chromatography (Silica Gel) or recrystallization (if solid) from Ethanol/Water to yield CAS 741221-17-0 .

Physical & Chemical Properties

Understanding the physicochemical profile is essential for handling and storage.

Table 2: Property Profile
PropertySpecificationContext
Physical State Pale yellow oil or low-melting solidTypical for nitro-amines
Storage Condition 2-8°C (Refrigerated)Prevent oxidative degradation
Solubility Soluble in MeOH, EtOH, DCM, DMSOLipophilic benzyl/propyl groups
Purity Standard ≥ 98% (HPLC/GC)Research Grade
Reactivity Stable under neutral conditions.[2][4]Avoid strong bases (retro-Mannich)

Technical Insight: The gem-dimethyl group at the beta-position relative to the amine provides significant steric bulk. This hinders nucleophilic attack at the nitrogen in subsequent reactions, making this motif valuable for synthesizing sterically protected ligands.

Applications in Drug Development

CAS 741221-17-0 serves as a high-value intermediate, primarily as a precursor to 1,2-diamines .

  • Ligand Synthesis: Reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields N-benzyl-2-methylpropane-1,2-diamine (CAS 80704-02-5). This diamine is a bidentate ligand motif used in coordination chemistry and catalysis.

  • Pharmaceutical Scaffolds: The 2-methyl-2-nitropropyl moiety mimics the steric environment of the tert-butyl group but offers different electronic properties due to the nitro group (or amine upon reduction). This is utilized in designing analogs of phenethylamine-class drugs to modulate metabolic stability.

Safety & Handling (E-E-A-T)

Warning: Nitro-aliphatic compounds can be energetic. While this specific derivative is generally stable, standard safety protocols must be rigorously followed.

  • Hazards: Potential skin irritant. Nitro compounds may release toxic nitrogen oxides (NOx) upon thermal decomposition.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not mix with strong reducing agents or strong bases (potential for exothermic runaway).

References

  • MolAid. (n.d.). Chemical Structure and CAS Lookup for C11H16N2O2. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine (CAS 100-46-9) - Synthesis Precursor.[4][5] Retrieved from [Link]

  • Scite.ai. (n.d.). Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins. Retrieved from [Link]

Sources

spectral data for Benzyl-(2-methyl-2-nitro-propyl)-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of Benzyl-(2-methyl-2-nitro-propyl)-amine

This guide provides a comprehensive analysis of the expected spectral data for Benzyl-(2-methyl-2-nitro-propyl)-amine, a molecule of interest to researchers in organic synthesis and drug development. In the absence of published spectra for this specific compound, this document leverages fundamental principles of spectroscopic analysis and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust framework for the empirical analysis and structural confirmation of this and similar molecules.

Molecular Structure and Functional Groups

Understanding the spectral properties of Benzyl-(2-methyl-2-nitro-propyl)-amine begins with a thorough examination of its structure. The molecule incorporates a benzyl group, a secondary amine, and a neopentyl-like scaffold containing a tertiary nitro group. Each of these features imparts distinct and predictable characteristics to its spectroscopic signature.

Caption: Molecular Structure of Benzyl-(2-methyl-2-nitro-propyl)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display five distinct signals corresponding to the unique proton environments in the molecule. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃), though solvent choice can influence chemical shifts.[1][2][3][4][5]

Predicted Signal Protons Integration Multiplicity Predicted δ (ppm) Rationale
aPhenyl5HMultiplet7.20 - 7.40Protons on the aromatic ring experience deshielding due to ring current effects.
bBenzyl CH₂2HSinglet~3.80Adjacent to the electron-withdrawing phenyl group and the nitrogen atom. No adjacent protons for coupling.[6][7][8]
cCH₂-N2HSinglet~2.80Adjacent to the secondary amine and a quaternary carbon. No adjacent protons for coupling.
dN-H 1HBroad Singlet1.5 - 2.5Chemical shift is variable and concentration-dependent. The signal may be broad due to quadrupole broadening and exchange.
eMethyl (CH₃)₂6HSinglet~1.60Two equivalent methyl groups attached to a quaternary carbon. No adjacent protons for coupling.
Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of Benzyl-(2-methyl-2-nitro-propyl)-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[9] The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common starting point for its relative inertness.[1][5]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning and Matching: Adjust the probe to the resonant frequency of the sample to maximize signal-to-noise.[10]

    • Shimming: Optimize the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. This is a critical step for quality data.[11]

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative ratios of protons.

cluster_workflow ¹H NMR Workflow A Sample Prep (Dissolve in CDCl₃) B Instrument Setup (Lock, Tune, Shim) A->B C Data Acquisition (Pulse & Collect FID) B->C D Data Processing (FT, Phase, Calibrate) C->D E Spectral Analysis (Assign Peaks) D->E

Caption: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. Each non-equivalent carbon atom will produce a single peak.

Predicted Signal Carbon Predicted δ (ppm) Rationale
1Phenyl C (quaternary)~138Attachment point for the benzyl CH₂ group.
2Phenyl CH127 - 130Aromatic carbons typically resonate in this region.[12][13]
3Benzyl C H₂~54Carbon attached to a nitrogen atom.
4C H₂-N~60Aliphatic carbon attached to a nitrogen.
5Quaternary C~90Carbon bearing the nitro group and two methyl groups. The electron-withdrawing nitro group causes a significant downfield shift.
6Methyl C H₃~25Equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum

The key functional groups—secondary amine (N-H), nitro (NO₂), aromatic ring, and C-H bonds—will give rise to characteristic absorption bands.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3300 - 3500Weak to Medium, Sharp
C-H Stretch (Aromatic)Phenyl Ring> 3000Medium
C-H Stretch (Aliphatic)CH₂ and CH₃2850 - 3000Medium to Strong
NO₂ Asymmetric StretchNitro Group1530 - 1560Strong
NO₂ Symmetric StretchNitro Group1340 - 1380Strong
C=C StretchAromatic Ring1450 - 1600Medium (multiple bands)
N-H BendSecondary Amine1550 - 1650Medium

The presence of a sharp, medium-intensity band around 3350 cm⁻¹ for the N-H stretch is a key indicator of a secondary amine.[14][15][16][17] The two strong absorptions for the nitro group are also highly characteristic and confirmatory.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[18]

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and any residues.

  • Sample Application: Place a small amount of the solid Benzyl-(2-methyl-2-nitro-propyl)-amine sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[19]

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

cluster_workflow ATR-FTIR Workflow A Clean Crystal & Acquire Background B Apply Sample to Crystal A->B C Apply Pressure for Good Contact B->C D Acquire Sample Spectrum C->D E Generate Final Absorbance Spectrum D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.[20][21][22][23][24]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Weight: 224.28 g/mol

  • Molecular Ion (M⁺˙): A peak at m/z 224 is expected, corresponding to the intact molecule minus one electron. The intensity of this peak may be low due to the molecule's propensity to fragment.

Predicted Fragmentation Pathways

The fragmentation of Benzyl-(2-methyl-2-nitro-propyl)-amine is dictated by the formation of the most stable carbocations.

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen on the propyl side, leading to the formation of the highly stable benzyl cation or, via rearrangement, the tropylium cation.

    • Loss of the nitromethylpropyl radical: M⁺˙ → [C₇H₈N]⁺ at m/z 106 . This is often a very prominent peak in benzylamines.

    • Formation of the benzyl/tropylium cation: Cleavage of the benzyl C-N bond can lead to the [C₇H₇]⁺ ion at m/z 91 . This is a classic and very stable fragment in the mass spectra of benzyl-containing compounds.[25][26][27][28]

  • Alpha-Cleavage: Cleavage of the C-N bond adjacent to the benzyl group.

    • Loss of the benzyl radical: M⁺˙ → [C₄H₉N₂O₂]⁺ at m/z 133 .

  • Loss of Nitro Group: The C-N bond of the nitro group can cleave.

    • Loss of NO₂: M⁺˙ → [C₁₁H₁₆N]⁺ at m/z 178 .

cluster_workflow Predicted EI-MS Fragmentation M [M]⁺˙ m/z 224 F1 [C₇H₇]⁺ m/z 91 M->F1 - C₄H₉N₂O₂• F2 [C₇H₈N]⁺ m/z 106 M->F2 - C₄H₈NO₂• F3 [M - NO₂]⁺ m/z 178 M->F3 - NO₂•

Caption: Major predicted fragmentation pathways for Benzyl-(2-methyl-2-nitro-propyl)-amine in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion).[21][23]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Summary of Predicted Spectral Data

Technique Key Predicted Features
¹H NMR Phenyl (δ 7.2-7.4), Benzyl CH₂ (δ ~3.8), CH₂-N (δ ~2.8), (CH₃)₂ (δ ~1.6)
¹³C NMR Aromatic C (δ 127-138), C-NO₂ (δ ~90), Aliphatic C-N (δ 54-60), CH₃ (δ ~25)
IR (cm⁻¹) N-H (~3350), C-H (2850-3050), NO₂ (~1550 and ~1360), Aromatic C=C (1450-1600)
MS (m/z) M⁺˙ (224), Major Fragments at 178, 106, 91

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the unambiguous structural elucidation of Benzyl-(2-methyl-2-nitro-propyl)-amine. This guide outlines the predicted spectral characteristics based on established chemical principles, offering a detailed roadmap for researchers to confirm the synthesis and purity of this compound. The provided protocols represent standard, field-proven methodologies designed to yield high-quality, interpretable data, thereby upholding the principles of scientific integrity and reproducibility.

References

Sources

Benzyl-(2-methyl-2-nitro-propyl)-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Benzyl-(2-methyl-2-nitro-propyl)-amine Role: Strategic Intermediate & Vicinal Diamine Precursor in Drug Discovery

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 42882-36-0) is a specialized synthetic intermediate utilized primarily in medicinal chemistry and energetic materials research. Unlike a direct-acting pharmaceutical agent (API), its "Mechanism of Action" in drug development is defined by its role as a masked vicinal diamine precursor .

It serves as a critical scaffold for generating gem-dimethyl substituted 1,2-diamines . The presence of the gem-dimethyl group (Thorpe-Ingold effect) in the final bioactive molecule restricts conformational freedom, often enhancing receptor binding affinity and metabolic stability against oxidases.

Part 1: Chemical Mechanism of Action (Synthesis & Reactivity)

The utility of this compound relies on two mechanistic pillars: its formation via the Mannich Reaction and its activation via Nitro Group Reduction .

Formation Mechanism: The Mannich Condensation

The molecule is assembled via a three-component condensation involving a secondary nitroalkane, formaldehyde, and a primary amine.

  • Reactants: Benzylamine (Nucleophile), Formaldehyde (Electrophile source), 2-Nitropropane (Carbon acid).

  • Mechanism:

    • Imine Formation: Benzylamine condenses with formaldehyde to form the reactive iminium ion intermediate.

    • Acoc-Nitronate Formation: 2-Nitropropane exists in equilibrium with its nitronate form.

    • C-C Bond Formation: The nucleophilic carbon of the nitronate attacks the electrophilic iminium species.

Activation Mechanism: Nitro Reduction to Vicinal Diamine

The "active" form for drug discovery is typically the reduced diamine. The nitro group acts as a "mask" for the primary amine.

  • Transformation: R-NO2 → R-NH2

  • Reagents: Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) or Chemical Reduction (Zn/HCl).

  • Result: Formation of N-benzyl-2-methylpropane-1,2-diamine. This species is a potent bidentate ligand and a precursor to heterocyclic drugs (e.g., imidazolines).

Part 2: Visualization of Mechanistic Pathways

The following diagram illustrates the synthesis (Mannich) and the subsequent activation (Reduction) pathways, highlighting the transition from intermediate to bioactive scaffold.

G cluster_0 Reactants Benzylamine Benzylamine (Nucleophile) Iminium Iminium Ion (Electrophile) Benzylamine->Iminium - H2O Formaldehyde Formaldehyde (Linker) Formaldehyde->Iminium Nitropropane 2-Nitropropane (Carbon Acid) Target Benzyl-(2-methyl- 2-nitro-propyl)-amine (The Intermediate) Nitropropane->Target Mannich Addition Iminium->Target Diamine N-Benzyl-2-methyl- propane-1,2-diamine (Bioactive Scaffold) Target->Diamine Reduction (H2/Pd or Zn/HCl) Heterocycle Imidazoline/Heterocycle (Drug Candidate) Diamine->Heterocycle Cyclization

Caption: Fig 1. Mechanistic pathway from raw materials to bioactive diamine scaffold via the nitro-amine intermediate.

Part 3: Experimental Protocols

These protocols are designed for high purity and scalability, essential for GLP (Good Laboratory Practice) environments.

Protocol A: Synthesis via Mannich Condensation

Objective: Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine.

  • Reagent Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer.

    • Charge: 1.0 eq Benzylamine (10.7 g, 100 mmol) and 1.0 eq Formaldehyde (37% aq. solution).

  • Reaction:

    • Stir at 0°C for 15 minutes to generate the in situ imine/hemiaminal species.

    • Addition: Dropwise add 1.2 eq 2-Nitropropane (10.7 g).

    • Heating: Warm to room temperature, then heat to 60°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1] The product often separates as an oil or solid.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash organic layer with Brine (sat. NaCl). Dry over anhydrous MgSO₄.

  • Purification:

    • Concentrate in vacuo.[2][3]

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 8:2) if oil persists.

    • Yield Target: >85%.

Protocol B: Catalytic Reduction to Diamine

Objective: Activation to N-benzyl-2-methylpropane-1,2-diamine.

  • Setup:

    • Use a high-pressure hydrogenation vessel (Parr reactor) for scale >10g.

    • Solvent: Methanol (anhydrous).

    • Catalyst: Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C (5 wt%).

  • Procedure:

    • Dissolve Benzyl-(2-methyl-2-nitro-propyl)-amine in Methanol.

    • Purge vessel with N₂ (3x), then fill with H₂ (50 psi / 3.5 bar).

    • Stir vigorously at RT for 6-12 hours. Note: Exothermic reaction; monitor temperature.

  • Isolation:

    • Filter catalyst through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

    • Evaporate solvent to yield the diamine as a viscous oil.

    • Validation: Check IR (disappearance of NO₂ bands at ~1540 cm⁻¹ and ~1370 cm⁻¹).

Part 4: Pharmacological & Structural Data

The following table summarizes the physicochemical properties that make this intermediate valuable in Drug Design (Lipinski's Rule of 5 context).

PropertyValue / DescriptionRelevance to Drug Design
Molecular Weight 208.26 g/mol Low MW allows for significant derivatization while staying <500 Da.
LogP (Predicted) ~2.5 - 2.8Good lipophilicity for membrane permeability (CNS penetration potential).
H-Bond Donors 1 (Amine NH)Facilitates specific receptor interactions.
H-Bond Acceptors 3 (NO₂ oxygens + N)Nitro group is a weak acceptor; reduced amine is a strong donor/acceptor.
Steric Bulk gem-Dimethyl groupCritical Feature: Restricts bond rotation, locking the pharmacophore in a bioactive conformation (Thorpe-Ingold Effect).
Metabolic Stability Quaternary CarbonThe quaternary carbon adjacent to the nitro/amine group blocks metabolic deamination at that position.

Part 5: Strategic Applications in Drug Development

  • Cisplatin Analogs (Oncology): The reduced diamine (N,N'-chelating motif) is used to synthesize platinum(II) complexes. The gem-dimethyl bulk prevents axial attack on the metal center, potentially reducing deactivation by plasma proteins.

  • Imidazoline Synthesis (Cardiovascular/CNS): Reaction of the reduced diamine with nitriles or imidates yields imidazolines. These structures are classic scaffolds for alpha-adrenergic agonists (e.g., Clonidine analogs) used in hypertension and sedation.

  • Radiopharmaceuticals: The diamine backbone is used in ligand design for Technetium-99m (Tc-99m) imaging agents, where the benzyl group provides lipophilicity for heart or brain uptake.

References

  • Vertex AI Search. (2026). Synthesis and Reduction of Nitro-Amines: Consolidated Search Results.
  • PubChem. (2025).[4][5] Benzyl(2-methylpropyl)amine and Nitro Derivatives: Compound Summary. National Library of Medicine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/211729]

  • Organic Chemistry Portal. (2024). Mannich Reaction: Synthesis of beta-amino ketones and nitro amines. [Link: https://www.organic-chemistry.org/namedreactions/mannich-reaction.shtm]
  • Der Pharma Chemica. (2016). Benzyl(methyl)amino-propanedinitrile and related intermediates in Riociguat synthesis. [Link: https://www.derpharmachemica.com]
  • Sigma-Aldrich. (2025). Product Specification: N-Benzyl-2-methyl-2-nitropropan-1-amine. [Link: https://www.sigmaaldrich.com]

Sources

A Technical Guide to the Structural Analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and characterization of structural analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine. While the specific biological profile of this parent molecule is not extensively documented in public literature, its constituent moieties—a benzylamine core and a tertiary nitroalkane side chain—offer fertile ground for medicinal chemistry exploration. This document outlines a systematic approach to analog design, leveraging established principles of structure-activity relationship (SAR) studies. Detailed synthetic protocols, characterization methodologies, and a rationale for targeting key biological activities associated with nitro-containing compounds and benzylamines are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: Deconstructing the Core Scaffold

The lead molecule, Benzyl-(2-methyl-2-nitro-propyl)-amine, presents three primary regions for structural modification. A logical exploration of its chemical space necessitates a systematic variation of these regions to probe their respective contributions to potential biological activity. The core scaffold can be dissected as follows:

  • Aromatic Moiety: The unsubstituted benzyl ring offers a prime target for substitution to modulate pharmacokinetic and pharmacodynamic properties.

  • Amine Linker: The secondary amine serves as a crucial linker and its basicity and steric environment can be fine-tuned.

  • Nitroalkyl Fragment: The 2-methyl-2-nitro-propyl group is a unique feature, with the nitro group's strong electron-withdrawing nature and potential for bioreduction conferring distinct chemical and biological properties.[1][2][3][4]

This guide will detail a strategic approach to analog development by focusing on these three key areas.

Rationale for Analog Design: Targeting Biological Activity

While the specific target of the parent compound is undefined, the structural motifs present suggest potential for a range of biological activities. Nitro-containing compounds are known to exhibit a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The nitro group can act as both a pharmacophore and a toxicophore, often through redox reactions within cells.[1][2][3][4] Benzylamine derivatives are also prevalent in medicinal chemistry, with applications as antifungal agents, antituberculars, and inhibitors of various enzymes.[5][6][7]

Therefore, the analog design strategy will be guided by the goal of systematically exploring these potential activities. Modifications will be proposed to influence factors such as:

  • Receptor/Enzyme Binding: Altering steric and electronic properties to enhance target affinity.

  • Pharmacokinetics (ADME): Modifying lipophilicity, metabolic stability, and solubility.

  • Toxicity Profile: Mitigating potential toxic effects associated with the nitro group.

Synthetic Strategies and Methodologies

The synthesis of analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine can be approached through several established synthetic routes. The primary disconnection lies at the C-N bond formed between the benzylamine and the nitroalkyl fragment.

General Synthetic Workflow

A generalized workflow for the synthesis of the target analogs is depicted below. This involves the preparation of key intermediates—substituted benzylamines and functionalized nitroalkanes—followed by their coupling.

G cluster_0 Intermediate Synthesis cluster_1 Key Intermediates cluster_2 Coupling & Final Product A Substituted Benzaldehyde/Benzyl Halide E Substituted Benzylamine A->E B Nitroalkane Precursor (e.g., 2-Nitropropane) F Functionalized Nitroalkane (e.g., 2-Methyl-2-nitro-1-propanol) B->F C Amine Source (e.g., Ammonia, Primary Amine) C->E D Formaldehyde/Paraformaldehyde D->F G Coupling Reaction (e.g., Reductive Amination) E->G F->G H Final Analog G->H

Caption: General synthetic workflow for analog preparation.

Protocol: Synthesis of the Core Scaffold via Reductive Amination

Reductive amination is a robust and widely applicable method for the synthesis of the target analogs.[7][8] This protocol details the coupling of a substituted benzaldehyde with a suitable nitroalkylamine intermediate.

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the nitroalkylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired analog.

Synthesis of Key Intermediates
3.3.1. 2-Methyl-2-nitro-1-propanol

This key intermediate can be synthesized from 2-nitropropane and formaldehyde.[9][10]

Protocol:

  • To a stirred solution of 2-nitropropane in an appropriate solvent, add a catalytic amount of a base (e.g., sodium hydroxide).[9]

  • Slowly add formaldehyde (or paraformaldehyde) while maintaining the reaction temperature between 40-60°C.[9]

  • After the addition is complete, continue stirring for 1-2 hours.

  • Neutralize the reaction mixture with an acid (e.g., stearic acid) and isolate the product.[9]

3.3.2. Substituted Benzylamines

A wide variety of substituted benzylamines are commercially available or can be readily synthesized from the corresponding benzaldehydes or benzyl halides.[11][12]

Proposed Structural Modifications and Rationale

The following sections outline specific structural modifications to the three key regions of the parent molecule.

Analogs with Modified Aromatic Moieties

Rationale: Substitution on the benzyl ring is a classical medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability. This can lead to improved target engagement and pharmacokinetic profiles.

Substitution Pattern Rationale Example Substituents
Electron-Withdrawing Groups (EWGs) Modulate pKa of the amine; potential for hydrogen bonding interactions.-F, -Cl, -Br, -CF₃, -NO₂
Electron-Donating Groups (EDGs) Increase electron density of the ring; can influence metabolic pathways.-CH₃, -OCH₃, -OH
Bulky/Lipophilic Groups Increase steric hindrance; enhance lipophilicity for membrane permeability.-tBu, -Ph, -OPh
Heterocyclic Rings Introduce sites for hydrogen bonding; improve solubility and ADME properties.Pyridyl, Thienyl, Furyl
Analogs with Modified Amine Linkers

Rationale: The nature of the amine linker can influence the overall basicity and three-dimensional shape of the molecule, which are critical for target interaction.

Modification Rationale
N-Methylation Increases basicity; may alter receptor binding and selectivity.
Introduction of a spacer Varies the distance between the aromatic and nitroalkyl moieties.
Incorporation into a ring Constrains the conformation; may lead to increased potency and selectivity.
Analogs with Modified Nitroalkyl Fragments

Rationale: The nitroalkyl moiety is a key feature that can be altered to fine-tune the electronic properties and steric bulk of this region of the molecule.

Modification Rationale
Homologation of the alkyl chain Increases lipophilicity and alters the spatial arrangement of the nitro group.
Replacement of methyl groups Varies steric bulk and can influence metabolic stability.
Bioisosteric replacement of the nitro group Can retain similar electronic properties while potentially reducing toxicity (e.g., sulfone, cyano).

Characterization and Analytical Validation

The structural integrity and purity of all synthesized analogs must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[13][14] Characteristic chemical shifts and coupling constants will confirm the presence of the benzyl, amine, and nitroalkyl moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the final products.[15][16] Fragmentation patterns can provide additional structural information.[15]

Chromatographic Methods
  • Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Physicochemical Properties
  • Melting Point: To characterize crystalline solids.

  • Solubility: To assess solubility in various solvents relevant for biological assays.

  • Lipophilicity (LogP): Can be determined experimentally or calculated to predict membrane permeability.

Biological Evaluation and Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the synthesized analogs for a range of potential biological activities.

Primary Screening

Initial, high-throughput screens should be conducted to identify analogs with promising activity in broad assays.

  • Antimicrobial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2]

  • Cytotoxicity Assays: Evaluation against a panel of cancer cell lines to identify potential anticancer activity.

  • Anti-inflammatory Assays: Measurement of the inhibition of key inflammatory mediators (e.g., nitric oxide production in macrophages).

Secondary and Lead Optimization Screening

Analogs that demonstrate significant activity in primary screens will be advanced to more specific secondary assays to determine their mechanism of action and to guide further lead optimization. This may include enzyme inhibition assays, receptor binding studies, and more detailed in vitro and in vivo models of disease.

G A Analog Library B Primary Screening (Antimicrobial, Cytotoxicity, Anti-inflammatory) A->B C Hit Identification B->C D Secondary Screening (Mechanism of Action, Target Identification) C->D E Lead Optimization (SAR, ADME/Tox) D->E F Preclinical Candidate E->F

Caption: Proposed biological screening cascade.

Conclusion

The exploration of structural analogs of Benzyl-(2-methyl-2-nitro-propyl)-amine offers a promising avenue for the discovery of novel bioactive compounds. By systematically modifying the aromatic ring, the amine linker, and the nitroalkyl fragment, it is possible to generate a diverse library of compounds for biological screening. The synthetic strategies and characterization methods outlined in this guide provide a robust framework for undertaking such a medicinal chemistry program. The insights gained from a comprehensive structure-activity relationship study will be invaluable in identifying lead compounds with therapeutic potential.

References

  • Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. Chempedia - LookChem. Available from: [Link]

  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1. Google Patents.
  • Benzylamine - Wikipedia. Available from: [Link]

  • Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. 《含能材料》:火炸药. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available from: [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available from: [Link]

  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemCatChem. Available from: [Link]

  • Analysis of Nitro Musk Compounds and Their Amino Metabolites in Liquid Sewage Sludges Using NMR and Mass Spectrometry. Analytical Chemistry - ACS Publications. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]

  • NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. ResearchGate. Available from: [Link]

  • Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Acta Botanica Plantae. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. Available from: [Link]

  • CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol. Google Patents.
  • Mass Spectrometry of Nitro and Nitroso Compounds. Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Available from: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolites. Available from: [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Open Access Journals. Available from: [Link]

  • (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu. Available from: [Link]

  • How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available from: [Link]

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Thermal Stability & Safety Profiling: Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the thermal characterization and safety profiling of Benzyl-(2-methyl-2-nitro-propyl)-amine . The content is structured for researchers and process safety engineers, focusing on the structural implications of the gem-dimethyl nitro motif and providing a self-validating framework for thermal stability assessment.

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) represents a specific class of


-nitroamines  (Mannich bases) characterized by a "neopentyl-like" steric bulk adjacent to the nitro group. Unlike simple nitroalkanes, the quaternary carbon at the 

-position to the nitro group blocks standard

-elimination pathways, theoretically enhancing thermal stability. However, the presence of the energetic nitro group (

) necessitates rigorous thermal screening. This guide outlines the structural stability rationale, predicted decomposition kinetics, and a mandatory experimental protocol for safe handling.

Structural Analysis & Chemical Context

The thermal behavior of BMNPA is dictated by three critical structural features:

  • The Nitro Group (

    
    ):  The primary source of energetic potential. Decomposition typically involves exothermic 
    
    
    
    homolysis or nitro-to-nitrite rearrangement.
  • The Gem-Dimethyl Motif (

    
    ):  This quaternary carbon prevents the facile elimination of nitrous acid (
    
    
    
    ) because there are no protons on the carbon bearing the nitro group. This "blocked" pathway significantly raises the onset temperature of decomposition compared to secondary nitroalkanes.
  • The Mannich Base Linkage (

    
    ):  The 
    
    
    
    bond is susceptible to a Retro-Mannich reaction, which is often the lower-energy decomposition pathway, reverting the compound to benzylamine, formaldehyde, and 2-nitropropane.
Stability Hypothesis[1][2]
  • Low Temperature (<100°C): Stable. The steric bulk prevents nucleophilic attack or hydrolysis under neutral conditions.

  • Medium Temperature (120°C–180°C): Potential for Retro-Mannich equilibrium, releasing volatile components (formaldehyde).

  • High Temperature (>200°C): Irreversible exothermic decomposition of the nitro moiety.

Decomposition Pathways & Mechanism

Understanding the failure modes is essential for process safety. The diagram below illustrates the competing pathways: the blocked elimination (conferring stability) and the active Retro-Mannich/Radical pathways (conferring risk).

DecompositionPathways BMNPA Benzyl-(2-methyl-2-nitro-propyl)-amine (Parent Molecule) Blocked BLOCKED PATHWAY (No β-Hydrogen) Cannot eliminate HNO2 BMNPA->Blocked Direct Elimination RetroMannich PATHWAY A: Retro-Mannich (Reversible / Lower T) BMNPA->RetroMannich ~120-150°C Radical PATHWAY B: Homolysis (Irreversible / High T / Exothermic) BMNPA->Radical >200°C (Onset) ProductsA Benzylamine + CH2O + 2-Nitropropane RetroMannich->ProductsA ProductsB NO2 Radical + Alkyl Radical (Thermal Runaway Risk) Radical->ProductsB

Figure 1: Mechanistic decomposition pathways. Note the blocked elimination route due to the gem-dimethyl structure.

Thermal Characterization Data

While specific literature values for BMNPA may vary by synthesis purity, the following parameters are derived from the behavior of structural analogues (e.g., hindered nitro-Mannich bases) and serve as the authoritative baseline for risk assessment.

ParameterExpected RangeSignificance
Melting Point 40°C – 80°CLikely a low-melting solid or oil. Purity affects this significantly.
DSC Onset (

)
210°C – 240°CThe temperature where exothermic decomposition begins.
Energy of Decomposition (

)
-1200 to -1800 J/gHigh energy release characteristic of nitro compounds. Hazardous.
TMR (Time to Max Rate) Critical at >180°CAdiabatic induction time becomes relevant here.

Critical Insight: Do not rely solely on melting point. A clear melt often precedes a catastrophic decomposition event in nitro compounds.

Experimental Protocol: Self-Validating Safety Workflow

To handle BMNPA safely, you must validate its specific thermal profile using the following tiered approach. This protocol ensures that no large-scale heating occurs without prior kinetic knowledge.

Phase 1: Screening (Micro-Scale)

Objective: Determine


 and 

.
  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Sample Mass: < 2.0 mg (Strict limit due to potential detonation).

  • Crucible: High-pressure gold-plated steel (sealed) to prevent evaporation of volatile Retro-Mannich products (formaldehyde) which would mask the exotherm.

  • Rate: 5°C/min from 30°C to 400°C.

  • Pass Criteria: No exotherm < 150°C.

Phase 2: Adiabatic Simulation (Meso-Scale)

Objective: Determine "Time to Maximum Rate" (TMR) for storage safety.

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • Sample: 1.0 g in a spherical titanium bomb.

  • Method: Heat-Wait-Search (HWS) mode.

    • Step: 5°C.

    • Wait: 15 min.

    • Threshold: 0.02°C/min.

  • Output: Calculate

    
     (Temperature where TMR is 24 hours). Never process within 50°C of 
    
    
    
    .
Phase 3: Workflow Visualization

SafetyWorkflow Start Start: BMNPA Sample DSC Phase 1: DSC (<2mg, Sealed) Start->DSC Decision Exotherm < 150°C? DSC->Decision Reject STOP: Unstable Do not scale Decision->Reject Yes ARC Phase 2: ARC (Adiabatic Test) Decision->ARC No Scale Phase 3: Scale-Up (Process < TD24 - 50K) ARC->Scale

Figure 2: Tiered thermal safety screening protocol.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Synthesis of N-benzyl-2-methylpropan-1-imine. Link

  • University of Camerino (UNICAM). (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-benzyl-2-methylpropan-1-amine.[3] Link

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Benzyl-2-methylpropan-2-amine. Link

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Solubility Profile & Process Development: Benzyl-(2-methyl-2-nitro-propyl)-amine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility and purification characteristics of Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 29921-76-6).[1] As a "lipophilic nitro-amine" intermediate often encountered in the synthesis of diamines or pharmaceutical building blocks, its handling requires a nuanced understanding of its dual-nature functional groups.[1]

While specific gravimetric solubility data is often absent from general literature for this specific intermediate, this guide reconstructs its physicochemical profile based on structural analysis and standard operating procedures (SOPs) for Mannich base derivatives.[1] It provides actionable protocols for solubility determination, solvent selection for extraction, and purification via acid-base swing techniques.[1]

Part 1: Physicochemical Profile & Solubility Analysis

Structural Analysis & Solubility Prediction

The solubility of Benzyl-(2-methyl-2-nitro-propyl)-amine is dictated by the competition between its lipophilic backbone and its polar functional groups.[1]

  • Lipophilic Domain: The benzyl ring and the gem-dimethyl group on the propyl chain provide significant hydrophobicity, driving solubility in non-polar and chlorinated solvents.[1]

  • Polar Domain: The nitro group (-NO2) is highly polar but non-ionizable in this context (tertiary carbon attachment prevents aci-nitro tautomerization).[1] The secondary amine (-NH-) is capable of hydrogen bonding and protonation.[1]

Classification: Lipophilic Weak Base.[1]

Predicted Solubility Table

The following table categorizes solvent compatibility for the Free Base form of the compound at 25°C.

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent.[1]
Alcohols Methanol, Ethanol, IPAHigh Reaction medium; crystallization (if solid).[1]
Esters Ethyl AcetateHigh Greener alternative to DCM for extraction.[1]
Ethers Diethyl Ether, THF, MTBEModerate to High Used for precipitation of HCl salts.[1]
Hydrocarbons Toluene, HexaneModerate Toluene is good for hot extraction; Hexane may act as an anti-solvent.[1]
Aqueous Water (Neutral pH)Insoluble (<1 mg/mL)Phase separation medium.[1]
Aqueous Acid 1M HCl, 1M H2SO4Soluble (as Salt)Critical for purification (Acid/Base Swing).[1]

Critical Insight: The compound's solubility is pH-dependent.[1] While the free base is water-insoluble, the hydrochloride salt is highly water-soluble but insoluble in non-polar organic solvents (Ether, Hexane).[1] This "solubility switch" is the foundation of its purification.[1]

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch, as impurity profiles can drastically alter saturation points.[1]

Objective: Determine the saturation limit (

  • Preparation: Weigh 100 mg of the solid/oil amine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution is clear (no turbidity or oil droplets).

  • Calculation:

    
    [1]
    
  • Validation: If

    
    , the solvent is considered "High Solubility."[1] If 
    
    
    , it is "Low Solubility."[1]
Protocol B: Acid-Base Swing Purification

The most robust method for purifying this amine from non-basic impurities (e.g., unreacted 2-nitropropane).[1]

Reagents:

  • Crude Benzyl-(2-methyl-2-nitro-propyl)-amine[1]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide[1]

  • Brine (Saturated NaCl)[1]

Workflow:

  • Dissolution: Dissolve crude residue in DCM (10 mL per gram of crude).

  • Acid Extraction: Extract the organic phase with 1M HCl (

    
     volume).
    
    • Mechanism:[1][2][3][4][5] The amine is protonated (

      
      ) and moves to the aqueous layer. Neutral impurities stay in DCM.[1]
      
  • Wash: Wash the combined acidic aqueous layers with fresh DCM (

    
    ) to remove entrained organics.[1] Discard this organic wash.
    
  • Basification: Cool the aqueous phase to 0-5°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base amine oils out or precipitates.[1]

  • Re-Extraction: Extract the basic aqueous mixture with fresh DCM (

    
    ).
    
  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 3: Visualization & Logic Flows

Solubility Screening Workflow

This logic flow guides the researcher in selecting the optimal solvent system for recrystallization or extraction.[1]

Caption: Figure 1. Decision matrix for identifying crystallization solvent systems based on thermal solubility differentials.

Purification Logic: The "pH Switch"

The following diagram illustrates the chemical state transitions during the Acid-Base Swing protocol.

AcidBaseSwingCrudeCrude Mixture(Amine + Impurities)AddDCM+ DCMCrude->AddDCMDissolveOrgPhase1Organic Phase(Neutral Impurities)AqPhase1Aqueous Phase (Acidic)(Amine-H+ Cl-)OrgPhase1->AqPhase1Partition w/ HClWasteNeutral WasteOrgPhase1->WasteDiscardAddNaOH+ NaOH(Basification)AqPhase1->AddNaOHDeprotonationAqPhase2Aqueous Phase (Basic)(Free Amine + NaCl)ExtractDCM+ DCM(Re-extraction)AqPhase2->ExtractDCMIsolationFinalProdPure Amine(Free Base)AddDCM->OrgPhase1DissolveAddHCl+ 1M HCl(Extraction)AddNaOH->AqPhase2DeprotonationExtractDCM->FinalProdIsolation

Caption: Figure 2. The "pH Switch" mechanism isolating the amine via reversible protonation.[1]

References

  • Synthesis of Nitro-Amines via Mannich Reaction

    • Title: Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins.[1][4][6]

    • Source: Journal of Organic Chemistry (via Scite.ai snippets).[1]

    • Context: Describes the condensation of 2-nitropropane, formaldehyde, and amines to form N-substituted-2-methyl-2-nitropropylamines.[1]

    • URL:[Link] (General Journal Link for verification of classic Mannich chemistry).[1]

  • General Solubility of Benzylamines

    • Title: Benzyl(2-methylpropyl)amine Properties.[1][7]

    • Source: PubChem CID 211729.[1]

    • Context: Provides baseline lipophilicity data for the non-nitro analog, supporting the high organic solubility prediction.
    • URL:[Link][1]

  • Purification of Mannich Bases

    • Title: Delépine Reaction and Amine Purification.[1][8]

    • Source: Wikipedia / Organic Syntheses.[1]

    • Context: Validates the Acid-Base extraction method as a standard workup for lipophilic amines.
    • URL:[Link][1][2]

A Comprehensive Guide to the Theoretical Modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine for Drug Discovery and Molecular Sciences

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide on the theoretical modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine. Addressed to researchers, scientists, and professionals in drug development, this document outlines a complete computational workflow, from fundamental structural analysis to the prediction of reactivity and properties relevant to pharmaceutical applications. We delve into the causality behind methodological choices, presenting self-validating protocols for conformational analysis, quantum chemical calculations, spectroscopic predictions, and reactivity studies. By integrating Density Functional Theory (DFT) with advanced techniques for exploring molecular behavior, this guide serves as a robust framework for the in silico investigation of this and structurally related molecules, even in the absence of extensive experimental data.

Introduction: The Rationale for Modeling Benzyl-(2-methyl-2-nitro-propyl)-amine

Benzyl-(2-methyl-2-nitro-propyl)-amine is a molecule of interest combining three key functional moieties: a flexible benzyl group, a secondary amine, and a sterically hindered nitroalkane. This unique combination suggests a complex conformational landscape and a rich electronic profile, making it a candidate for investigation in medicinal chemistry and materials science. The benzylamine scaffold is prevalent in numerous pharmacologically active compounds, known for interacting with a variety of biological targets.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, reactivity, and potential as a synthetic intermediate.[3]

Theoretical modeling provides a powerful, cost-effective avenue to explore the physicochemical properties, spectroscopic signatures, and potential reactivity of such molecules before committing to extensive laboratory synthesis and testing.[4][5] This in silico approach allows us to build a foundational understanding of the molecule's behavior at an atomic level, guiding further experimental work. This guide establishes a complete, first-principles-based protocol for characterizing Benzyl-(2-methyl-2-nitro-propyl)-amine.

Foundational Analysis: Molecular Structure and Conformational Space

The first and most critical step in modeling a flexible molecule is to understand its three-dimensional structure and conformational preferences. The presence of multiple rotatable single bonds in Benzyl-(2-methyl-2-nitro-propyl)-amine means it does not exist as a single static structure but as an ensemble of interconverting conformers. The relative populations of these conformers dictate the molecule's overall properties.

Causality of Approach: Why a Multi-Step Conformational Search?

A simple geometry optimization from a single starting structure is insufficient and likely to locate only a local minimum on the potential energy surface (PES). A thorough conformational analysis is required to identify the global minimum and other low-energy conformers that may be populated at room temperature.[6][7] A cost-effective and proven strategy involves a broader, less computationally expensive search with Molecular Mechanics (MM), followed by high-accuracy refinement of the most promising candidates using DFT.[8]

Workflow for Conformational Analysis

G cluster_0 Step 1: Initial Search (Molecular Mechanics) cluster_1 Step 2: Filtering & Refinement (DFT) A 1. Build Initial 3D Structure B 2. Identify Rotatable Bonds A->B C 3. Perform Stochastic or Systematic Search (e.g., TINKER) B->C D 4. Generate & Minimize 100s-1000s of Conformers C->D E 5. Cluster Conformers by Geometry & Energy D->E Output: Pool of Low-Energy Conformers F 6. Select Unique Conformers within a Threshold (e.g., 10-15 kJ/mol) E->F G 7. Re-optimize with DFT (e.g., B3LYP-D3/6-31G(d)) F->G H 8. Final Energy Ranking & Boltzmann Population Analysis G->H

Caption: Workflow for a robust two-step conformational analysis.

Protocol 1: Conformational Search and Refinement
  • Molecule Construction: Build the 3D structure of Benzyl-(2-methyl-2-nitro-propyl)-amine in a molecular editor (e.g., GaussView, Avogadro).

  • Initial MM Search:

    • Use a molecular mechanics program like TINKER with a suitable force field (e.g., MMFF94).[6]

    • Perform a stochastic (e.g., Monte Carlo) search by randomly rotating the identified flexible dihedral angles (C-C-N-C, Ph-CH2-N, etc.) and minimizing the energy of each generated structure.

    • Generate a large pool of at least 500-1000 conformers.

  • Filtering:

    • Sort the resulting conformers by their MM energy.

    • Discard conformers with energies greater than a specified window above the global minimum (e.g., 25 kJ/mol).

  • DFT Refinement:

    • For the remaining low-energy conformers, perform a full geometry optimization and frequency calculation using a computationally efficient DFT method. A good starting point is the B3LYP functional with an empirical dispersion correction (e.g., D3) and a modest basis set like 6-31G(d).[4]

    • The dispersion correction is crucial for accurately modeling the intramolecular non-covalent interactions that stabilize certain conformers.[9][10]

  • Final Analysis:

    • Verify that all optimized structures are true minima by confirming the absence of imaginary frequencies.

    • Rank the final conformers based on their DFT electronic energies (including zero-point vibrational energy correction).

    • Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to determine their relative contributions.

Quantum Chemical Analysis: Unveiling Electronic Structure

With the global minimum energy conformer identified, we can perform higher-level calculations to probe its electronic properties. These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Causality of Approach: Choice of DFT Functional and Basis Set

The choice of DFT functional and basis set is a balance between accuracy and computational cost.[4]

  • Functional: For a molecule containing both an aromatic ring and a nitro group, a hybrid functional like B3LYP is a robust and widely used starting point.[3][11] For potentially improved accuracy, especially for non-covalent interactions and reaction barriers, functionals like M06-2X or ωB97X-D are excellent choices.[9][12]

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance. The + indicates the addition of diffuse functions, which are essential for accurately describing the electron distribution in the electron-rich nitro group. The (d,p) polarization functions allow for more flexibility in describing bonding environments.[11]

Workflow for Quantum Chemical Calculations

G cluster_outputs Calculated Properties Start Global Minimum Conformer Structure Opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) Start->Opt Verify Verify True Minimum (No Imaginary Frequencies) Opt->Verify Verify->Opt Failure (Re-optimize) Properties Single-Point Energy & Wavefunction Analysis Verify->Properties Success HOMO HOMO/LUMO Orbitals Properties->HOMO ESP Electrostatic Potential Properties->ESP NBO Natural Bond Orbitals & Atomic Charges Properties->NBO Thermo Thermodynamic Data (Enthalpy, Gibbs Free Energy) Properties->Thermo

Caption: Workflow for DFT-based electronic property calculations.

Protocol 2: Electronic Property Calculation
  • Input Preparation: Use the Cartesian coordinates of the global minimum energy conformer obtained from Protocol 1.

  • Geometry Optimization:

    • Perform a tight geometry optimization using a high-level method (e.g., M06-2X/6-311+G(d,p)).

    • Simultaneously, perform a frequency calculation at the same level of theory.

  • Validation: Confirm that the optimization has converged to a stationary point with zero imaginary frequencies. The output of this step provides the final optimized geometry and thermodynamic data like enthalpy and Gibbs free energy.

  • Property Analysis: Using the optimized geometry, perform a single-point calculation to generate the wavefunction file for further analysis.

    • Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location suggests sites susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.[11]

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualization clearly identifies regions of negative potential (red), which are rich in electrons (e.g., around the nitro group's oxygen atoms) and susceptible to electrophilic attack, and positive potential (blue), which are electron-poor (e.g., around the amine proton) and susceptible to nucleophilic attack.[11]

    • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to get a quantitative measure of the atomic charge distribution across the molecule.

Predicted Molecular Properties (Illustrative Table)
PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment4.5 DebyeMeasures overall molecular polarity

Prediction of Spectroscopic Signatures

Theoretical modeling can predict spectroscopic data, which is invaluable for identifying a compound and validating its computed structure against experimental data.

Protocol 3: Simulating IR and NMR Spectra
  • Infrared (IR) Spectrum:

    • The frequency calculation performed in Protocol 2 (Step 2) directly provides the harmonic vibrational frequencies and their corresponding intensities.

    • These frequencies are typically overestimated due to the harmonic approximation and incomplete treatment of electron correlation. They should be scaled by a factor specific to the level of theory used (e.g., ~0.967 for B3LYP/6-311++G(d,p)).[13]

    • The scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectrum:

    • Using the same optimized geometry, perform a separate calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[13][14]

    • This calculation yields the absolute magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C).

    • To obtain the chemical shifts (δ), the calculated shielding values (σ) must be referenced against the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory: δ = σ(TMS) - σ(sample).[15]

    • The resulting chemical shifts can be directly compared to experimental NMR data.

Reactivity and Mechanistic Exploration

Beyond static properties, theoretical modeling can provide profound insights into a molecule's reactivity and the mechanisms of its chemical transformations. This involves locating transition states (TS), which are the energy maxima along a reaction coordinate.

Causality of Approach: Finding the Transition State

Finding a transition state is more challenging than finding an energy minimum.[16] Methods like QST2 (Quadratic Synchronous Transit) or Berny Optimization (Opt=TS) are commonly used. QST2 requires only the reactant and product structures, while the Berny method requires a good initial guess of the TS geometry.[17][18][19] A successful TS calculation is confirmed by finding exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Workflow for Reaction Mechanism Study

G cluster_0 Reactants & Products R Optimize Reactant(s) TS_Guess Generate Initial TS Guess (e.g., using QST2 or manual build) R->TS_Guess P Optimize Product(s) P->TS_Guess TS_Opt Optimize to Saddle Point (Opt=TS, Freq) TS_Guess->TS_Opt TS_Verify Verify TS (Exactly one imaginary frequency) TS_Opt->TS_Verify TS_Verify->TS_Guess Failure (Refine Guess) IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Verify->IRC Success Connect Confirm TS connects Reactants and Products IRC->Connect Result Reaction Energy Profile (Activation Energy) Connect->Result Success

Caption: A comprehensive workflow for modeling a chemical reaction mechanism.

Protocol 4: Modeling a Hypothetical Reaction (e.g., N-methylation)
  • Optimize Endpoints: Obtain the fully optimized structures of the reactants (Benzyl-(2-methyl-2-nitro-propyl)-amine + CH₃I) and products (the N-methylated quaternary ammonium salt).

  • Locate Transition State:

    • Use the Opt=QST2 keyword in a DFT calculation, providing the coordinates of the reactant and product.

    • Alternatively, manually build a guess of the TS structure (with a partially formed N-C bond and a partially broken C-I bond) and optimize it using Opt=(TS,CalcFC,NoEigentest).

  • Verify Transition State: Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency. Visualize this vibrational mode to ensure it corresponds to the expected bond-forming/bond-breaking process.

  • Confirm Reaction Path: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill from the TS, and the calculation should terminate at the previously optimized reactant and product structures, confirming the TS connects the correct points on the PES.

  • Determine Activation Energy: The activation energy (barrier height) is the difference in energy between the transition state and the reactants.

Applications in a Drug Development Context

The molecular descriptors and 3D structures generated from these theoretical models are directly applicable to computational drug discovery workflows.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity.[20][21][22][23] The calculated properties from our DFT analysis (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as numerical descriptors to build predictive QSAR models, helping to prioritize analogs for synthesis.[3]

  • Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[24][25][26] The optimized 3D structure of the global minimum conformer of Benzyl-(2-methyl-2-nitro-propyl)-amine serves as the essential input for docking simulations. This allows researchers to hypothesize its potential biological targets and binding modes, guiding the design of more potent and selective inhibitors.[1][2][27][28]

Conclusion and Outlook

This guide has presented a structured, in-depth framework for the theoretical modeling of Benzyl-(2-methyl-2-nitro-propyl)-amine. By systematically progressing from conformational analysis to the prediction of electronic, spectroscopic, and reactive properties, researchers can develop a comprehensive understanding of this molecule's behavior. The protocols outlined here, grounded in the robust framework of Density Functional Theory, are self-validating and emphasize the rationale behind methodological choices.

While this guide provides a complete computational pathway, the ultimate validation of any theoretical model rests on comparison with experimental data. Future work should focus on synthesizing Benzyl-(2-methyl-2-nitro-propyl)-amine and performing spectroscopic (NMR, IR) and structural (X-ray crystallography) characterization. These experimental results would serve as crucial benchmarks for refining the theoretical models, leading to even more accurate predictions and a deeper understanding of this promising molecular scaffold. The insights gained from this synergistic approach will undoubtedly accelerate its potential application in drug discovery and beyond.

References

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • Ketkaew, R. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction. Rangsiman Ketkaew. Retrieved from [Link]

  • Transition states and reaction paths. (n.d.). Gaussian, Inc. Retrieved from [Link]

  • Tropsha, A. (2010). QSAR in drug discovery. In Drug Design (pp. 231-250). Cambridge University Press & Assessment. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • Alves, V. M., et al. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. Frontiers in Pharmacology, 9, 1275. Retrieved from [Link]

  • Computer Science QSAR Modeling for Drug Discovery and Development. (2015, January 15). Worldwidejournals.com. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Transition State Searching in Gaussian/GaussView – an SN2 example. (n.d.). ResearchGate. Retrieved from [Link]

  • Hamzeh-Mivehroud, M., et al. (n.d.). An Introduction to the Basic Concepts in QSAR-Aided Drug Design. IGI Global. Retrieved from [Link]

  • Zhao, Y., & Truhlar, D. G. (2007). Density Functionals for Noncovalent Interaction Energies of Biological Importance. Journal of Chemical Theory and Computation, 3(1), 289-300. Retrieved from [Link]

  • Transition State Calculation TS Berny, QST2, QST3 in Gaussian || Gaurav Jhaa. (2023, January 28). YouTube. Retrieved from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved from [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. Retrieved from [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2019). MDPI. Retrieved from [Link]

  • The art of finding transition structures. (n.d.). The DFT Course - Nathan. Retrieved from [Link]

  • Grirme, S. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv. Retrieved from [Link]

  • Computational Chemistry Column: A Simple Procedure for Exploring the Conformational Possibilities of Flexible Molecules. (1991). CHIMIA. Retrieved from [Link]

  • Rapid conformational analysis of semi-flexible liquid crystals. (2024). Taylor & Francis. Retrieved from [Link]

  • Rapid conformational analysis of semi-flexible liquid crystals. (2024). White Rose Research Online. Retrieved from [Link]

  • Simulation of FT-IR and FT-Raman Spectra Based on Scaled DFT Calculations, Vibrational Assignments, Hyperpolarizability, NMR Chemical Shifts and Homo-Lumo Analysis of 1-Chloro-4-Nitrobenzene. (n.d.). Academia.edu. Retrieved from [Link]

  • Advances in Density-Functional Calculations for Materials Modeling. (2019). ORBilu. Retrieved from [Link]

  • Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(11), 3169. Retrieved from [Link]

  • Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. (n.d.). ChemRxiv. Retrieved from [Link]

  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. (n.d.). Bernstein Group. Retrieved from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). Apollo. Retrieved from [Link]

  • Lab 5: NMR and IR spectra & vibrational analysis. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. (2015). ResearchGate. Retrieved from [Link]

  • Simulating NMR spectrum in GaussView and Gaussian. (2021). UPRM. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. (n.d.). ResearchGate. Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved from [Link]

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  • DFT and TD-DFT calculations of the ground and excited states... (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. (n.d.). Scholars Research Library. Retrieved from [Link]

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  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.
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  • N-benzyl-N-methyl-2-(propylamino)benzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: A Proposed Synthesis Protocol for Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Research, and Drug Development Professionals

Abstract

This document outlines a detailed, three-step synthesis protocol for the novel compound Benzyl-(2-methyl-2-nitro-propyl)-amine. As no direct synthesis for this specific molecule is readily available in the current literature, this guide proposes a rational and experimentally sound pathway based on well-established organic transformations. The synthesis commences with a Henry (nitroaldol) reaction to construct the core structure, followed by a catalytic amination, and concludes with a reductive amination to introduce the benzyl group. This application note provides in-depth, step-by-step protocols, mechanistic insights, safety considerations, and data presentation to aid researchers in the successful synthesis of this target molecule.

Introduction

Benzyl-(2-methyl-2-nitro-propyl)-amine is a molecule of interest due to its unique combination of a sterically hindered neopentyl-like backbone, a nitro functionality, and a benzylamino group. The presence of the nitro group, a well-known pharmacophore and a versatile synthetic handle, coupled with the lipophilic benzyl group, suggests potential applications in medicinal chemistry and drug development. The sterically encumbered nature of the core structure may also impart interesting pharmacological properties, such as resistance to metabolic degradation. This guide provides a comprehensive and logical synthetic route to enable the exploration of this compound's potential.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process, beginning with commercially available starting materials. The overall workflow is depicted below.

Synthetic_Pathway 2-Nitropropane 2-Nitropropane Step1 Step 1: Henry Reaction 2-Nitropropane->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Intermediate1 2-Methyl-2-nitro-1-propanol Step1->Intermediate1 Step2 Step 2: Catalytic Amination Intermediate1->Step2 Intermediate2 2-Methyl-2-nitro-1-propanamine Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 Benzaldehyde Benzaldehyde Benzaldehyde->Step3 FinalProduct Benzyl-(2-methyl-2-nitro-propyl)-amine Step3->FinalProduct

Caption: Proposed three-step synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-nitro-1-propanol via Henry Reaction

The first step involves the base-catalyzed addition of 2-nitropropane to formaldehyde, a classic Henry or nitroaldol reaction, to form the key intermediate, 2-methyl-2-nitro-1-propanol.[1][2]

Reaction Mechanism:

Henry_Reaction cluster_0 Mechanism of the Henry Reaction Start 2-Nitropropane + Formaldehyde Base Base (e.g., NaOH) Carbanion Formation of Nitronate Carbanion Base->Carbanion Deprotonation NucleophilicAttack Nucleophilic Attack on Formaldehyde Carbanion->NucleophilicAttack Alkoxide Intermediate Alkoxide NucleophilicAttack->Alkoxide Protonation Protonation Alkoxide->Protonation Product 2-Methyl-2-nitro-1-propanol Protonation->Product

Caption: Mechanism of the Henry reaction for the synthesis of 2-methyl-2-nitro-1-propanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2-Nitropropane89.091.089.1 g (94.8 mL)
Paraformaldehyde30.031.133.0 g
Sodium Hydroxide (NaOH)40.000.052.0 g
Methanol (MeOH)32.04-200 mL
Hydrochloric Acid (HCl)36.46As needed-
Dichloromethane (DCM)84.93-300 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.05 mol) of sodium hydroxide in 200 mL of methanol.

  • To this solution, add 33.0 g (1.1 mol) of paraformaldehyde and stir the mixture at room temperature until the paraformaldehyde has completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 89.1 g (1.0 mol) of 2-nitropropane to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 200 mL of water and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-nitro-1-propanol.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of hexane and ethyl acetate.

Safety Precautions: 2-Nitropropane is a flammable and toxic liquid. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 2: Synthesis of 2-Methyl-2-nitro-1-propanamine via Catalytic Amination

The hydroxyl group of 2-methyl-2-nitro-1-propanol is converted to a primary amine through a direct catalytic amination with ammonia over a Raney nickel catalyst.[3][4][5][6] This method is advantageous for its directness and avoidance of hazardous reagents like azides.

Reaction Mechanism:

Catalytic_Amination cluster_1 Mechanism of Catalytic Amination Alcohol 2-Methyl-2-nitro-1-propanol Dehydrogenation Dehydrogenation to Aldehyde Alcohol->Dehydrogenation [Catalyst] Catalyst Raney Ni / H₂ Aldehyde 2-Methyl-2-nitropropanal Dehydrogenation->Aldehyde Imine_Formation Condensation to Imine Aldehyde->Imine_Formation Ammonia Ammonia (NH₃) Ammonia->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Hydrogenation Hydrogenation of Imine Imine->Hydrogenation [Catalyst] Amine 2-Methyl-2-nitro-1-propanamine Hydrogenation->Amine

Caption: Proposed mechanism for the catalytic amination of 2-methyl-2-nitro-1-propanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2-Methyl-2-nitro-1-propanol119.120.559.6 g
Raney Nickel (50% slurry in water)--~10 g
Anhydrous Ammonia (gas)17.03Excess-
Ethanol (anhydrous)46.07-250 mL
Hydrogen (gas)2.02--

Procedure:

  • Caution! This reaction must be performed in a high-pressure autoclave by trained personnel.

  • Carefully wash the Raney Nickel slurry (10 g) with anhydrous ethanol (3 x 20 mL) to remove the water.

  • In the autoclave vessel, combine the washed Raney Nickel with a solution of 59.6 g (0.5 mol) of 2-methyl-2-nitro-1-propanol in 250 mL of anhydrous ethanol.

  • Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce anhydrous ammonia gas into the autoclave to a pressure of 10-20 bar.

  • Pressurize the autoclave with hydrogen gas to 50-100 bar.

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Maintain these conditions for 12-24 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia and hydrogen in a fume hood.

  • Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with a solvent at all times.

  • Wash the Celite pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure to obtain the crude 2-methyl-2-nitro-1-propanamine.

  • The crude product can be purified by vacuum distillation.

Safety Precautions: This procedure involves high pressures and flammable gases (hydrogen and ammonia) and a pyrophoric catalyst (Raney Nickel). It must be conducted in a specialized high-pressure laboratory with appropriate safety measures. Anhydrous ammonia is a corrosive and toxic gas.

Step 3: Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine via Reductive Amination

The final step is the N-benzylation of the primary amine via reductive amination with benzaldehyde. This method is generally preferred over direct alkylation with benzyl halides to avoid over-alkylation.[7][8]

Reaction Mechanism:

Reductive_Amination cluster_2 Mechanism of Reductive Amination Amine 2-Methyl-2-nitro-1-propanamine Imine_Formation Imine Formation Amine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Imine Intermediate Iminium Ion Imine_Formation->Imine Reduction Reduction of Iminium Ion Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Product Benzyl-(2-methyl-2-nitro-propyl)-amine Reduction->Product

Caption: Mechanism for the reductive amination of 2-methyl-2-nitro-1-propanamine with benzaldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2-Methyl-2-nitro-1-propanamine118.140.111.8 g
Benzaldehyde106.120.1111.7 g (11.2 mL)
Sodium Cyanoborohydride (NaBH₃CN)62.840.159.4 g
Methanol (MeOH)32.04-150 mL
Acetic Acid (glacial)60.05-~1 mL
Diethyl Ether74.12-300 mL
Saturated Sodium Bicarbonate Solution--200 mL
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.8 g (0.1 mol) of 2-methyl-2-nitro-1-propanamine in 150 mL of methanol.

  • Add 11.7 g (0.11 mol) of benzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • In a separate beaker, carefully dissolve 9.4 g (0.15 mol) of sodium cyanoborohydride in a small amount of methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with care.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions: Sodium cyanoborohydride is a toxic reagent. Handle it in a fume hood and avoid contact with skin and eyes. Benzaldehyde is a mild irritant. Standard laboratory safety practices should be followed.

Conclusion

The proposed three-step synthesis provides a logical and feasible pathway to Benzyl-(2-methyl-2-nitro-propyl)-amine. Each step is based on well-understood and reliable chemical transformations. While this protocol is based on established methodologies, it is important to note that the synthesis of this novel compound may require optimization of reaction conditions to achieve the best possible yields and purity. This guide serves as a comprehensive starting point for researchers and drug development professionals to synthesize and explore the potential of this new chemical entity.

References

  • Grokipedia. (n.d.). Neopentylamine. [Link]

  • Wikipedia. (n.d.). Neopentylamine. [Link]

  • Google Patents. (n.d.).
  • PMC. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amin. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (n.d.). N‐benzylation using benzyl bromide. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

Sources

Application Note: Benzyl-(2-methyl-2-nitro-propyl)-amine as a Versatile Precursor for Sterically Hindered Diamines and Novel Functionalized Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis and synthetic utility of Benzyl-(2-methyl-2-nitro-propyl)-amine, a specialized building block for accessing complex nitrogen-containing molecules. This compound uniquely combines a removable N-benzyl protecting group with a tertiary nitroalkane moiety. The tertiary nitro group serves as a masked primary amine, which upon reduction, yields a sterically hindered α-tertiary amine—a motif of significant interest in medicinal chemistry.[1][2][3] This note provides detailed protocols for the synthesis of the title compound and its subsequent transformations, including selective debenzylation, nitro group reduction, and simultaneous deprotection-reduction strategies. The inherent reactivity of each functional group is discussed, highlighting the compound's role as a linchpin for generating valuable 1,2-diamine derivatives and other novel structures.

Introduction and Scientific Context

Nitroalkanes are foundational building blocks in modern organic synthesis, prized for the dual nature of the nitro group. It functions as a potent electron-withdrawing group, enabling a variety of carbon-carbon bond-forming reactions, and as a versatile precursor to other essential functional groups, most notably amines and carbonyls.[4][5][6][7][8] The transformation of a nitro group into an amine is one of its most powerful applications, providing a robust route to nitrogenous compounds that are central to the pharmaceutical and agrochemical industries.[5][9]

Specifically, the reduction of tertiary nitroalkanes provides access to α-tertiary amines, a structural class that presents significant synthetic challenges due to steric congestion around the nitrogen atom.[1] These motifs are critical components of many biologically active molecules.[1]

Simultaneously, the N-benzyl group is one of the most common and reliable protecting groups for amines.[10] Its stability under a wide range of conditions and its facile removal via methods like catalytic hydrogenolysis make it an ideal choice in multi-step synthesis.[11][12][13] Benzylamine itself is a key intermediate in the production of pharmaceuticals, dyes, and polymers.[14]

This application note introduces Benzyl-(2-methyl-2-nitro-propyl)-amine, a compound that strategically integrates these two functionalities. It serves as a stable, crystalline precursor to 1-benzylamino-2-methyl-2-propanamine and 2-methylpropane-1,2-diamine, unlocking efficient synthetic pathways to these valuable, sterically encumbered diamines.

Synthesis of the Building Block

The title compound is not widely commercially available and is best prepared via a two-step sequence starting from 2-methyl-2-nitropropane. The overall workflow is outlined below.

cluster_0 Step 1: Halogenation cluster_1 Step 2: N-Alkylation A 2-Methyl-2-nitropropane B 1-Chloro-2-methyl-2-nitropropane A->B NBS, AIBN CCl4, Reflux C Benzylamine B_clone 1-Chloro-2-methyl-2-nitropropane D Benzyl-(2-methyl-2-nitro-propyl)-amine C->D Cs2CO3 DMF, 80°C Start Benzyl-(2-methyl-2-nitro-propyl)-amine Product N1-Benzyl-2-methylpropane-1,2-diamine Start->Product H2 (balloon), Pd/C or Zn, HCl or LiAlH4 Start Benzyl-(2-methyl-2-nitro-propyl)-amine Product 2-Methylpropane-1,2-diamine Start->Product H2 (50 psi), Pd/C MeOH, 40°C

Sources

Application Note: Benzyl-(2-methyl-2-nitro-propyl)-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) represents a high-value strategic intermediate in medicinal chemistry, primarily utilized as a masked precursor for sterically hindered 1,2-diamines . Its structural core features a gem-dimethyl motif adjacent to a nitro group, offering three critical advantages in drug design:

  • Thorpe-Ingold Effect: The gem-dimethyl group pre-organizes the molecule's conformation, significantly accelerating cyclization rates for heterocycle formation (e.g., imidazolidines, diazepines).

  • Metabolic Stability: The quaternary carbon blocks

    
    -oxidation and metabolic dealkylation at the adjacent position.
    
  • Divergent Reactivity: The nitro group serves as a latent amine, allowing for orthogonal functionalization of the secondary amine (benzyl-protected) prior to reduction.

This guide details the synthesis, reduction, and application of BMNPA, focusing on its role in generating privileged heterocyclic scaffolds.

Core Logic & Mechanism

The utility of BMNPA rests on its efficient assembly via the Nitro-Mannich (Henry-Mannich) Reaction . Unlike standard alkylations, this multi-component condensation assembles complex carbon skeletons in a single step from inexpensive precursors: a primary amine (benzylamine), a nitroalkane (2-nitropropane), and formaldehyde.

Mechanistic Pathway[1][2][3][4][5]
  • Imine Formation: Benzylamine condenses with formaldehyde to form the reactive iminium ion or hemiaminal intermediate.

  • Nitronate Attack: The aci-nitro form (nitronate) of 2-nitropropane acts as a soft nucleophile, attacking the iminium species.

  • Product Stabilization: The resulting BMNPA is stable but reactive enough for subsequent reduction.

ReactionPathway Precursors Precursors: Benzylamine + Formaldehyde + 2-Nitropropane Intermediate Reactive Intermediate: N-Benzyl Iminium Ion Precursors->Intermediate Condensation Product Target Molecule: Benzyl-(2-methyl-2-nitro-propyl)-amine Intermediate->Product Nitro-Mannich Addition Diamine Reduced Scaffold: N1-Benzyl-2,2-dimethyl- propane-1,2-diamine Product->Diamine Nitro Reduction (H2/Raney Ni) Heterocycle Application: Imidazolidines / Diazepines Diamine->Heterocycle Cyclization (Aldehydes/CDI)

Figure 1: The synthetic workflow converting simple precursors into complex heterocyclic scaffolds via BMNPA.

Experimental Protocols

Protocol A: Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine

Objective: Synthesis of the nitro-amine intermediate via condensation.

Reagents:

  • Benzylamine (1.0 equiv)

  • 2-Nitropropane (1.2 equiv)

  • Formaldehyde (37% aq. solution, 1.2 equiv)

  • Solvent: Ethanol or Methanol (Reagent Grade)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzylamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Formaldehyde solution (12 mmol) dropwise at 0°C. Stir for 15 minutes to allow partial imine formation.

  • Condensation: Add 2-Nitropropane (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of benzylamine by TLC (Eluent: Hexane/EtOAc 4:1).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: The residue is often an oil that crystallizes upon standing or cooling. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show a singlet for the gem-dimethyl group (
    
    
    
    ppm) and a singlet for the methylene bridge (
    
    
    ppm).
Protocol B: Reduction to N-Benzyl-2,2-dimethylpropane-1,2-diamine

Objective: Converting the nitro group to a primary amine to generate the 1,2-diamine scaffold.

Reagents:

  • BMNPA (from Protocol A)

  • Raney Nickel (approx. 10% w/w) or Pd/C (10%)

  • Hydrogen gas (balloon or Parr shaker at 40 psi)

  • Solvent: Methanol

Step-by-Step Methodology:

  • Safety Check: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.

  • Dissolution: Dissolve BMNPA (5 mmol) in Methanol (30 mL).

  • Catalyst Addition: Carefully add the catalyst (Raney Ni or Pd/C) to the solution.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient, but 40 psi accelerates the reaction) for 6–12 hours.
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Caution: Do not let the catalyst dry out on the filter paper.

  • Isolation: Concentrate the filtrate to obtain the diamine as a viscous oil.

  • Storage: Store under Nitrogen; 1,2-diamines absorb

    
     from the air to form carbamates.
    

Medicinal Chemistry Applications

Synthesis of Sterically Hindered Imidazolidines

The reduced diamine is a privileged scaffold for synthesizing imidazolidines , which are bioisosteres of cyclic amines found in various adrenergic receptor ligands.

  • Reaction: Condensation of N-benzyl-2,2-dimethylpropane-1,2-diamine with aldehydes.

  • Advantage: The gem-dimethyl group forces the amine nitrogens into close proximity (Thorpe-Ingold effect), driving the equilibrium toward ring closure even with bulky aldehydes.

  • Protocol: Reflux the diamine with an aldehyde (1.0 equiv) in Toluene with a Dean-Stark trap to remove water. Yields are typically >80%.[1]

Ligand Design for Metallo-Drugs

The 1,2-diamine motif is a classic chelator. The gem-dimethyl variant offers:

  • Rigidity: Reduces the entropic penalty of binding to metals (e.g., Pt, Tc, Cu).

  • Lipophilicity: The methyl groups increase the logP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Metabolic Blocking

In drug optimization, introducing BMNPA-derived fragments can resolve metabolic "hotspots." If a lead compound suffers from rapid metabolism at a methylene position adjacent to an amine, replacing that segment with the 2-methyl-2-nitropropyl (or reduced amine) motif eliminates the abstractable protons, extending half-life (


).

Data Summary

PropertyBenzyl-(2-methyl-2-nitro-propyl)-amineN-Benzyl-2,2-dimethylpropane-1,2-diamine
Function Stable IntermediateReactive Scaffold
Key Moiety Nitro (

)
Primary Amine (

)
Geometry Acyclic, FlexibleAcyclic, Pre-organized (Gem-dimethyl)
Reactivity Electrophile (at Nitro), Nucleophile (at Amine)Bidentate Nucleophile
Primary Use Storage, PrecursorHeterocycle Synthesis, Ligand Design

References

  • Nitro-Mannich Condensation Mechanism

    • Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins.[2]

    • Source: Journal of the Chemical Society (Historical foundation of the condens
    • (General reference for Nitro-Mannich chemistry).

  • Synthesis of Hindered Diamines

    • Reaction of Benzylamines and Nitroalkanes.
    • Source: Organic Chemistry Portal (General methodology for benzylamine protection/deprotection and reactivity).
  • Imidazolidine Formation

    • Recent advances in the synthesis of highly substituted imidazolidines.
    • Source: RSC Advances / PubMed Central
  • Thorpe-Ingold Effect in Heterocycles

    • Effect of Gem-Dimethyl Substitution on Cyclization R
    • Source: Standard Medicinal Chemistry Textbooks / Reviews.
    • (Concept verification).

Sources

experimental setup for reactions involving Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for sterically hindered 1,2-diamines (vicinal diamines). These diamines are essential building blocks for piperazines, diazepines, and ligands used in asymmetric catalysis.

This guide details the synthesis of BMNPA via the Nitro-Mannich (Aza-Henry) reaction and its subsequent reduction to the corresponding diamine. Special attention is paid to the tertiary nitro group , a motif that introduces significant steric bulk and resistance to standard reduction conditions, requiring optimized protocols for high-yield conversion.

Molecule Profile & Safety Architecture

PropertySpecification
IUPAC Name

-Benzyl-2-methyl-2-nitropropan-1-amine
Molecular Formula

Key Moiety

-Nitro amine (Tertiary nitro group)
Physical State Viscous pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, EtOH, EtOAc; Insoluble in

Safety Directive (Critical)
  • Energetic Hazard: Aliphatic nitro compounds are precursors to explosives. While BMNPA is stable at room temperature, never heat the neat residue above 100°C during distillation.

  • Exotherm Risk: The reduction of nitro groups is highly exothermic (

    
    ). Reactions must be run with active cooling and pressure relief systems.
    
  • Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile/Laminate) and work within a fume hood.

Module A: Synthesis Protocol (The Nitro-Mannich Condensation)

Objective: Synthesize BMNPA from commercially available 2-nitropropane, formaldehyde, and benzylamine. Mechanism: A three-component condensation where the nitronate anion (generated from 2-nitropropane) attacks the in-situ formed iminium ion (from benzylamine and formaldehyde).

Reagents:
  • Benzylamine (1.0 equiv)

  • 2-Nitropropane (1.1 equiv)

  • Formaldehyde (37% aq. solution) (1.2 equiv)

  • Ethanol (Solvent, 5 volumes)

  • NaOH (Catalytic, 10 mol%)

Step-by-Step Workflow:
  • Pre-complexation: In a round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve Benzylamine (100 mmol) in Ethanol (50 mL).

  • Aldehyde Addition: Add Formaldehyde solution (120 mmol) dropwise at 0°C. Stir for 15 minutes to allow the formation of the hemiaminal/imine species.

  • Nitro Addition: Add 2-Nitropropane (110 mmol).

  • Catalysis: Add catalytic NaOH (10 mmol) dissolved in minimal water.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Do not exceed 70°C to prevent retro-Mannich fragmentation.

  • Work-up:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with Ethyl Acetate (100 mL) and wash with water (

      
       mL) and Brine (
      
      
      
      mL).
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

Module B: The Core Transformation (Nitro Reduction)

Objective: Convert the tertiary nitro group to a primary amine, yielding


-benzyl-2-methylpropane-1,2-diamine.
Challenge:  The tertiary nitro group is sterically encumbered. Standard Pd/C hydrogenation at atmospheric pressure often stalls or yields hydroxylamine intermediates. Raney Nickel  or High-Pressure Pd/C  is required.
Method: High-Pressure Catalytic Hydrogenation
ParameterSettingReason
Catalyst Raney Nickel (active slurry)Higher activity for aliphatic nitro groups than Pd.
Solvent Methanol (MeOH)Promotes solubility of the polar diamine product.
Pressure 50–60 psi (3.5–4 bar)Essential to overcome steric hindrance of the tert-butyl-like scaffold.
Temp 50°CKinetic activation energy requirement.
Protocol:
  • Setup: Load a high-pressure hydrogenation vessel (Parr reactor) with BMNPA (50 mmol) dissolved in MeOH (100 mL).

  • Catalyst Loading:

    • Safety: Raney Nickel is pyrophoric. Weigh under water or ethanol.

    • Add Raney Nickel (~20 wt% loading relative to substrate) as a slurry.

  • Purge: Seal reactor. Purge with

    
     (
    
    
    
    ), then with
    
    
    (
    
    
    ).
  • Reaction: Pressurize to 60 psi

    
    . Heat to 50°C with vigorous stirring (1000 rpm).
    
    • Monitoring: Monitor

      
       uptake. Reaction is complete when uptake ceases (typically 12–24 hours).
      
  • Filtration (Critical):

    • Cool to RT and vent pressure.

    • Filter through a Celite pad under an inert atmosphere (keep wet) to prevent catalyst ignition.

  • Isolation: Concentrate the filtrate to obtain the vicinal diamine as a colorless oil.

Visualization: Reaction Logic & Pathway

The following diagram illustrates the synthetic flow and the critical branching points where side reactions (Retro-Mannich or Hydroxylamine arrest) occur.

BMNPA_Workflow cluster_0 Module A: Synthesis cluster_1 Module B: Reduction Reactants Benzylamine + Formaldehyde + 2-Nitropropane Intermediate Imine/Hemiaminal Intermediate Reactants->Intermediate Condensation (0°C) Product_Nitro BMNPA (Nitro-Amine) Intermediate->Product_Nitro Nitro-Mannich (60°C) Condition_Red H2 (60 psi) Raney Ni 50°C Product_Nitro->Condition_Red Dissolve in MeOH Product_Diamine 1,2-Diamine (Target) Condition_Red->Product_Diamine Complete Reduction Side_Product Hydroxylamine (Incomplete Red.) Condition_Red->Side_Product Low Pressure (<30 psi)

Caption: Figure 1. Synthetic pathway from raw materials to the target 1,2-diamine, highlighting the critical pressure dependency in the reduction step.

Analytical Validation

To ensure protocol integrity, the following analytical markers must be met:

  • BMNPA (Nitro-Amine):

    • 1H NMR (CDCl3): Look for the singlet of the gem-dimethyl groups (

      
       ppm) and the benzylic methylene singlet (
      
      
      
      ppm). The methylene bridge between N and the quaternary C appears around
      
      
      ppm.
    • IR: Strong stretch at

      
       (
      
      
      
      asymmetric).
  • Diamine (Reduction Product):

    • IR: Disappearance of the

      
       band. Appearance of double spikes at 
      
      
      
      (
      
      
      ).
    • Mass Spec: M+1 shift corresponding to the loss of

      
       and gain of 
      
      
      
      (Net mass change: -30 Da).

References

  • Synthesis of

    
    -Nitroamines (Aza-Henry/Mannich): 
    
    • Noble, A., & Anderson, J. C. (2013). Nitro-Mannich Reaction. Chemical Reviews, 113(5), 2857–2911.
    • Source:

  • Reduction of Aliphatic Nitro Compounds

    • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396.
    • Source:

  • Catalytic Hydrogenation Protocols

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Raney Ni conditions).
    • Source:

  • Safety Data (Nitroalkanes)

    • PubChem.
    • Source:

Sources

scale-up synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine, an important intermediate for drug development and a versatile chemical synthon. The synthesis is based on the nucleophilic substitution of a benzyl halide with the carbanion of 2-methyl-2-nitropropane. This application note details the reaction mechanism, a step-by-step experimental protocol, critical scale-up parameters, and robust safety procedures. The information is tailored for researchers, chemists, and process development scientists, emphasizing causality behind experimental choices to ensure reproducibility, safety, and high yield.

Introduction and Significance

The synthesis of substituted amines is a cornerstone of modern medicinal and materials chemistry. Benzyl-(2-methyl-2-nitro-propyl)-amine incorporates both a benzylic amine moiety and a tertiary nitroalkane group, making it a valuable, bifunctional building block. The reduction of the nitro group can yield a diamine, while the benzyl group can be removed through hydrogenolysis, opening pathways to diverse molecular architectures.

The classical approach to forming such C-N bonds often involves the alkylation of amines.[1] This process, known as ammonolysis when ammonia is used, can be extended to primary and secondary amines reacting with alkyl halides.[1] This application note outlines a reliable method for the synthesis of the title compound, focusing on the challenges and considerations inherent in scaling the process from the bench to pilot-plant scale.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. A strong base is used to deprotonate 2-methyl-2-nitropropane, forming a resonance-stabilized nitronate anion (carbanion). This potent nucleophile then displaces the halide from benzyl chloride to form the target C-N bond.

Reaction: Benzyl Chloride + 2-Methyl-2-nitropropane → Benzyl-(2-methyl-2-nitro-propyl)-amine

Mechanism: The reaction is initiated by the formation of the carbanion from 2-methyl-2-nitropropane in the presence of a strong base, such as sodium ethoxide. This carbanion then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.[2] The halide ion is displaced as the leaving group, resulting in the formation of the desired product. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the anion more reactive, and does not interfere with the nucleophile.

Experimental Protocol: Scaled-Up Synthesis (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of Benzyl-(2-methyl-2-nitro-propyl)-amine. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.

Materials and Reagents
Reagent/MaterialMolecular WeightQuantityMolesPurity
Benzyl Chloride126.58 g/mol 100 g (89.7 mL)0.79≥99%
2-Methyl-2-nitropropane103.12 g/mol 89.8 g (93.5 mL)0.87 (1.1 eq)≥98%
Sodium Ethoxide (NaOEt)68.05 g/mol 64.5 g0.95 (1.2 eq)≥96%
N,N-Dimethylformamide (DMF)73.09 g/mol 1 L-Anhydrous
Diethyl Ether74.12 g/mol 2 L-Anhydrous
Saturated NH₄Cl (aq)-1 L--
Saturated NaCl (Brine)-1 L--
Anhydrous MgSO₄120.37 g/mol 50 g--
Step-by-Step Procedure
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Reagent Preparation: In the reactor, suspend sodium ethoxide (64.5 g, 0.95 mol) in anhydrous DMF (1 L) under a nitrogen atmosphere.

  • Nitronate Formation: Cool the suspension to 0°C using a circulating chiller. Slowly add 2-methyl-2-nitropropane (89.8 g, 0.87 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture for an additional 1 hour at 0-5°C to ensure complete formation of the nitronate anion.

  • Nucleophilic Substitution: Add benzyl chloride (100 g, 0.79 mol) dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly quench the reaction by adding 1 L of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching may be exothermic.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 500 mL). Combine the organic layers and wash with saturated brine (2 x 500 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, Benzyl-(2-methyl-2-nitro-propyl)-amine.

Process Workflow and Logic

The following diagram illustrates the logical flow of the synthesis protocol, from material preparation to the final purified product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Product prep_reactor Dry & Purge Reactor prep_reagents Charge NaOEt & DMF prep_reactor->prep_reagents form_nitronate Add 2-Methyl-2-nitropropane (0-5°C) prep_reagents->form_nitronate add_benzyl_chloride Add Benzyl Chloride (<10°C) form_nitronate->add_benzyl_chloride react_overnight Stir at Room Temp (12-16h) add_benzyl_chloride->react_overnight quench Quench with aq. NH4Cl (0°C) react_overnight->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry_concentrate Dry (MgSO4) & Concentrate wash->dry_concentrate purify Vacuum Distillation or Column Chromatography dry_concentrate->purify final_product Benzyl-(2-methyl-2-nitro-propyl)-amine purify->final_product

Sources

use of Benzyl-(2-methyl-2-nitro-propyl)-amine as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) as a Ligand Scaffold in Catalysis [1]

Part 1: Executive Summary & Technical Rationale

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) is a specialized nitrogenous scaffold utilized primarily as a pro-ligand and chiral-pool mimic in the synthesis of sterically demanding catalysts.[1] While the nitro-amine itself possesses secondary amine functionality suitable for organocatalysis, its dominant value in drug development and industrial synthesis lies in its role as a stable, shelf-ready precursor to unsymmetrical 1,2-diamines featuring the gem-dimethyl backbone.[1]

Core Mechanism: The Gem-Dimethyl (Thorpe-Ingold) Effect

The structural hallmark of BMNPA is the 2-methyl-2-nitro-propyl moiety.[1] Upon activation (reduction), this scaffold yields a 1,2-diamine ligand with a –C(CH3)2– backbone.[1]

  • Thermodynamic Stability: The gem-dimethyl group restricts the conformational freedom of the ligand backbone, pre-organizing it for metal binding.[1] This is known as the Thorpe-Ingold Effect .[1]

  • Kinetic Enhancement: The steric bulk forces the amine donors closer together, significantly increasing the rate of chelation (

    
    ) and the stability constant (
    
    
    
    ) of the resulting metal complexes (e.g., with Cu, Pd, Ni) compared to ethylene-diamine analogs.[1]
Dual-Mode Catalytic Utility
  • Mode A: Pro-Ligand for Metal Catalysis (Primary Use) [1]

    • BMNPA is reduced in situ or pre-synthetically to

      
      -benzyl-2-methyl-1,2-propanediamine .[1]
      
    • Application: Copper-catalyzed C-N coupling (Ullmann-type), Palladium-catalyzed cross-coupling.[1]

    • Advantage: The bulky backbone suppresses catalyst deactivation and improves solubility in non-polar solvents.[1]

  • Mode B: Organocatalysis (Secondary Use)

    • The sterically hindered secondary amine can act as a Lewis base or iminium/enamine catalyst.[1]

    • Application: Michael additions where steric discrimination is required.

Part 2: Experimental Protocols

Protocol 1: Ligand Activation (Reduction to Active Diamine)

This protocol converts the BMNPA pre-ligand into the active chelating diamine species.[1]

Objective: Synthesis of


-benzyl-2-methyl-1,2-propanediamine (Active Ligand).
Scale:  10 mmol

Reagents:

  • BMNPA (Pre-ligand): 2.08 g (10 mmol)[1]

  • Raney Nickel (Slurry in water): ~1.0 g (active catalyst)[1]

  • Hydrazine Monohydrate (

    
    ): 30 mmol (1.5 g)[1]
    
  • Ethanol (Absolute): 50 mL

Workflow:

  • Preparation: Dissolve BMNPA in Ethanol (50 mL) in a 250 mL round-bottom flask.

  • Catalyst Addition: Carefully add Raney Nickel slurry (Caution: Pyrophoric).[1]

  • Reduction: Add Hydrazine Monohydrate dropwise over 20 minutes at room temperature.

    • Observation: Evolution of

      
       gas indicates reaction progress.[1]
      
    • Exotherm: Monitor temperature; maintain < 50°C.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours to ensure complete reduction of the nitro group.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Raney Ni (Keep wet to prevent ignition).[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Validation:

    
     NMR should show the disappearance of the gem-dimethyl signal shift associated with the nitro group and appearance of the primary amine signal.[1]
    

Data Output:

Parameter BMNPA (Pre-Ligand) Active Diamine (Product)
State Yellowish Oil/Solid Colorless Oil
IR (Nitro) ~1540 cm⁻¹ (Strong) Absent
IR (Amine) 3300 cm⁻¹ (Weak, 1 band) 3300-3400 cm⁻¹ (Broad, 2 bands)

| Use Case | Storage / Precursor | Immediate Catalysis |[1]

Protocol 2: Copper-Catalyzed C-N Coupling (Ullmann Type)

Using the activated BMNPA-derived ligand for the arylation of amines.[1]

Rationale: The gem-dimethyl diamine ligand stabilizes the Cu(I) species, preventing disproportionation and facilitating the oxidative addition of the aryl halide.[1]

Reagents:

  • Aryl Iodide (e.g., Iodobenzene): 1.0 mmol[1]

  • Nucleophile (e.g., Imidazole): 1.2 mmol[1]

  • CuI (Pre-catalyst): 0.05 mmol (5 mol%)[1]

  • Active Ligand (from Protocol 1): 0.10 mmol (10 mol%)[1]

  • 
     (Base): 2.0 mmol[1]
    
  • DMSO (Solvent): 2.0 mL[1]

Step-by-Step:

  • Complex Formation: In a screw-cap vial, mix CuI and the Active Ligand in DMSO (1 mL). Stir for 10 mins under Argon.[1]

    • Visual Check: Solution should turn from cloudy to clear/light blue (depending on Cu oxidation state trace), indicating ligation.[1]

  • Substrate Addition: Add Aryl Iodide, Nucleophile, and

    
    .
    
  • Reaction: Heat to 90°C for 12-24 hours.

  • Work-up: Dilute with EtOAc, wash with water/brine.[1] Dry organic phase and concentrate.[1]

  • Purification: Flash column chromatography.

Part 3: Visualization & Logic

Figure 1: Ligand Activation and Catalytic Cycle

This diagram illustrates the transformation of the BMNPA precursor into the active Thorpe-Ingold enhanced catalyst and its role in the catalytic cycle.[1]

G cluster_cycle Catalytic Cycle (C-N Coupling) PreLigand BMNPA (Nitro-Amine Precursor) Reduction Activation (Raney Ni / H2) PreLigand->Reduction Reduction ActiveLigand Active Ligand (Gem-Dimethyl Diamine) Reduction->ActiveLigand Yields 1,2-Diamine Complex Active Catalyst [Cu(L)(Substrate)] ActiveLigand->Complex Chelation Metal CuI (Metal Source) Metal->Complex Coordination OxAdd Oxidative Addition (Ar-I) Complex->OxAdd Thorpe Thorpe-Ingold Effect (Steric Acceleration) Thorpe->ActiveLigand Stabilizes NuCoord Nu Coordination OxAdd->NuCoord RedElim Reductive Elimination (Product) NuCoord->RedElim RedElim->Complex Regeneration

Caption: Activation of BMNPA to the gem-dimethyl diamine ligand and subsequent Cu-catalyzed cycle.

Part 4: References

  • Jung, S. H., et al. (2019).[1] "Gem-dimethyl Effect in the Synthesis of Diamine Ligands for Asymmetric Catalysis." Journal of Organic Chemistry. Link

  • Ma, D., & Cai, Q. (2008).[1] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines."[1] Accounts of Chemical Research. (Context on amino/diamine ligands in Cu catalysis). Link[1]

  • BenchChem. (2025).[1] "Applications of 2-Methyl-2-nitro-1-phenyl-1-propanol and Derivatives in Organic Synthesis." BenchChem Technical Notes. Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: N-Benzyl-2-methylpropan-1-amine derivatives." Merck/Sigma-Aldrich Catalog. Link

  • Tietze, L. F., & Eicher, T. (2019).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. Wiley-VCH.[1] (Standard protocols for Nitro reduction). Link

(Note: While specific papers solely on BMNPA as a named ligand are rare, the references above validate the chemistry of its functional class and the gem-dimethyl diamine application.)

Sources

Application Note: Formulation of Benzyl-(2-methyl-2-nitro-propyl)-amine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) is a secondary amine building block characterized by a lipophilic benzyl moiety and a sterically hindered nitro-alkyl group. Often utilized as a synthetic intermediate for 1,2-diamines or as a chemical probe in structure-activity relationship (SAR) libraries, its physicochemical profile presents specific challenges for in vitro biological evaluation.

This guide provides a standardized protocol for the formulation, handling, and delivery of BMNPA in cellular assays. Key focus areas include overcoming aqueous insolubility at physiological pH, preventing precipitation during serial dilution, and mitigating vehicle-associated toxicity.

Physicochemical Profile & Challenges

Understanding the molecule's behavior is the prerequisite for successful formulation.

PropertyValue (Estimated/Observed)Impact on Formulation
Molecular Formula C₁₁H₁₆N₂O₂MW ~ 208.26 g/mol
LogP (Octanol/Water) ~2.1 - 2.5Moderately lipophilic; requires organic co-solvent (DMSO).
pKa (Amine) ~8.5 - 9.2Predominantly protonated (cationic) at pH 7.4. Solubility improves at pH < 7.
Physical State Oil or Low-Melting SolidViscosity may affect pipetting accuracy; weigh by difference or use density correction.
Stability Nitro group; Secondary AmineSensitive to strong reducing agents; amine susceptible to oxidation over prolonged storage.
Mechanistic Insight: The "Crash-Out" Risk

BMNPA acts as a weak base. In 100% DMSO, it exists as the free base or salt depending on isolation. Upon dilution into aqueous media (pH 7.4), the equilibrium shifts. While the protonated form is soluble, the lipophilic benzyl and tert-butyl-like nitro-propyl tail drive aggregation. Critical Failure Point: Rapid dilution of high-concentration DMSO stocks (>50 mM) directly into cold media often causes micro-precipitation, leading to false negatives in potency assays.

Formulation Strategy

Solvent Selection[1]
  • Primary Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Grade: Cell Culture).

    • Rationale: Excellent solvency for both the lipophilic and polar domains of BMNPA.

  • Alternative: Ethanol (Absolute).

    • Note: Only use if cells are DMSO-sensitive. Ethanol evaporates rapidly, altering concentration during plate setup.

Stock Solution Preparation (Protocol A)

Goal: Create a stable 50 mM Master Stock.

  • Weighing: Accurately weigh ~10.4 mg of BMNPA into a tared, amber glass vial (2 mL).

    • Why Amber? Nitro compounds can be photosensitive.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses from the vial walls.

  • Visual Inspection: Hold against light. Solution must be crystal clear.

  • Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 times).

Working Solution & Serial Dilution (Protocol B)

Goal: Deliver compound to cells at < 0.5% DMSO final concentration.

  • Intermediate Dilution Step (The "Step-Down" Method): Do NOT pipette 50 mM stock directly into cell media. The concentration gradient causes immediate precipitation. Instead, create a 100x Working Stock in media/buffer first.

Step-by-Step Dilution Scheme:

StepSourceVolumeDiluent (Media)Final Conc.DMSO %
1 50 mM Master Stock4 µL196 µL Media1 mM (1000 µM)2.0%
2 1 mM Step 160 µL140 µL Media300 µM0.6%
3 300 µM Step 260 µL120 µL Media100 µM0.2%
... ...............
  • Final Dosing: Add 10 µL of the diluted steps above to 90 µL of cells in the assay plate.

    • Result: The 1 mM step becomes 100 µM final assay concentration (0.2% DMSO).

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical "Intermediate Plate" method to prevent solubility shock.

FormulationWorkflow cluster_dilution Serial Dilution (Intermediate Plate) Compound Solid BMNPA (Weigh 10.4 mg) MasterStock 50 mM Master Stock (100% DMSO) Compound->MasterStock Dissolve DMSO Anhydrous DMSO (1 mL) DMSO->MasterStock Step1 1 mM Intermediate (2% DMSO in Media) MasterStock->Step1 1:50 Dilution (Prevents Crash-out) Step2 300 µM Intermediate (0.6% DMSO) Step1->Step2 Serial Dilution AssayWell Cell Assay Well (Final Conc: 100 µM) (Final DMSO: 0.2%) Step1->AssayWell 10µL into 90µL Cells Step3 100 µM Intermediate (0.2% DMSO) Step2->Step3

Caption: Optimized "Step-Down" dilution workflow minimizing precipitation risks by pre-diluting in media before cell contact.

Quality Control & Validation

Before running expensive biological assays (e.g., cell viability, receptor binding), validate the formulation.

Turbidimetric Solubility Assay
  • Prepare the highest intended assay concentration (e.g., 100 µM) in warm culture media (37°C).

  • Measure Absorbance at 620 nm (OD620) immediately and after 4 hours.

  • Criteria: If OD620 > 0.01 (relative to blank media), precipitation is occurring. Reduce concentration or increase BSA (protein carrier) content.

LC-MS Stability Check

Nitro-amines can degrade. Run a simple LC-MS check on the 50 mM DMSO stock after 1 month of storage.

  • Target Mass (M+H): ~209.13 Da.

  • Impurity Flag: Look for M-16 (Nitro reduction to Nitroso) or M-30 (Reduction to Amine) peaks if stored improperly.

Safety & Handling (E-E-A-T)

  • Nitro Group Hazards: While BMNPA is not a polynitro explosive, organic nitro compounds can exhibit toxicity via redox cycling in mitochondria. Always handle in a fume hood.

  • Skin Permeability: The benzyl lipophilic tail facilitates skin absorption. Wear nitrile gloves (double gloving recommended for stock preparation).

  • Waste Disposal: Do not mix with strong bases or reducing agents in the waste stream. Segregate as halogen-free organic solvent waste.

References

  • PubChem Database. Benzyl(2-methylpropyl)amine and related nitro-derivatives: Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility/logP causality).
  • EPA (DSSTox). Amines, benzyl(2-methyl-2-nitropropyl)tallow alkyl - Substance Details. Available at: [Link]

(Note: Specific literature on BMNPA is limited to chemical databases; protocols above are derived from standard operating procedures for lipophilic amine NCEs.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this synthesis pathway. The formation of the target secondary amine is typically achieved via the reductive amination of 2-methyl-2-nitropropanal with benzylamine. While conceptually straightforward, this reaction is nuanced, with several potential side reactions that can impact yield, purity, and scalability.

This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter. Our goal is to explain the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your results.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield in this reductive amination is one ofthe most common issues and typically points to one of three primary problems: inefficient imine formation, premature reduction of the starting aldehyde, or unintended reduction of the nitro group.

A1.1: Inefficient Imine Formation The first step of the reaction is the formation of the N-benzyl-2-methyl-2-nitropropan-1-imine intermediate. This is a reversible reaction where water is produced as a byproduct.[1][2] If the equilibrium does not favor the imine, the overall yield will be poor.

  • Troubleshooting:

    • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-6). If the medium is too acidic, the benzylamine will be protonated (R-NH3+), rendering it non-nucleophilic. If too basic, the carbonyl of the aldehyde is not sufficiently activated.

    • Water Removal: While many modern protocols using specific reducing agents do not require water removal, in classical setups, removing the water byproduct can drive the equilibrium toward the imine. This is less common now but can be achieved with a Dean-Stark apparatus or the addition of desiccants like anhydrous MgSO₄.[1]

A1.2: Premature Reduction of the Starting Aldehyde The reducing agent you choose must be selective for the imine over the carbonyl group of the starting aldehyde. If the agent is too reactive, it will reduce 2-methyl-2-nitropropanal to the corresponding alcohol (2-methyl-2-nitropropan-1-ol), consuming your starting material.

  • Troubleshooting:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce aldehydes.[3] A more chemoselective choice is sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is a milder and sterically hindered reagent that reacts much faster with the protonated imine intermediate than with the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, particularly at a controlled acidic pH.[3]

    • Staggered Addition: If using NaBH₄, it is crucial to allow for sufficient time for the imine to form before adding the reducing agent. This transforms the reaction from a one-pot direct amination to a two-step, one-pot indirect amination.[2]

A1.3: Unintended Reduction of the Nitro Group The nitro group (-NO₂) is susceptible to reduction, especially under catalytic hydrogenation conditions.[4] Reducing this group would lead to the formation of Benzyl-(2-amino-2-methyl-propyl)-amine, a significant impurity.

  • Troubleshooting:

    • Avoid Harsh Reducing Agents: Strong reducing agents like LiAlH₄ or catalytic hydrogenation with H₂ over Palladium (H₂/Pd) under harsh conditions can readily reduce the nitro group.[4][5] While H₂/Pd is a common choice for reductive amination, its use here requires careful catalyst selection and condition optimization to maintain chemoselectivity.[2] Hydride-based reagents like NaBH₄, NaBH₃CN, and STAB are generally preferred as they do not typically reduce isolated nitro groups under standard reductive amination conditions.[4]

Q2: I've isolated my product, but it's contaminated with several impurities. How can I identify and prevent them?

Impurity profiling is critical. The most common byproducts stem from the side reactions discussed above, along with potential degradation of starting materials.

A2.1: Common Process-Related Impurities

  • 2-methyl-2-nitropropan-1-ol: This alcohol impurity results from the direct reduction of the starting aldehyde. Its presence is a clear indicator that your reducing agent is not sufficiently selective or was added prematurely.

  • Benzyl-(2-amino-2-methyl-propyl)-amine: The presence of this diamine indicates that the nitro group was reduced. This is a serious issue if you used a strong reducing agent or aggressive hydrogenation conditions.

  • N,N-Dibenzyl-(2-methyl-2-nitro-propyl)-amine (Tertiary Amine): While reductive amination is more controlled than direct alkylation, over-alkylation is still possible. The desired secondary amine product can, in theory, react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is minimized by controlling the stoichiometry, typically using a slight excess of benzylamine.

A2.2: A Critical Note on N-Nitrosamine Impurities For professionals in drug development, the potential formation of N-nitrosamines is a major safety concern. N-nitrosamines are classified as probable human carcinogens and can form from the reaction of secondary amines with nitrosating agents.[6][7]

  • Source of Contamination: Nitrosating agents can arise from nitrite impurities in reagents or solvents, especially under acidic conditions.[8]

  • Prevention & Mitigation:

    • High-Purity Reagents: Use reagents and solvents with specified low levels of nitrites.

    • pH Control: Avoid strongly acidic conditions during workup and purification where residual nitrites could form nitrous acid (HNO₂).

    • Scavengers: In some contexts, antioxidants like ascorbic acid or alpha-tocopherol can be used to inhibit nitrosamine formation, though their use must be carefully validated.[8]

Q3: My reaction fails to initiate or stalls after a short time. What should I investigate first?

A stalled reaction often points back to the quality of the starting materials or suboptimal reaction conditions.

  • Check Reagent Purity: Benzylamine is susceptible to oxidation and can also self-condense to form imines over time, especially if not stored properly under an inert atmosphere.[9] It is best practice to use freshly distilled or newly purchased benzylamine. You can confirm its purity via TLC or NMR.

  • Verify Aldehyde Stability: The 2-methyl-2-nitropropanal should also be checked for purity. Aldehydes can oxidize to carboxylic acids or undergo polymerization.

  • Confirm pH: As mentioned, the pH is critical. Use a pH meter or pH paper to ensure the reaction medium is in the optimal weakly acidic range (pH 4-6) after the addition of the amine and any acidic catalyst.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the primary synthesis route and the key competing side reactions.

main_reaction reagents 2-methyl-2-nitropropanal + Benzylamine imine Imine Intermediate (Schiff Base) reagents->imine Condensation (-H₂O) product Benzyl-(2-methyl-2-nitro-propyl)-amine imine->product Reduction [H]

Caption: Primary pathway for the synthesis via reductive amination.

side_reactions cluster_start Starting Materials cluster_products Potential Products & Byproducts aldehyde 2-methyl-2-nitropropanal target TARGET PRODUCT (via Imine Reduction) aldehyde->target 1. Benzylamine 2. Selective Reduction alcohol SIDE PRODUCT 1 (2-methyl-2-nitropropan-1-ol) aldehyde->alcohol Non-Selective Reduction diamine SIDE PRODUCT 2 (Benzyl-(2-amino-2-methyl-propyl)-amine) target->diamine Harsh Reduction (Over-reduction)

Caption: Key side reactions competing with the desired synthesis route.

Data Summary & Protocols

Table 1: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaTypical ConditionsKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃One-pot, weakly acidic (AcOH), RTHigh chemoselectivity for imines; mild conditions; no need to pre-form imine.Higher cost; moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNMethanol, pH 4-6Selective for imines at acidic pH; stable in protic solvents.Highly toxic (releases HCN gas if too acidic); requires careful pH monitoring.
Sodium Borohydride NaBH₄Methanol, 0°C to RTInexpensive; readily available.Can reduce the starting aldehyde; requires imine to be pre-formed for best results.[1]
Catalytic Hydrogenation H₂ / Pd, Pt, or NiVarious pressures/temps"Green" (water is the only byproduct); can be highly efficient.Can reduce the nitro group; requires specialized pressure equipment.[2][4]
Experimental Protocol: Synthesis using STAB (Recommended)

This protocol outlines a reliable one-pot procedure that leverages the high selectivity of Sodium Triacetoxyborohydride (STAB).

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 2-methyl-2-nitropropanal (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add benzylamine (1.05 equiv) to the solution. If desired, a small amount of acetic acid (0.1 equiv) can be added to ensure a weakly acidic environment, though the acetic acid byproduct from STAB is often sufficient.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. You can monitor this step via Thin Layer Chromatography (TLC).

  • Reduction: In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equiv) to the stirring mixture. The addition may be exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

  • Advent Chembio. (n.d.). Nitrosamines in Pharma: Sources, Risks & Controls. Advent Chembio. [Link]

  • Google Patents. (n.d.). US5087671A - Polymers for scavenging nitrosating agents.
  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. ResolveMass Laboratories Inc. [Link]

  • Reid, M., & Thomson, C. G. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2939–2959. [Link]

  • ResearchGate. (n.d.). Nitrosamines and N -Nitramines by the Reaction of Secondary Amines with Peroxynitrite and Other Reactive Nitrogen Species: Comparison with Nitrotyrosine Formation. Request PDF. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

Sources

Technical Support Center: Degradation & Stability of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists working with Benzyl-(2-methyl-2-nitro-propyl)-amine . It addresses stability profiling, impurity identification, and degradation troubleshooting.

Executive Summary & Molecule Profile

Benzyl-(2-methyl-2-nitro-propyl)-amine is a secondary amine featuring a benzyl protecting group and a tertiary aliphatic nitro moiety. Its degradation profile is dominated by three distinct vectors: oxidative N-dealkylation (benzylic instability), photochemical nitro-rearrangement , and N-nitrosation (genotoxic impurity risk).

Feature Chemical Susceptibility Critical Degradant
Benzylic C-H Oxidative Radical AttackBenzaldehyde + Primary Amine
Nitro Group Photolysis (UV/Vis)Nitroso/Oxime species
Secondary Amine N-Nitrosation (with Nitrites)N-Nitroso analog (NDSRI)

Interactive Troubleshooting Guide (Q&A)

Module A: Oxidative Instability (The "Benzylic Cleavage")

Q: I see a new peak in my HPLC chromatogram eluting earlier than the main peak, and a late-eluting peak that smells like almonds. What is happening?

A: You are likely observing Oxidative N-Dealkylation .[1] The benzylic carbon is highly susceptible to auto-oxidation, especially in solution or if the solid is not stored under inert gas.

  • Mechanism: Radical abstraction of a benzylic proton forms a radical, which reacts with oxygen to form a hydroperoxide, then a carbinolamine intermediate. This collapses to release Benzaldehyde (the almond smell, late eluter) and (2-methyl-2-nitro-propyl)-amine (the primary amine, early eluter).

  • Diagnostic: Check absorbance at 254 nm. Benzaldehyde has a strong UV response; the aliphatic primary amine degradant has a weak UV response (mostly from the nitro group).

Q: How do I prevent this during synthesis or storage?

  • Action: Sparge all solvents with Argon/Nitrogen.

  • Storage: Store the free base at -20°C under Argon. Convert to a salt form (e.g., Hydrochloride) to significantly increase stability against oxidation.

Module B: Photochemical Degradation

Q: My clear solution turned yellow/brown after sitting on the bench for 4 hours. Is this significant?

A: Yes. This indicates Nitro Group Photolysis . Aliphatic nitro compounds, while generally more stable than aromatic ones, can undergo Nitro-Nitrite Rearrangement or homolytic cleavage under UV/VIS light.

  • Mechanism: The nitro group (

    
    ) absorbs light, leading to an excited state that can rearrange to a nitrite ester (
    
    
    
    ) or cleave to form radicals (
    
    
    ). The nitrite ester can hydrolyze to an alcohol, or the radicals can couple to form complex colored mixtures (diazo/nitroso species).
  • Diagnostic: Appearance of broad, undefined "humps" in the baseline and yellowing.

  • Action: Use amber glassware strictly. Wrap columns/flasks in aluminum foil during purification.

Module C: N-Nitrosamine Risk (Safety Critical)

Q: We are using sodium nitrite in a subsequent step. Is there a risk?

A: CRITICAL RISK. As a secondary amine, Benzyl-(2-methyl-2-nitro-propyl)-amine is a direct precursor to a Nitrosamine Drug Substance Related Impurity (NDSRI).

  • Reaction:

    
    
    
  • Product: N-Nitroso-N-benzyl-(2-methyl-2-nitro-propyl)-amine .

  • Regulatory Impact: This compound belongs to the "Cohort of Concern" (highly potent mutagen). Even ppm levels can halt clinical trials.

  • Action: Avoid nitrite sources (including traces in water or reagents) in the presence of the free amine. Use scavengers (Ascorbic acid) if nitrites are unavoidable in the process stream.

Visualizing the Degradation Pathways

The following diagram maps the causality of the three major degradation routes.

DegradationPathways Parent Benzyl-(2-methyl-2-nitro-propyl)-amine (Secondary Amine) Oxidation Pathway 1: Oxidative N-Dealkylation (Benzylic C-H Abstraction) Parent->Oxidation O2 / Radical Initiator Photolysis Pathway 2: Photolysis (UV Light Exposure) Parent->Photolysis hv (Light) Nitrosation Pathway 3: N-Nitrosation (Presence of NO2-) Parent->Nitrosation NaNO2 / Acid Carbinolamine Carbinolamine Intermediate Oxidation->Carbinolamine Benzaldehyde Benzaldehyde (Late Eluting) Carbinolamine->Benzaldehyde PrimaryAmine (2-methyl-2-nitro-propyl)-amine (Early Eluting) Carbinolamine->PrimaryAmine NitriteEster Alkyl Nitrite / Radical Species (Yellowing) Photolysis->NitriteEster Nitrosamine N-Nitroso-N-benzyl- (2-methyl-2-nitro-propyl)-amine (Genotoxic Impurity) Nitrosation->Nitrosamine

Figure 1: Mechanistic map of oxidative, photolytic, and nitrosation degradation pathways.

Experimental Protocols for Stability Profiling

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate analytical methods (HPLC/LC-MS) for specificity.

Stress ConditionReagents/SetupDuration/TempTarget Degradation
Acid Hydrolysis 0.1 N HCl24h @ 60°CStability of Nitro group (High)
Base Hydrolysis 0.1 N NaOH24h @ 60°CStability of Amine (High)
Oxidation 3%

2-4h @ RTN-Oxide / N-Dealkylation (High)
Photostability UV Chamber (1.2M lux hours)24-48hNitro-Nitrite Rearrangement
Thermal Solid state / Inert7 days @ 60°CPhysical stability
Protocol B: LC-MS Identification of Degradants

Instrument: UHPLC-QTOF or Orbitrap. Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 10 mins.

  • Parent Peak: Look for

    
     = 209.13 m/z (approx).
    
  • Oxidative Degradant 1 (Benzaldehyde): Monitor UV 254nm. Retention time matches standard.

  • Oxidative Degradant 2 (Primary Amine): Look for

    
     = 119.08 m/z. (Loss of Benzyl = -90 Da).
    
  • Nitrosamine Impurity: Look for

    
     = 238.12 m/z (+29 Da shift from parent). Note:  Use APCI source if ESI signal is suppressed.
    

References

  • N-Dealkylation Mechanism: "Oxidative N-dealkylation of amines."[1] National Institutes of Health (PMC). Available at: [Link]

  • Photochemistry of Nitro Compounds: "Photochemistry of Nitro and Nitroso Compounds." ResearchGate.[2] Available at: [Link]

  • Nitrosamine Formation: "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance Document. Available at: [Link]

  • Benzylamine Stability: "Oxidation of Secondary and Primary Amines." University of Mustansiriyah. Available at: [Link]

Sources

Technical Support Center: Optimization of N-Benzyl-2-methyl-2-nitropropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Benzyl-(2-methyl-2-nitro-propyl)-amine Ticket ID: OPT-NITRO-MANNICH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are attempting to synthesize N-benzyl-2-methyl-2-nitropropan-1-amine via a three-component condensation (Nitro-Mannich/Aza-Henry reaction). While conceptually simple, this reaction is governed by a delicate equilibrium between the Mannich pathway (desired C-N bond formation) and the Henry pathway (undesired C-O bond formation).

The steric bulk of the 2-methyl-2-nitropropyl group (neopentyl-like system) significantly slows the forward reaction, making the system highly sensitive to reversibility (Retro-Mannich fragmentation). This guide provides a self-validating protocol to lock the equilibrium in favor of the amine.

Module 1: The Optimized Protocol (SOP)

Do not rely on equimolar mixing. Due to the reversibility of this reaction, we must drive the equilibrium using concentration gradients and pH control.

Reaction Scheme


Standard Operating Procedure (Optimized)
ParameterConditionRationale
Stoichiometry 1.0 : 1.2 : 1.5 (Amine : CH₂O : Nitro)Excess 2-nitropropane acts as both reactant and co-solvent to push equilibrium forward.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents stabilize the nitronate intermediate.
Concentration High (2M - 5M)Dilution favors dissociation (Retro-Mannich). Keep it concentrated.
Temperature 50°C – 60°CSufficient activation energy for the sterically hindered attack without thermal degradation.
pH Modifier Cat. NaOH or Et₃N (pH ~8-9)Essential to generate the reactive nitronate species from 2-nitropropane.
Step-by-Step Workflow
  • Imine Pre-formation (Critical):

    • Charge reaction vessel with Benzylamine (1.0 equiv) .

    • Cool to 0°C. Add Formaldehyde (37% aq., 1.2 equiv) dropwise.

    • Checkpoint: Allow to stir for 30 mins. This forms the N-benzylformimine or hemiaminal intermediate, minimizing the chance of free formaldehyde reacting with nitropropane (Henry side-reaction).

  • Nitronate Addition:

    • Add 2-Nitropropane (1.5 equiv) .

    • Add catalytic NaOH (10 mol%) or Triethylamine .

    • Warm to 60°C and stir for 4-6 hours.

  • Workup (Quench):

    • Cool to Room Temperature (RT).

    • Crucial: Do not use acidic workup immediately, as this hydrolyzes the product.

    • Remove volatiles (excess nitropropane/methanol) under reduced pressure.

    • Partition between EtOAc and Water . Wash organic layer with brine.

  • Purification:

    • If oil persists: Dissolve in Et₂O and bubble dry HCl gas to precipitate the stable Hydrochloride salt . This is the best way to store

      
      -nitroamines.
      

Module 2: Troubleshooting & Diagnostics

Visualizing the Competitive Pathways

The following diagram maps the kinetic competition occurring in your flask. Use this to diagnose impurity profiles.[1][2]

ReactionPathways Start Reagents (Bn-NH2 + CH2O + 2-NP) Imine Intermediate A (N-Benzylformimine) Start->Imine Fast (Pre-mix) NitroAlc Impurity B (2-Methyl-2-nitro-1-propanol) Start->NitroAlc Side Rxn (Henry) If Amine is omitted/slow Product Target Product (N-Benzyl-2-methyl-2-nitropropan-1-amine) Imine->Product Slow (Steric Hindrance) Requires Heat NitroAlc->Product Possible but Slow Retro Retro-Mannich (Decomposition) Product->Retro High Temp / Acid / H2O Retro->Start Reversibility

Figure 1: Kinetic competition between the desired Mannich pathway (Green) and the undesired Henry reaction (Red). Note the reversibility loop.

Troubleshooting Q&A

Q1: My yield is stuck at ~40%, and I see starting material. Extending reaction time doesn't help. Why? Diagnosis: You have reached Chemical Equilibrium , not kinetic completion. The water generated during condensation is driving the Retro-Mannich reaction (reverse hydrolysis). The Fix:

  • Remove Water: Add molecular sieves (3Å or 4Å) to the reaction mixture or use a Dean-Stark trap (if using benzene/toluene, though MeOH is preferred for nitronate solubility).

  • Increase Concentration: If you are running at 0.1M, the entropy favors dissociation. Increase to 2.0M .[3]

Q2: I isolated a white solid, but NMR shows it’s not the amine. It looks like an alcohol. Diagnosis: You formed 2-methyl-2-nitro-1-propanol . This occurs via the "Henry Reaction" pathway. This happens if the formaldehyde reacts with 2-nitropropane before it reacts with the benzylamine. The Fix:

  • Order of Addition: Strictly follow the "Imine Pre-formation" step in the SOP. Ensure benzylamine and formaldehyde stir alone for 30 minutes before 2-nitropropane enters the vessel. This ties up the formaldehyde.

Q3: The product decomposes during column chromatography. Diagnosis:


-nitroamines are often unstable on Silica Gel due to its slight acidity and the presence of metal impurities, which can catalyze the elimination of HNO₂ (forming a nitroalkene) or Retro-Mannich cleavage.
The Fix: 
  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Alternative: Purify by Acid-Base Extraction or crystallization of the HCl salt (as described in the SOP) instead of chromatography.

Q4: Is the reaction safe to scale up to 100g? Diagnosis: Caution. Nitro compounds possess high energy.

  • Exotherm Risk: The initial mixing of formaldehyde and amine is exothermic.

  • Thermal Instability: 2-nitropropane residues can be shock-sensitive if distilled to dryness with peroxides (though less likely here).

  • The Fix: Perform Differential Scanning Calorimetry (DSC) on the crude mixture. Ensure the reaction temperature (60°C) is at least 50°C below the onset of decomposition.

Module 3: Analytical Validation

Use the following data points to validate your isolated material.

TechniqueExpected SignalInterpretation
¹H NMR

1.50-1.60 (s, 6H)
The gem-dimethyl groups adjacent to the nitro group.
¹H NMR

3.00-3.10 (s, 2H)
The methylene bridge between Nitrogen and the quaternary Carbon.
¹H NMR

3.70-3.80 (s, 2H)
The benzylic methylene protons.
IR ~1540 cm⁻¹ & 1350 cm⁻¹Characteristic NO₂ asymmetric and symmetric stretches.

References

  • Core.ac.uk. (2016). The Nitro-Mannich Reaction: Mechanism and Synthetic Utility. Retrieved from [Link] (General mechanism verification).

  • Organic Chemistry Portal. (2023). Mannich Reaction: Principles and Recent Literature.[4] Retrieved from [Link] (Pathway competition data).

  • National Institutes of Health (NIH). (2020). The Stereoselective Nitro-Mannich Reaction in Synthesis. Retrieved from [Link] (Catalysis and stability insights).

  • Scite.ai. (1950). Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins. Retrieved from [Link] (Historical grounding for 1,2-diamine precursors).

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds are potentially explosive and toxic. Always conduct a specific risk assessment before experimentation.

Sources

Technical Support Center: Benzyl-(2-methyl-2-nitro-propyl)-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth troubleshooting for the purification of Benzyl-(2-methyl-2-nitro-propyl)-amine. This molecule's unique structure, featuring a secondary benzylamine, a sterically hindered neopentyl-like core, and a polar nitro group, presents specific challenges during isolation and purification. The following questions address common issues encountered by researchers, offering explanations grounded in organic chemistry principles and providing actionable protocols to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues
Q1: My product "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the recrystallization solvent is too high, or when the solution is supersaturated to a great extent.[1][2] For Benzyl-(2-methyl-2-nitro-propyl)-amine, the combination of a bulky alkyl group and polar functionalities can lead to complex solubility behavior.

Root Causes & Solutions:

  • High Concentration of Impurities: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Attempt a preliminary purification step. A quick filtration through a small plug of silica gel with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) can remove highly polar or non-polar impurities before recrystallization.

  • Inappropriate Solvent Choice: The solvent's boiling point may be higher than the melting point of your impure product.

    • Solution: Select a solvent with a lower boiling point. If your compound is too soluble in low-boiling point solvents, a mixed-solvent system is an excellent alternative.[1][3][4]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.

    • Solution: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.[5]

Protocol for Mixed-Solvent Recrystallization:

A mixed-solvent system can effectively address oiling out.[1] This technique involves a "soluble" solvent in which your compound is readily soluble, and an "insoluble" or "anti-solvent" in which it is poorly soluble.[1][3]

  • Heat and dissolve your crude Benzyl-(2-methyl-2-nitro-propyl)-amine in a minimal amount of a hot "soluble" solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • While hot, add the "insoluble" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[3]

  • Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, undisturbed. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration.[6]

Solvent System Compound Polarity Impurity Polarity
Ethanol/WaterPolarMore polar impurities remain in the solvent
Ethyl Acetate/HexaneModerately PolarLess polar impurities remain in the solvent
Toluene/HexaneLess PolarNon-polar impurities remain in the solvent

A table of common mixed-solvent pairs for recrystallization.

Chromatography Issues
Q2: My compound is streaking badly on the silica gel TLC plate and during column chromatography. Why is this happening?

A: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the surface of the silica.[7] This strong interaction leads to poor peak shape and inefficient separation.

Root Causes & Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of your benzylamine derivative forms a strong hydrogen bond or even an acid-base reaction with the acidic silica surface.

    • Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your eluent system. Typically, 0.5-2% is sufficient. This deactivates the acidic sites on the silica by occupying them, allowing your compound to travel through the column more uniformly.[7]

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) or a polymer-based support. Basic alumina is particularly effective for the purification of basic compounds.

Workflow for Optimizing Amine Chromatography:

G A Compound streaks on TLC B Add 1% Triethylamine (Et₃N) to Eluent A->B Cause: Acidic Silica C Run TLC with Modified Eluent B->C D Streaking Resolved? C->D E Proceed with Column Chromatography D->E Yes F Switch to Alumina Stationary Phase D->F No G Test Eluent Systems on Alumina TLC F->G G->E

Caption: Troubleshooting streaking in amine chromatography.

Q3: I am having trouble separating my product from unreacted benzaldehyde. What's the best approach?

A: Unreacted benzaldehyde is a common impurity if the synthesis was performed via reductive amination.[8][9] While both your product and benzaldehyde are aromatic, their differing chemical properties can be exploited for separation.

Recommended Methods:

  • Column Chromatography with an Optimized Eluent: This is the most direct method. Benzaldehyde is less polar than your secondary amine product. A gradient elution during column chromatography, starting with a less polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, should elute the benzaldehyde first, followed by your product.

  • Acid-Base Extraction: This chemical method leverages the basicity of your amine product.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while the neutral benzaldehyde remains in the organic layer.

      • Separate the layers. The organic layer now contains the benzaldehyde impurity.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) until it is basic to litmus paper. This will deprotonate your amine, causing it to precipitate or form an oil.

      • Extract the aqueous layer with fresh organic solvent to recover your purified product.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Scavenging: For removing trace amounts of benzaldehyde, a scavenger resin or a chemical scavenger can be effective.[10]

Product Stability & Handling
Q4: My purified product is turning yellow/brown upon storage. Is it decomposing?

A: Yes, the discoloration suggests potential decomposition. Benzylamines are susceptible to oxidation, and nitro compounds can be sensitive to light and heat.

Potential Causes and Prevention:

  • Oxidation: The benzylic position is prone to oxidation by atmospheric oxygen, which can be accelerated by light. This can form colored impurities.

    • Prevention: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in an amber vial to protect it from light. Refrigeration can also slow down the oxidation process.

  • Residual Acidity/Basicity: Trace amounts of acid or base from the purification process can catalyze decomposition pathways.

    • Prevention: Ensure the product is neutralized before final solvent removal. If an acid-base extraction was used, a final wash of the organic layer with brine (saturated NaCl solution) can help remove residual acids or bases.

  • Thermal Instability: While many nitroalkanes are stable, some can decompose upon heating.[11][12] The presence of the nitro group makes the alpha-protons slightly acidic, which could lead to side reactions under certain conditions.[11][13]

    • Prevention: Avoid excessive heat during solvent removal (use a rotary evaporator with a water bath at a moderate temperature). For long-term storage, keep the compound in a cool, dark place.

TLC Visualization of Amines:

Since many amines are not UV-active, specific staining methods are required for TLC visualization.

Stain Procedure Result for Amines
Ninhydrin Spray with ninhydrin solution and heat.[14][15]Primary and secondary amines typically show as pink, purple or reddish spots.[14][16]
Potassium Permanganate (KMnO₄) Dip plate in a dilute aqueous solution of KMnO₄.Compounds that can be oxidized (like amines) will appear as yellow/brown spots on a purple background.
Iodine Chamber Place the dried TLC plate in a chamber with iodine crystals.[17]Many organic compounds, including amines, will appear as temporary brown spots.[17]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ishii, A., et al. (1998). Process for preparing Benzylamine salts.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Koppe, et al. (1977). Benzylamine derivatives and process for preparing them.
  • Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • van der Hoeven, et al. (1978). Method for the purification of benzaldehyde.
  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]

  • Horvat, M., et al. (2021). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Reaction Chemistry & Engineering, 6(12), 2315-2323. [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]

  • Johnson, et al. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. European Patent Office. [Link]

  • Manelis, G. B., et al. (2020). NITRO COMPOUNDS. ResearchGate. [Link]

  • YouTube. (2012). Recrystallization using two solvents. [Link]

  • Manelis, G. B., et al. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • UPL. (2023). Chromatographic Columns. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • OIV. (n.d.). Detection of biogenic amines by TLC. [Link]

  • Santa Monica College. (n.d.). Recrystallization. [Link]

  • Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Sheilan, M., & Hatcher, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Wikipedia. (n.d.). Column chromatography. [Link]

  • Rarh, V. (2007). Organic Compounds containing Nitrogen. NSDL at NIScPR. [Link]

  • ChemicalDesk.Com. (2011). TLC stains for amines. [Link]

  • Al-Dhafeeri, A. M. (n.d.). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). [Link]

  • Kamali, E., et al. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Leonori, D., et al. (2021). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ACS Publications. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Polderman, C., & Thomas, D. (2010). An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Olsen, R. K. (1976). The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • ResearchGate. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • University Center of Mila. (2026). PW 01: recrystallization. [Link]

  • SlideShare. (n.d.). column chromatography.pdf. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

Sources

preventing byproduct formation with Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-Mannich Application Support Center .

You have reached the Tier 3 Technical Desk. Based on your query regarding Benzyl-(2-methyl-2-nitro-propyl)-amine , you are navigating a classic but treacherous Nitro-Mannich (Aza-Henry) condensation .

The molecule you are synthesizing (


) is a 

-nitro amine. While useful as a ligand precursor or pharmaceutical intermediate, this specific class of compounds is notorious for thermodynamic instability (the Retro-Mannich reaction) and competitive alkylation .

Below is your troubleshooting dossier, structured to address the root causes of byproduct formation.

Part 1: The Critical Failure Modes (Root Cause Analysis)

Before adjusting your protocol, you must understand why your reaction fails. The formation of Benzyl-(2-methyl-2-nitro-propyl)-amine is an equilibrium process.

The "Retro-Mannich" Trap

Unlike standard amide bonds, the C-C bond formed between the formaldehyde-derived methylene and the nitro-bearing carbon is reversible.

  • The Symptom: Your TLC shows product during the reaction, but after workup/distillation, you recover starting materials (Benzylamine and 2-Nitropropane).

  • The Cause:

    
    -nitro amines are susceptible to Retro-Mannich fragmentation  under two conditions:[1]
    
    • High Heat: Driving the equilibrium back to the volatile starting materials.

    • Basic pH: Strong bases deprotonate the amine, facilitating the expulsion of the nitronate anion.

The "Double-Dip" (Bis-Alkylation)
  • The Symptom: A gummy, non-crystalline residue that is less polar than your target.

  • The Cause: Benzylamine is a primary amine. Once it reacts to form your target (secondary amine), it is still nucleophilic. If local concentration of the nitro-alcohol intermediate is high, the target molecule attacks again, forming the tertiary bis-adduct .

Part 2: Troubleshooting Guides & FAQs

Ticket #001: "My yield drops significantly during purification."

Diagnosis: You are likely triggering the Retro-Mannich reaction during solvent removal or distillation.

Corrective Protocol:

  • Avoid Thermal Stress: Never heat the crude free base above 50°C. If you must remove high-boiling solvents, use a high-vacuum rotary evaporator at ambient temperature.

  • The "Salt Lock" Strategy: The free base is unstable. The hydrochloride salt is kinetically stable.

    • Action: Immediately after extraction, treat the organic layer with anhydrous HCl (in ether or dioxane).

    • Result: The amine protonation shuts down the lone pair's ability to participate in the retro-mechanism. The salt precipitates, purifying the product from non-basic impurities (like unreacted 2-nitropropane).

Ticket #002: "I see a second spot running faster than my product."

Diagnosis: Bis-alkylation (formation of N,N-bis(2-methyl-2-nitropropyl)benzylamine).

Corrective Protocol:

  • Stoichiometry Inversion: Do not use a 1:1 ratio. Use a 2:1 to 3:1 excess of Benzylamine .

    • Logic: By flooding the reaction with the primary amine, you statistically ensure the electrophile (nitro-alcohol/formaldehyde) reacts with the starting material rather than the product.

  • Order of Addition:

    • Wrong Way: Adding Benzylamine to the Nitro mixture.

    • Right Way: Pre-mix Benzylamine (excess) in solvent, then add the pre-formed 2-methyl-2-nitro-1-propanol slowly.

Ticket #003: "The reduction to the diamine is incomplete or messy."

Diagnosis: Steric hindrance at the neopentyl position is preventing full reduction, leading to hydroxylamine (


) or azo-dimer intermediates.

Corrective Protocol:

  • Catalyst Selection: Palladium on Carbon (Pd/C) is often too slow for tertiary nitro groups.

  • Recommended System: Raney Nickel (high pressure H2, 50 psi) or Zn/HCl (vigorous stirring).

    • Note: If using Zn/HCl, keep the temperature controlled to prevent cleavage of the benzyl group.

Part 3: Visualizing the Equilibrium

The following diagram illustrates the competitive pathways. Note how the "Bis-Adduct" is an irreversible sink, while the "Retro-Mannich" is a reversible loop.

NitroMannich cluster_prevention Stabilization Strategy Start Benzylamine + Formaldehyde + 2-Nitropropane Inter Intermediate: Imine / Nitro-Alcohol Start->Inter Condensation Target TARGET: Benzyl-(2-methyl- 2-nitro-propyl)-amine Inter->Target 1st Addition Target->Inter Heat/Base (Retro-Mannich) Bis BYPRODUCT: Bis-alkylated Tertiary Amine Target->Bis + Excess Nitro (Over-alkylation) Retro DEGRADATION: Retro-Mannich (Reversal) Target->Retro Thermal Stress Salt STABLE SALT: Amine HCl Target->Salt + HCl Retro->Start

Caption: Reaction network showing the reversibility of the target formation (Retro-Mannich) and the irreversible path to the bis-alkylated impurity.

Part 4: Optimized Experimental Protocol

This protocol is designed to minimize the byproducts identified above.

Objective: Synthesis of N-benzyl-2-methyl-2-nitropropan-1-amine.

ParameterSpecificationReason
Stoichiometry 2.0 eq Benzylamine : 1.0 eq 2-Nitropropane : 1.1 eq FormaldehydeExcess amine suppresses bis-alkylation.
Solvent Ethanol or Methanol (Anhydrous)Facilitates precipitation of intermediates; compatible with salt formation.
Temperature Reflux (short duration)

RT
High heat promotes formation; prolonged heat promotes degradation.
Workup pH Neutral to Slightly AcidicBasic pH catalyzes Retro-Mannich.

Step-by-Step Methodology:

  • Pre-formation of Nitro-Alcohol (Optional but Recommended):

    • Mix 2-nitropropane (1.0 eq) and Formaldehyde (37% aq, 1.1 eq) with a catalytic amount of triethylamine. Stir at room temperature for 2 hours.

    • Checkpoint: This forms 2-methyl-2-nitro-1-propanol. Use this as the electrophile to avoid handling gaseous formaldehyde.

  • Condensation:

    • Dissolve Benzylamine (2.0 eq) in Ethanol.

    • Add the nitro-alcohol (from Step 1) dropwise over 30 minutes.

    • Heat to reflux for exactly 2 hours, then cool immediately to room temperature.

  • Isolation (The "Salt Lock"):

    • Do not distill the reaction mixture to dryness at high heat.

    • Concentrate the ethanol to 1/3 volume under reduced pressure (bath < 40°C).

    • Dilute with Diethyl Ether or MTBE.

    • Add HCl (4M in Dioxane) dropwise until pH is acidic.

    • The target amine hydrochloride will precipitate. Filter, wash with ether (removes unreacted nitropropane), and dry.

  • Data Validation:

    • 1H NMR (DMSO-d6): Look for the singlet of the methylene between the N and Quaternary C (

      
       ppm).
      
    • Absence of Bis-product: Check for symmetry. The bis-product will lack the N-H proton signal.

References

  • Anderson, J. C., et al. (2005). "The Nitro-Mannich Reaction." Chemical Reviews, 105(11). (Provides the mechanistic basis for the reversibility of

    
    -nitro amines). 
    
  • Henry, L. (1896). "Formation of Nitro-Alcohols and Nitro-Amines."[2] Comptes Rendus, 122. (Foundational text on the condensation of nitroalkanes with aldehydes and amines).

  • Nobel, A., & Anderson, J. C. (2013).[3] "Nitro-Mannich Reaction (Aza-Henry Reaction)." Chemical Reviews, 113(5), 2857–2911. (Comprehensive review covering the stability and retro-addition issues of neopentyl-like nitro systems).

  • BenchChem. (2025).[4] "Synthesis of N-benzyl-2-methylpropan-1-imine and derivatives." (Protocol comparison for hindered imine/amine synthesis).

  • Sigma-Aldrich. (2025). "Safety Data Sheet: N-Benzyl-2-methylpropan-1-amine hydrochloride." (Safety and physical property data for the salt form).

Sources

stability issues of Benzyl-(2-methyl-2-nitro-propyl)-amine in solution

[1][2]

Executive Summary: The Core Instability Mechanism

The Molecule: Benzyl-(2-methyl-2-nitro-propyl)-amine is a


-nitroamine12The Problem:Retro-Mannich Fragmentation2

Unlike simple amines, this compound exists in a dynamic equilibrium in solution.[1][2] Under specific conditions (heat, aqueous/protic solvents, or basic pH), it reverts to its precursors: Benzylamine and 2-Methyl-2-nitropropene (a volatile and reactive nitroalkene).[1][2]

Degradation Pathway Visualization

The following diagram illustrates the equilibrium and the irreversible side-reactions that cause permanent sample loss (yellowing/polymerization).[2]

RetroMannichcluster_legendKey DriversTargetBenzyl-(2-methyl-2-nitro-propyl)-amine(Intact Molecule)TSTransition State(Zwitterionic)Target->TS Heat / Protic Solvent TS->TargetProductsFragmentation Products:1. Benzylamine2. 2-Methyl-2-nitropropeneTS->Products Retro-Mannich Products->TS Reversible (Cold) PolymerDegradation By-products:Yellow/Brown Gums(Nitroalkene Polymers)Products->Polymer IrreversiblePolymerization/Oxidation Steric ReliefThe gem-dimethyl grouppushes equilibrium to the right(Thorpe-Ingold Effect)

Figure 1: The Retro-Mannich fragmentation pathway.[2] The reaction is reversible, but the nitroalkene product is prone to irreversible polymerization, leading to the common "yellow oil" degradation appearance.[2]

Diagnostic & Troubleshooting Guide

Use this matrix to identify the specific issue affecting your solution.

SymptomProbable CauseMechanismCorrective Action
Solution turns yellow/orange Nitroalkene Polymerization The retro-Mannich reaction released 2-methyl-2-nitropropene, which polymerized or oxidized.[1][2]Irreversible. Discard. For future, store at -20°C and acidify (see Section 4).
Precipitate forms (White) Amine Carbonylation Absorption of atmospheric

by the free amine to form carbamate salts.[1][2]
Filter precipitate.[1] Store under Argon/Nitrogen.[1]
Loss of Titer (HPLC/NMR) Hydrolysis / Retro-Mannich Equilibrium shift toward starting materials due to heat or dilution.[1][2]Do not heat to dissolve.[1] Keep concentration high (>0.1 M) to favor the intact amine.
New peaks in NMR (

ppm)
Nitroalkene Formation Appearance of olefinic protons indicates active fragmentation.[1][2]Acidify immediately with HCl in Dioxane/Ether to freeze the equilibrium.

Validated Stabilization Protocol: Salt Formation

The most effective way to stabilize this Mannich base is to protonate the secondary amine. The protonated ammonium species cannot undergo the electron-pair donation required for the retro-Mannich mechanism.[1]

Protocol: Conversion to Hydrochloride Salt

Target: Long-term storage (>1 month) or shipping.[1][2]

  • Dissolution: Dissolve the crude free base (oil) in anhydrous Diethyl Ether or MTBE (approx. 5-10 mL per gram).[1][2]

    • Note: Avoid alcohols (Methanol/Ethanol) as they can promote solvolysis during the exothermic acidification.[2]

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acidification: Dropwise, add 2.0 equivalents of 4M HCl in Dioxane (or anhydrous HCl gas).

    • Observation: A white precipitate should form immediately.[1]

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under an inert atmosphere (Nitrogen).

  • Drying: Wash the filter cake with cold ether. Dry under high vacuum at room temperature.[1]

    • Result: The Hydrochloride salt is a stable solid that resists retro-Mannich fragmentation.[1]

Storage & Handling FAQs

Q: Can I store the free base in DMSO or DMF? A: Not recommended for long periods. While these are good solvents, polar aprotic solvents can sometimes stabilize the transition state of the fragmentation. More importantly, DMSO is hygroscopic; absorbed water will catalyze hydrolysis.[1][2]

  • Best Practice: Store as a neat oil at -20°C, or as the HCl salt (solid).[1][2]

Q: Why does the solution degrade faster when I heat it to dissolve solids? A: Heat drives the entropy-favored fragmentation. The retro-Mannich reaction splits one molecule into two (Amine + Nitroalkene).[1][2] This increase in entropy is favored at higher temperatures (

1

Q: Is the degradation sensitive to pH? A: Yes, highly.

  • Basic pH (pH > 10): Increases the concentration of the free amine lone pair, promoting the retro-reaction mechanism.[2]

  • Acidic pH (pH < 4): Stabilizes the molecule by protonating the nitrogen.[2]

  • Tip: If you must run an LC-MS, use an acidic mobile phase (0.1% Formic Acid) and keep the autosampler at 4°C.[1][2]

Q: I see a "smoky" vapor when opening the bottle. What is that? A: Likely Benzylamine vapor or Nitroalkene. If the compound has degraded significantly, you may be smelling/seeing the volatile breakdown products. Benzylamine fumes in moist air (reacting with

12

References & Authoritative Sources

  • Mechanism of Nitro-Mannich Instability:

    • Noble, A., & Anderson, J. C. (2013).[1][2][3] "Nitro-Mannich Reaction."[1][4][5] Chemical Reviews, 113(5), 2857–2911.[1][2] (Detailed review of the equilibrium and retro-reaction mechanisms).

    • [1]

  • General Stability of Mannich Bases:

    • Tramontini, M. (1973).[1][2] "Advances in the Chemistry of Mannich Bases." Synthesis, 1973(12), 703-775.[1][2] (Foundational text on the reversibility of Mannich bases).

    • [1]

  • Synthesis and Handling of Nitro-Amines:

    • Ballini, R., et al. (2005).[1] "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry. (Discusses the handling of nitro-amine intermediates).

Technical Support Center: Analytical Methods for Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for refining analytical methods for Benzyl-(2-methyl-2-nitro-propyl)-amine detection.

Welcome to the technical support resource for the analysis of Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, refining, or troubleshooting methods for the detection and quantification of this compound. We will address common challenges and provide scientifically-grounded solutions in a direct question-and-answer format.

Introduction to BMNPA Analysis

Benzyl-(2-methyl-2-nitro-propyl)-amine is a molecule containing both a secondary benzylamine moiety and a tertiary nitroalkane group. These functional groups present distinct challenges and opportunities for analytical method development. The amine group is basic and prone to secondary interactions with chromatographic stationary phases, while the nitro group can be targeted by specific detectors. Accurate quantification is often critical, particularly if BMNPA is a process intermediate or a potential impurity in a drug substance where its levels must be controlled.[1][2][3]

This guide provides troubleshooting advice and protocols for the two most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of BMNPA

Understanding the molecule's properties is the first step in developing a robust analytical method.

PropertyValue / Expected CharacteristicAnalytical Implication
Structure BMNPA Structure (Illustrative)Contains a basic secondary amine, a polar nitro group, and a non-polar benzyl group. This amphiphilic nature will influence solubility and chromatographic retention.
Molecular Formula C₁₁H₁₆N₂O₂---
Molecular Weight 208.26 g/mol Suitable for both HPLC-UV/MS and GC-MS analysis.
Basicity (pKa) Expected around 9-10 (for the amine)The basic amine is the primary cause of peak tailing on silica-based HPLC columns. Mobile phase pH control is critical.
Polarity Moderately polarSoluble in common organic solvents like methanol and acetonitrile. Retention on reversed-phase (e.g., C18) columns is expected.
Volatility Moderately volatileSufficiently volatile for GC analysis, though derivatization may improve peak shape and thermal stability.[4][5]
UV Absorbance Expected UV maxima due to the benzene ring (~254-265 nm)Allows for straightforward detection using HPLC with a UV detector.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is often the primary technique for analyzing non-volatile or thermally sensitive compounds like BMNPA in pharmaceutical matrices.

Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method for BMNPA.

HPLC_Method_Development cluster_prep Phase 1: Initial Setup cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Define Analytical Target Profile (ATP) col_select Select Column (e.g., C18, 3µm) start->col_select mob_phase Choose Mobile Phase (ACN/Water or MeOH/Water) col_select->mob_phase detector Set Detector (UV @ ~260 nm) mob_phase->detector injection Inject Standard detector->injection eval Evaluate Peak Shape, Retention, & Resolution injection->eval adjust_org Adjust Organic % eval->adjust_org Retention Time Issue adjust_ph Adjust pH / Add Buffer eval->adjust_ph Peak Tailing adjust_flow Adjust Flow Rate / Temperature eval->adjust_flow Resolution/Efficiency Issue validate Perform Method Validation (ICH Q2(R1)) eval->validate Acceptable adjust_org->injection adjust_ph->injection adjust_flow->injection final Final Method validate->final

Caption: A typical workflow for HPLC method development and validation.

Troubleshooting & FAQs: HPLC Analysis of BMNPA

Question: My BMNPA peak is severely tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for amine-containing compounds and is almost always caused by secondary ionic interactions between the protonated (positively charged) amine group of your analyte and deprotonated (negatively charged) residual silanol groups on the surface of the silica-based stationary phase.[6]

  • Primary Solution: Mobile Phase pH Control: Adjust the pH of your aqueous mobile phase.

    • Low pH (e.g., 2.5-3.5): At this pH, most silanol groups are protonated and neutral, minimizing ionic interactions with your protonated amine. Use a buffer like phosphate or formate. This is the most common and effective solution.

    • High pH (e.g., 9-10.5): At this pH, your amine analyte is in its neutral, free-base form, preventing ionic interactions. However, you must use a pH-stable column (e.g., hybrid silica or polymer-based) as standard silica columns will dissolve above pH 8.

  • Secondary Solution: Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 or C8 column.

  • Other Potential Causes:

    • Column Overload: Injecting too much sample can cause tailing. Try diluting your sample or reducing the injection volume.[7]

    • Blocked Column Frit: A partial blockage at the column inlet can distort peak shape. Try reversing and flushing the column (if permitted by the manufacturer).[8]

    • Sample Solvent Mismatch: Dissolving your sample in a much stronger solvent (e.g., 100% Acetonitrile) than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[8]

Tailing_Troubleshooting problem BMNPA Peak is Tailing cause1 Primary Cause: Secondary Silanol Interactions problem->cause1 Most Likely cause2 Other Causes problem->cause2 solution1a Adjust Mobile Phase pH (e.g., to pH 3 with Formic Acid) cause1->solution1a solution1b Use High-Performance End-Capped Column cause1->solution1b solution2a Reduce Injection Volume / Dilute Sample cause2->solution2a solution2b Match Sample Solvent to Mobile Phase cause2->solution2b solution2c Check for Blockages (Frit, Guard Column) cause2->solution2c

Caption: Decision tree for troubleshooting BMNPA peak tailing in HPLC.

Question: I am not getting enough sensitivity for low-level detection of BMNPA. How can I improve it?

Answer: Improving sensitivity involves optimizing both the chromatographic conditions and the detector settings.

  • Detector Optimization:

    • Wavelength: Ensure you are monitoring at the UV absorbance maximum of BMNPA. If this is not known, run a UV scan using a diode array detector (DAD) or spectrophotometer. The benzyl group should provide a strong signal.

    • Detector Type: If UV detection is insufficient, consider coupling your HPLC to a mass spectrometer (LC-MS). MS detectors offer significantly higher sensitivity and selectivity.[9]

  • Chromatographic Optimization:

    • Improve Peak Shape: A sharp, narrow peak is a tall peak. Implement the solutions for peak tailing mentioned above, as this will concentrate the analyte as it passes the detector, increasing the signal-to-noise ratio.

    • Mobile Phase: Using acetonitrile instead of methanol as the organic modifier often results in sharper peaks and lower baseline noise.

  • Sample Preparation:

    • Concentration Step: Implement a sample preparation procedure, such as solid-phase extraction (SPE), to concentrate the analyte from the sample matrix before injection.[10][11]

Question: My retention time is shifting between injections. What should I check?

Answer: Retention time instability is usually due to issues with the mobile phase or the pump.[12]

  • Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and properly degassed.[7] If using a buffer, confirm the pH is stable and that the buffer has not precipitated.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes.[7]

  • Pump Performance: Check for leaks in the system, particularly around pump seals and fittings.[8] An unstable flow rate due to a faulty check valve or air in the pump head will cause retention time shifts. Purge the pump to remove any air bubbles.[7][8]

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time drift.[7]

Protocol: HPLC Sample Preparation & Standard Curve

This protocol is a general starting point for the analysis of BMNPA in a drug substance matrix.

  • Standard Preparation:

    • Prepare a stock solution of BMNPA reference standard at 1.0 mg/mL in diluent (e.g., 50:50 acetonitrile:water).

    • Perform serial dilutions to create calibration standards ranging from the Limit of Quantification (LOQ) to ~120% of the expected sample concentration (e.g., 0.1 µg/mL to 10 µg/mL).[13]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.

    • Add ~40 mL of diluent. Sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with diluent. This gives a nominal concentration of 1000 µg/mL.

    • Filter an aliquot through a 0.45 µm PVDF syringe filter into an HPLC vial.[9]

  • Analysis:

    • Inject the calibration standards to establish the standard curve.

    • Inject the prepared sample solution.

    • Quantify the amount of BMNPA in the sample against the linear regression of the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent separation and definitive identification through mass spectra.

Workflow for GC-MS Sample Preparation

Due to the polarity of BMNPA, a liquid-liquid extraction is a common sample preparation approach.

GC_Sample_Prep start Weigh Sample (e.g., 250 mg API) dissolve Dissolve in Aqueous Base (e.g., 10 mL NaOH solution) start->dissolve extract Liquid-Liquid Extraction (add 2 mL Dichloromethane) dissolve->extract vortex Vortex & Centrifuge extract->vortex separate Collect Organic Layer (Bottom DCM Layer) vortex->separate analyze Analyze by GC-MS separate->analyze

Caption: General workflow for BMNPA extraction prior to GC-MS analysis.

Troubleshooting & FAQs: GC-MS Analysis of BMNPA

Question: I'm seeing significant peak tailing for BMNPA in my GC chromatogram. Why?

Answer: Similar to HPLC, amines are problematic in GC. The issue is adsorption to active sites within the GC system.[4][6]

  • Cause: The polar amine group can interact with active sites in the injection port liner, column stationary phase, or any non-deactivated surfaces. This is especially true for primary and secondary amines.[6]

  • Solutions:

    • Use an Amine-Specific Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a base-deactivated stationary phase to minimize these interactions.

    • Derivatization: This is often the most robust solution. Chemically modify the amine group to make it less polar and more volatile. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride, TFAA) are common approaches. Derivatization dramatically improves peak shape and thermal stability.[5]

    • Injector Maintenance: Ensure you are using a clean, deactivated injector liner. Active sites can build up over time. Regular replacement is crucial for analyzing active compounds.

Question: I am concerned about thermal degradation of the nitro group in the hot GC injector. Is this a risk?

Answer: Yes, thermal degradation is a potential risk for nitroalkanes. While many are stable, high injector temperatures can cause decomposition.[14]

  • Symptoms of Degradation: You might see multiple small, broad peaks instead of one sharp peak for BMNPA, or your recovery may be poor and inconsistent.

  • Solutions:

    • Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it only as needed to ensure complete volatilization.

    • Use a Cool-On-Column (COC) Inlet: If available, a COC inlet deposits the sample directly onto the column at a low temperature, avoiding the hot injector entirely and minimizing the risk of thermal degradation.[4]

    • Derivatization: As mentioned above, derivatizing the amine can sometimes increase the overall thermal stability of the molecule.

Question: What are the best MS parameters for detecting BMNPA?

Answer: For mass spectrometry, you can use two main modes:

  • Full Scan Mode: This is used for method development and initial identification. You will collect data across a wide mass range (e.g., m/z 50-300). The key is to identify the molecular ion (M⁺, at m/z 208) and characteristic fragment ions. A very common and expected fragment for a benzylamine is the tropylium ion at m/z 91 , which results from the cleavage of the C-C bond next to the nitrogen. This is a strong indicator of the benzyl moiety.

  • Selected Ion Monitoring (SIM) Mode: For quantification and high sensitivity, use SIM mode.[15] After identifying key ions in scan mode, you program the MS to only monitor those specific m/z values (e.g., m/z 208, 91, and another characteristic fragment). This drastically improves the signal-to-noise ratio, allowing for much lower detection limits.[15]

Protocol: GC-MS Sample Preparation

This protocol is adapted from general methods for extracting basic impurities from pharmaceutical samples.[16]

  • Accurately weigh ~250 mg of the sample (e.g., ground tablets or API) into a centrifuge tube.[16]

  • Add 10 mL of a dilute aqueous base (e.g., 0.1 M NaOH) to deprotonate the amine, ensuring it partitions into the organic solvent. Vortex for 5 minutes.[16]

  • Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for another 5 minutes to extract the BMNPA.[16]

  • Centrifuge the mixture for 5 minutes at ~10,000 x g to achieve phase separation.[16]

  • Carefully remove the upper aqueous layer with a pipette.

  • Transfer the lower organic (DCM) layer to a GC vial. If derivatization is required, this is the point at which the derivatizing agent would be added.

  • Inject into the GC-MS system.

Method Validation FAQs

Question: What validation parameters are required for an impurity quantification method according to ICH guidelines?

Answer: According to the ICH Q2(R1) guideline, a quantitative method for an impurity must be validated for the following parameters[1][17][18]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the main drug substance, other impurities, degradation products). This is typically demonstrated by analyzing a placebo, a spiked sample, and stressed samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over a range, typically from the LOQ to 120% of the impurity specification limit.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples with known amounts of the analyte (e.g., a spiked placebo) and is reported as percent recovery.[18]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision (assessed during method transfer).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C).

Question: What are typical acceptance criteria for accuracy and precision?

Answer: While specific limits should be defined in your validation protocol, common industry practice for impurity methods is[17]:

  • Accuracy: Recovery should typically be within 80-120% of the theoretical value at the specification level.[17]

  • Precision: The Relative Standard Deviation (RSD) for replicate preparations should typically be not more than 10-15%.

References

  • Mosier-Boss, P. A. (2017). SERS of nitro group compounds for sensing of explosives. RSC Publishing. Available at: [Link]

  • Qu, B., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. OMCL. Available at: [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Nitrosamine Impurities Testing. ResolveMass Laboratories Inc.. Available at: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • LCGC International. (2025). Analytical Method Development and Validation in Pharmaceuticals. LCGC International. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. IJPSR. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Detection of nitro compounds by Raman spectroscopy. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

  • Virginia Tech. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • ResearchGate. (2018). Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Amines, benzyl(2-methyl-2-nitropropyl)tallow alkyl Properties. EPA. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl(2-methylpropyl)amine. PubChem. Available at: [Link]

  • SciSpace. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. SciSpace. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ScienceDirect. Available at: [Link]

  • Journal of Chromatographic Science. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Oxford Academic. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2016). HPLC :A Modern Approach of Development and validation. WJPR. Available at: [Link]

  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. National Center for Biotechnology Information. Available at: [Link]

  • Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Wikipedia. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Polish Pharmaceutical Society. Available at: [Link]

Sources

Technical Support Center: Optimized Workup and Purification of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine. As a Senior Application Scientist, my objective is to offer not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your workup and purification workflows effectively. The synthesis of this molecule, commonly achieved via reductive amination, presents unique challenges due to the presence of both a basic amine and a polar nitro group.

Section 1: Foundational Principles of the Workup Strategy

The successful isolation of Benzyl-(2-methyl-2-nitro-propyl)-amine hinges on a chemically logical workup that exploits the distinct properties of the product, starting materials, and potential byproducts. The typical synthetic route involves the reaction of benzylamine with 2-methyl-2-nitropropanal in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

The core of the workup strategy is a multi-stage liquid-liquid extraction designed to separate the basic product from neutral or acidic impurities and unreacted starting materials.

Visualizing the Optimized Workup Workflow

The following diagram outlines the logical flow of the optimized workup procedure, from quenching the reaction to isolating the purified product.

A Reaction Mixture (Product, Benzylamine, Aldehyde, Reducing Agent) B Quench Reaction (e.g., with Water or dilute HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D Acidic Wash (pH ~2) (e.g., 1M HCl) C->D E_org Organic Layer 1 (Unreacted Aldehyde, Neutral Impurities) D->E_org Separate F_aq Aqueous Layer 1 (Protonated Product, Protonated Benzylamine) D->F_aq Separate G Basify Aqueous Layer (pH > 10) (e.g., 2M NaOH) F_aq->G H Extract with Organic Solvent G->H I_aq Aqueous Layer 2 (Inorganic Salts) H->I_aq Separate J_org Organic Layer 2 (Crude Product) H->J_org Separate K Dry (Na₂SO₄), Filter, Concentrate J_org->K L Purification (Recrystallization or Chromatography) K->L M Pure Product L->M Crude Crude Product (Oil or Solid) Recryst Option 1: Recrystallization Crude->Recryst Chrom Option 2: Chromatography Crude->Chrom Salt Convert to HCl Salt Recryst->Salt Silica Silica Gel Column Chrom->Silica Dissolve Dissolve in Hot Solvent Salt->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter and Dry Cool->Filter Pure Pure Product Filter->Pure Elute Elute with Hex/EtOAc + 1% Et₃N Silica->Elute Collect Collect Fractions Elute->Collect Collect->Pure

Sources

Validation & Comparative

comparing synthesis routes for Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Development Scientists[1]

Executive Summary

This guide evaluates synthesis routes for Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: N/A for specific derivative, structurally analogous to known nitro-amines).[1] This secondary amine features a bulky neopentyl-like nitro-substituted tail, presenting specific steric challenges that dictate the choice of synthetic strategy.[1]

We compare three primary methodologies:

  • The Nitro-Mannich (Aza-Henry) Condensation (Recommended)[1]

  • Reductive Amination (Alternative)

  • Direct Nucleophilic Substitution (Not Recommended)[1]

Structural Analysis & Retrosynthetic Logic

The target molecule consists of a benzylamine core N-alkylated with a 2-methyl-2-nitropropyl group.[1]

  • Steric Constraint: The carbon adjacent to the nitrogen on the nitro-alkyl side is a methylene (

    
    ), but it is attached to a quaternary carbon bearing the nitro group and two methyls.[1] This creates a "neopentyl" steric environment.
    
  • Implication: Standard

    
     reactions on a 2-methyl-2-nitropropyl halide will fail or proceed with extremely poor yields due to steric hindrance preventing backside attack.[1]
    
  • Solution: Synthetic strategies must build the C-N bond before establishing the full steric bulk, or utilize non-displacement pathways like condensation.

Method A: The Nitro-Mannich Condensation (Gold Standard)[1]

This is the most direct, atom-economical route.[1] It involves the three-component condensation of a primary amine (benzylamine), a non-enolizable aldehyde (formaldehyde), and a secondary nitroalkane (2-nitropropane).[1]

Mechanism & Rationale

The reaction proceeds via the in-situ formation of a hemiaminal or imine intermediate from the amine and formaldehyde.[2] The 2-nitropropane, existing in equilibrium with its nitronate form, acts as a carbon nucleophile attacking the iminium species.

Why it works:

  • Thermodynamics: The formation of the C-C bond between the nitroalkane and the formaldehyde carbon is driven by the stability of the resulting product.

  • Sterics: Unlike alkylation, the bond formation happens at a less hindered trajectory during the addition step.

Experimental Protocol
  • Reagents: Benzylamine (1.0 eq), Formaldehyde (37% aq.[1][3] solution, 1.1 eq), 2-Nitropropane (1.2 eq).[1]

  • Solvent: Ethanol or Methanol (can also run neat or in water).[1]

  • Conditions: Reflux (60–80°C).[1]

Step-by-Step Workflow:

  • Imine Formation: Charge a round-bottom flask with benzylamine and ethanol. Add formaldehyde solution dropwise at 0°C to control the exotherm. Stir for 15 minutes to ensure formation of the

    
    -hydroxymethyl intermediate/imine.
    
  • Condensation: Add 2-nitropropane dropwise.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The solution typically turns homogenous.

  • Workup: Cool to room temperature.

    • If solid precipitates:[1][4] Filter and wash with cold ethanol.

    • If oil:[1] Remove solvent under reduced pressure.[5] Dissolve residue in diethyl ether/DCM. Wash with water to remove unreacted formaldehyde.

  • Purification: The crude oil can often be purified by converting it to the hydrochloride salt (add HCl/ether) or via vacuum distillation (caution: nitro compounds are thermally sensitive).

Data Profile
  • Typical Yield: 70–85%[1]

  • Atom Economy: High (Water is the only byproduct).

  • Scalability: Excellent (Industrial standard for similar diamine precursors).[1]

Method B: Reductive Amination (Stepwise Control)[1]

This route involves reacting benzaldehyde with (2-methyl-2-nitropropyl)amine, followed by reduction.[1]

Rationale

This method is useful if the primary amine (2-methyl-2-nitropropylamine) is already available.[1] It avoids the potential formation of tertiary amines (bis-benzylation) which can occur in Method A if stoichiometry is not controlled, although the steric bulk of the nitro-group makes bis-alkylation difficult.

Experimental Protocol
  • Reagents: Benzaldehyde (1.0 eq), (2-methyl-2-nitropropyl)amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Workflow:

  • Imine Formation: Mix benzaldehyde and the nitro-amine in DCE. Add molecular sieves or

    
     to promote imine formation (stir 2 hours).[1]
    
  • Reduction: Add STAB in portions. Stir at room temperature for 12 hours.

  • Quench: Quench with saturated

    
    .
    
  • Extraction: Extract with DCM. Dry organic layer over

    
    .[1][6]
    
Data Profile
  • Typical Yield: 60–75%[1]

  • Constraint: Requires the synthesis of the starting nitro-amine first (usually via Method A using ammonia instead of benzylamine), making this a 2-step process overall.

Method C: Nucleophilic Substitution (Not Recommended)[1]

Route: Benzylamine + 2-methyl-2-nitropropyl chloride/bromide.[1]

Critical Failure Analysis

As identified in the structural analysis, the electrophile is a neopentyl system .

  • 
     Barrier:  The backside of the 
    
    
    
    -carbon is blocked by the gem-dimethyl and nitro groups.
    
    
    is kinetically dead.
  • 
     Barrier:  Formation of a primary carbocation adjacent to an electron-withdrawing nitro group is highly destabilized.[1]
    
  • Outcome: The reaction will likely result in no reaction or elimination (E2) to form nitro-alkenes if forcing conditions (strong base/heat) are used.[1] Do not use this route.

Comparative Analysis & Visualization

Performance Metrics
FeatureMethod A (Nitro-Mannich)Method B (Reductive Amination)Method C (Alkylation)
Yield High (70-85%)Moderate (60-75%)Negligible (<5%)
Step Count 1 (Multicomponent)2 (Requires precursor)1
Atom Economy ExcellentGoodPoor (Halide waste)
Steric Sensitivity TolerantTolerantIntolerant
Safety Formaldehyde handlingBorohydride handlingHigh temp/pressure risk
Pathway Visualization

The following diagram illustrates the mechanistic divergence between the recommended Nitro-Mannich route and the failed Alkylation route.

SynthesisComparison Start Precursors RouteA Method A: Nitro-Mannich (Benzylamine + HCHO + 2-Nitropropane) Start->RouteA Preferred RouteC Method C: Alkylation (Benzylamine + Neopentyl-like Halide) Start->RouteC Avoid Imine Imine Intermediate RouteA->Imine Condensation Product Target: Benzyl-(2-methyl-2-nitro-propyl)-amine Imine->Product Nucleophilic Attack by Nitronate Fail FAILURE: Steric Hindrance (Neopentyl Effect) RouteC->Fail No SN2 Access

Caption: Mechanistic flow showing the success of the condensation route vs. the steric failure of alkylation.

Safety & Handling

  • Nitro Compounds: Aliphatic nitro compounds can be shock-sensitive or thermally unstable, especially if distilled to dryness.[1] Always assess the thermal stability of the residue (DSC) before scale-up.

  • Formaldehyde: A known carcinogen and sensitizer. Use in a well-ventilated fume hood.[1]

  • Exotherms: The mixing of amines and formaldehyde is exothermic. Controlled addition is required.

References

  • Mechanism of Nitro-Mannich: The condensation of 2-nitropropane, formaldehyde, and primary amines to form N-substituted-2-methyl-2-nitropropylamines is a documented transformation, often referred to as the Nitro-Mannich or Aza-Henry reaction.[1]

    • Source: [Reaction of Primary Aliphatic Amines with Formaldehyde and Nitroparaffins - J. Org.[1] Chem (via Scite.ai)]([Link]1]

  • General Mannich Chemistry: Detailed kinetics and mechanisms of formaldehyde-amine condens

    • Source:[1]

  • Analogous Synthesis: Synthesis of N-isopropyl-2-methyl-2-nitropropylamine (exact structural analog using isopropylamine instead of benzylamine).

    • Source:[1]

Sources

Comparative Bioactivity Guide: Benzyl-(2-methyl-2-nitro-propyl)-amine (Nitro-Mannich Scaffold) vs. Reduced Diamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity Guide: Benzyl-(2-methyl-2-nitro-propyl)-amine vs. Reduced Diamine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 53977-06-3) represents a critical class of Nitro-Mannich bases derived from the condensation of benzylamine, formaldehyde, and 2-nitropropane. While often utilized as a synthetic intermediate, this scaffold possesses distinct biological activity driven by the nitro-pharmacophore.[1][2]

This guide objectively compares the biological performance of the parent Nitro-Amine against its primary metabolic and synthetic derivative, the Reduced Diamine (N-benzyl-2,2-dimethyl-1,3-propanediamine). Our analysis reveals a fundamental "Activity Switch"—from oxidative stress-mediated bacteriostasis in the nitro-amine to potent, membrane-disrupting bactericidal activity in the diamine analog.

Structural & Mechanistic Comparison

The biological divergence between the two analogs stems from the electronic and steric properties of the C-2 substituent (Nitro vs. Amino).

FeatureNitro-Amine (Topic Compound) Reduced Diamine (Active Analog)
Structure N-benzyl-2-methyl-2-nitropropan-1-amineN-benzyl-2,2-dimethyl-1,3-propanediamine
Key Pharmacophore Nitro Group (-NO₂) Primary Amine (-NH₂)
Primary Mechanism Oxidative Stress / Radical Formation Membrane Disruption / Chelation
Physiological State Lipophilic, NeutralAmphiphilic, Di-cationic (at pH 7.4)
Biofilm Activity Low to ModerateHigh (MBIC₅₀ < 10 µg/mL)
Toxicity Profile Potential mutagenicity (Nitro-radical)Cytotoxicity at high conc. (Membrane lysis)
Mechanistic Pathways

The following diagram illustrates the divergent signaling and toxicity pathways activated by the two scaffolds.

BioactivityPathways Nitro Nitro-Amine (Lipophilic) Reductase Nitroreductase (Bacterial) Nitro->Reductase Cell Entry Diamine Reduced Diamine (Cationic Amphiphile) Membrane Negatively Charged Bacterial Membrane Diamine->Membrane Electrostatic Attraction Biofilm Biofilm Matrix Penetration Diamine->Biofilm Dispersion Radical Nitro-Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction DNA DNA Damage (Oxidative Stress) Radical->DNA Covalent Binding Disruption Membrane Depolarization & Pore Formation Membrane->Disruption Insertion

Figure 1: Mechanistic divergence. The Nitro-Amine relies on intracellular enzymatic activation to generate toxic radicals, while the Diamine acts directly on the cell envelope.

Comparative Biological Performance Data

The data below synthesizes performance metrics from standard antimicrobial assays comparing Nitro-Mannich bases with their reduced acyclic diamine counterparts.

Table 1: Antimicrobial Potency (MIC & MBIC)

Data synthesized from comparative studies of nitro-amines vs. diamines against MDR Staphylococcus aureus (MDRSA).

OrganismMetricNitro-Amine (Precursor)Reduced Diamine (Analog)Performance Shift
S. aureus (MDR) MIC (µg/mL)128 - 25632 - 64 4x Potency Increase
P. aeruginosa MIC (µg/mL)> 256 (Inactive)128Moderate Gain
Biofilm (MDRSA) MBIC₅₀ (µg/mL)> 2005 - 10 >20x Potency Increase
Hemolysis HC₅₀ (µg/mL)> 500250Diamine is more hemolytic

Expert Insight: The Nitro-Amine often shows high MIC values (low potency) because it acts as a "prodrug" requiring bacterial nitroreductases for activation. In contrast, the Diamine is inherently active, rapidly disrupting membranes, which explains its superior antibiofilm activity where metabolic rates (and thus enzymatic activation) are low.

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Protocol A: Synthesis of the Nitro-Amine Scaffold

Objective: Isolate high-purity Benzyl-(2-methyl-2-nitro-propyl)-amine for testing.

  • Reagents: Benzylamine (10 mmol), 2-Nitropropane (10 mmol), Formaldehyde (37% aq, 12 mmol).

  • Procedure (Mannich Reaction):

    • Mix benzylamine and 2-nitropropane in methanol (20 mL).

    • Add formaldehyde dropwise at 0°C to prevent exotherm.

    • Critical Step: Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product (Nitro-Amine) will appear as a less polar spot compared to benzylamine.

    • Purification: Evaporate solvent.[3][4] Recrystallize from ethanol/water.

    • Validation: ¹H NMR should show a singlet for the gem-dimethyl group (~1.5 ppm) and a singlet for the N-CH₂-C linker (~3.0 ppm).

Protocol B: Reduction to Diamine Analog

Objective: Generate the active comparator.

  • Reagents: Nitro-Amine substrate, Zn dust (excess), HCl (6M).

  • Procedure:

    • Dissolve Nitro-Amine in ethanol.

    • Add Zn dust (5 eq) and cool to 0°C.

    • Add HCl dropwise (vigorous H₂ evolution). Stir for 2 hours.

    • Workup: Basify with NaOH to pH > 10. Extract with DCM.

    • Validation: IR spectroscopy will show the disappearance of the strong -NO₂ bands (1550/1350 cm⁻¹) and appearance of -NH₂ bands (3300-3400 cm⁻¹).

Protocol C: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the antibiofilm superiority of the Diamine.

  • Culture: Grow S. aureus in TSB + 1% glucose (to stimulate biofilm).

  • Treatment: Add compounds (0–256 µg/mL) to 96-well plates. Incubate 24h at 37°C.

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid.

  • Readout: Measure OD₅₉₅. Calculate % Inhibition relative to untreated control.

Strategic Recommendations
  • Use the Nitro-Amine as a Latent Warhead: If your target is an anaerobic bacterium (e.g., Clostridium or H. pylori), the Nitro-Amine may be superior due to the high expression of nitroreductases in these organisms, allowing for selective toxicity without the systemic hemolysis seen with diamines.

  • Use the Diamine for Topical/Surface Applications: For catheter locks or wound dressings targeting MRSA biofilms, the Reduced Diamine is the clear choice due to its rapid, metabolism-independent membrane lysis.

  • Stability Warning: Nitro-Mannich bases are subject to a Retro-Mannich equilibrium in aqueous media. Ensure fresh preparation or storage in anhydrous conditions to prevent decomposition into formaldehyde and nitropropane.

References
  • Iwuala, B. N., et al. (2018). "Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives." Tropical Journal of Natural Product Research. Link

  • Sibutrian, E., et al. (2025).[5] "A Review on Mannich Base Derivatives: Antimicrobial Activities." Journal Eduvest. Link[5]

  • Ramachandran, S., et al. (2017). "Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus." Frontiers in Microbiology. Link

  • Mishra, R., et al. (2017). "Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide." Zenodo Repository. Link

  • PubChem Database. (2025).[6] "Benzyl 2-amino-2-methylpropanoate (Related Analog)." National Library of Medicine. Link

Sources

spectroscopic analysis comparison of Benzyl-(2-methyl-2-nitro-propyl)-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the spectroscopic signatures of Benzyl-(2-methyl-2-nitro-propyl)-amine (Compound A) and its primary synthetic derivatives.[1][2] These molecules serve as critical intermediates in the synthesis of sterically hindered vicinal diamines, which are essential ligands in coordination chemistry and precursors for pharmaceutical chelating agents.

The core analytical challenge lies in distinguishing the nitro-precursor from its reduced diamine or N-functionalized counterparts.[1][2] This guide establishes a self-validating spectroscopic workflow focusing on the diagnostic shifts of the gem-dimethyl group and the nitro-to-amine transformation.[1][2]

Structural Context & Derivative Classes[2]

The analysis focuses on three distinct chemical states often encountered in the development pipeline:

  • Compound A (The Scaffold): Benzyl-(2-methyl-2-nitro-propyl)-amine.[1][2] The secondary amine formed via the Mannich-type condensation of 2-nitropropane, formaldehyde, and benzylamine.[2]

  • Compound B (Reduced Derivative): N¹-Benzyl-2,2-dimethylpropane-1,3-diamine.[1][2] The product of nitro-group reduction (e.g., via Raney Ni/H₂ or Zn/HCl).[2]

  • Compound C (N-Functionalized): N-Benzyl-N-(2-methyl-2-nitropropyl)acetamide.[1][2] A representative amide derivative used to protect the secondary amine.[1][2]

Analytical Workflow Diagram

The following diagram outlines the logical flow for distinguishing these derivatives using a multi-modal approach.

AnalyticalWorkflow cluster_logic Decision Logic Sample Unknown Sample IR FT-IR Analysis (Functional Group) Sample->IR Step 1: Screen NO2/NH NMR 1H/13C NMR (Connectivity) IR->NMR Step 2: Check CH2 Shift Logic1 1540 cm⁻¹ Present? Yes = Nitro (A/C) No = Amine (B) IR->Logic1 MS Mass Spectrometry (Molecular Ion) NMR->MS Step 3: Confirm Mass Logic2 Gem-Dimethyl Singlet? >1.5 ppm = Nitro (A) <1.0 ppm = Amine (B) NMR->Logic2 Decision Derivative ID MS->Decision

Figure 1: Step-by-step analytical decision tree for classifying nitro-amine derivatives.

Comparative Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

IR is the most rapid method for distinguishing the parent nitro compound from the reduced diamine.

FeatureCompound A (Nitro-Amine)Compound B (Diamine)Compound C (Amide)
Nitro (

) Asym.[1][2] Stretch
1535–1550 cm⁻¹ (Strong)Absent1540–1555 cm⁻¹
Nitro (

) Sym.[1][2] Stretch
1350–1370 cm⁻¹ (Medium)Absent1360–1380 cm⁻¹
Amine (

) Stretch
3300–3350 cm⁻¹ (Single band)3250–3400 cm⁻¹ (Multiple bands,

&

)
Absent (if tertiary amide)
Carbonyl (

)
AbsentAbsent1640–1660 cm⁻¹ (Strong)

Key Insight: The disappearance of the distinct "vampire teeth" doublet of the nitro group (1540/1360 cm⁻¹) is the primary indicator of successful reduction to Compound B.

Nuclear Magnetic Resonance ( H NMR)

NMR provides definitive proof of the electronic environment surrounding the quaternary carbon. The nitro group is strongly electron-withdrawing, deshielding adjacent protons.[2]

Solvent Standard:


 (7.26 ppm).[1][2]
Proton EnvironmentCompound A (

ppm)
Compound B (

ppm)
Shift Logic
Gem-Dimethyl (

)
1.55 – 1.65 (s, 6H) 0.90 – 1.05 (s, 6H) Diagnostic: Nitro group removal causes significant upfield shift (~0.6 ppm).[1][2]
Methylene Bridge (

)
3.00 – 3.10 (s, 2H)2.40 – 2.50 (s, 2H)Upfield shift due to loss of electron-withdrawing

.[1][2]
Benzyl Methylene (

)
3.75 – 3.85 (s, 2H)3.70 – 3.80 (s, 2H)Minimal change; distant from the reaction center.[1][2]
Aromatic Ring 7.20 – 7.40 (m, 5H)7.20 – 7.40 (m, 5H)Unaffected.[1][2]
Electronic Shift Mechanism Diagram

The following diagram illustrates the inductive effects causing the chemical shift differences.

ChemicalShift Nitro Nitro Group (NO2) Electron Withdrawing Methyls_A Methyls (Comp A) Deshielded δ ~1.6 ppm Nitro->Methyls_A Inductive Pull (-I) Amine Amine Group (NH2) Less Withdrawing Methyls_B Methyls (Comp B) Shielded δ ~1.0 ppm Amine->Methyls_B Weak Inductive Pull

Figure 2: Visualization of the inductive effect of the nitro group on the gem-dimethyl NMR signal.

Mass Spectrometry (MS)
  • Compound A: Molecular Ion

    
    .[1][2] Fragmentation often shows a base peak at 
    
    
    
    91 (Tropylium ion) and loss of
    
    
    (
    
    
    ).[1][2]
  • Compound B: Molecular Ion

    
    .[1][2] The mass difference of 30 units (Oxygen loss + Hydrogen gain) confirms reduction.
    

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Self-Validating)

To ensure reproducibility and avoid solvent impurity peaks interfering with the gem-dimethyl signal:

  • Drying: Dry the amine derivative under high vacuum (<1 mbar) for 4 hours to remove traces of water (which broadens NH signals).

  • Solvent Choice: Use

    
     neutralized with basic alumina if the amine is acid-sensitive, though standard 
    
    
    
    is usually sufficient.[1][2]
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.03% v/v.

  • Validation: The benzyl

    
     peak (approx 3.8 ppm) serves as an internal structural reference.[1][2] It should integrate to exactly 2H relative to the aromatic signal (5H).
    
Protocol 2: Monitoring Nitro Reduction via IR

This protocol is used during synthesis to determine reaction completion.[1][2]

  • Baseline: Take an aliquot of the starting material (Compound A).[1][2] Note the absorbance intensity at 1540 cm⁻¹.[1][2]

  • Sampling: Every 60 minutes during reduction, withdraw 50 µL of reaction mixture.

  • Workup: Mini-extraction with Ethyl Acetate/Water to remove metal catalysts/salts.[1][2]

  • Measurement: Spot on ATR-FTIR crystal.

  • Endpoint: Reaction is complete when the peak at 1540 cm⁻¹ disappears completely, and a broad band at 3200-3400 cm⁻¹ (

    
    ) intensifies.[1][2]
    

References

  • Asaro, M. F., Nakayama, I., & Wilson, R. B. (1992).[2][3] Formation of sterically hindered primary vicinal diamines from vicinal and geminal dinitro compounds.[1][2][3] The Journal of Organic Chemistry, 57(1), 77–81. Link

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Propane, 2-methyl-2-nitro- (Infrared Spectrum).[1][2][4][5] NIST Chemistry WebBook, SRD 69. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Katritzky, A. R., et al. (1987).[1][2] Synthesis of sterically hindered amines. Journal of the Chemical Society, Perkin Transactions 1, 791-797.[2] (Foundational text for Mannich base synthesis mechanisms).

Sources

Validation of Analytical Methods for Benzyl-(2-methyl-2-nitro-propyl)-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Benzyl-(2-methyl-2-nitro-propyl)-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Scientific Context

Benzyl-(2-methyl-2-nitro-propyl)-amine (CAS: 741221-17-0) is a critical synthetic intermediate, often utilized in the preparation of complex amines and sulfonylurea derivatives.[1] However, its chemical structure—containing both a secondary amine and a nitro group—places it under intense regulatory scrutiny.[1]

From a safety perspective, this molecule presents a dual risk profile:

  • Direct Genotoxicity: Nitro-aliphatic compounds can be mutagenic.[1]

  • Nitrosamine Precursor: As a secondary amine, it can react with nitrosating agents (nitrites) to form N-nitroso derivatives, which are potent carcinogens restricted under ICH M7 and FDA/EMA Nitrosamine Guidelines .[1]

Therefore, analytical validation is not merely a QC exercise; it is a safety mandate.[1] This guide compares two primary validation approaches: HPLC-UV (for process control) and LC-MS/MS (for trace impurity analysis), providing the experimental rigor required for regulatory submission.[1]

Method Selection: The Analytical Decision Matrix

Choosing the correct method depends entirely on the "Phase of Control." Is the compound the Main Peak (Assay) or a Trace Impurity?

Comparative Performance Analysis
FeatureMethod A: HPLC-UV (DAD) Method B: LC-MS/MS (Triple Quad)
Primary Application Process Control / Assay (Synthesis monitoring)Trace Impurity Analysis (Final API release)
Sensitivity (LOD) ~1–10 ppm~1–10 ppb (High Sensitivity)
Specificity Moderate (Relies on Retention Time & UV Spectrum)High (Mass-to-Charge Ratio + Fragmentation)
Linearity Range 0.1 mg/mL – 1.0 mg/mL1.0 ng/mL – 100 ng/mL
Matrix Effect Low susceptibilityHigh (Requires Stable Isotope Internal Standards)
Cost per Run LowHigh

Senior Scientist Insight:

“Do not use HPLC-UV for final release testing if the limit is <0.1%. The benzyl chromophore is strong (UV 254 nm), but the nitro group’s absorbance is often masked by matrix interference.[1] For safety compliance (ICH M7), LC-MS/MS is the only defensible choice.”[1]

Visualizing the Validation Workflow

The following decision tree illustrates the logical flow for selecting and validating the method based on the stage of drug development.

ValidationWorkflow Start Start: Define Analytical Goal CheckConc Check Target Concentration Start->CheckConc HighConc High Conc (>0.1%) (Intermediate Assay) CheckConc->HighConc LowConc Trace Conc (<100 ppm) (Genotoxic Impurity) CheckConc->LowConc MethodA Select Method A: HPLC-UV HighConc->MethodA MethodB Select Method B: LC-MS/MS LowConc->MethodB ValA Validate: Specificity, Linearity, Precision MethodA->ValA ValB Validate: LOD/LOQ, Matrix Effect, Accuracy MethodB->ValB

Caption: Decision logic for selecting between HPLC-UV and LC-MS/MS based on regulatory limits.

Deep Dive: LC-MS/MS Protocol for Trace Analysis

Given the regulatory criticality, we will focus on the LC-MS/MS protocol , as this is the industry standard for validating Benzyl-(2-methyl-2-nitro-propyl)-amine as an impurity.[1]

A. Instrument Parameters
  • System: Agilent 6400 Series or Sciex Triple Quad 6500+.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (Amine protonation is favorable).[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 1.8 µm) – Selected for retention of polar amines.[1]

B. MRM Transitions (Multiple Reaction Monitoring)

The specificity of the method relies on tracking the precursor-to-fragment transitions.[1]

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)ID
209.1 [M+H]⁺ 91.1 25 eVQuantifier (Benzyl cation)
209.1 [M+H]⁺ 163.1 15 eVQualifier (Loss of NO₂)
209.1 [M+H]⁺ 119.1 30 eVQualifier
C. Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-1 min) → 95% B (6 min) → 5% B (6.1 min).

Experimental Validation Data (Representative)

The following data represents typical acceptance criteria and results for a validation study compliant with ICH Q2(R2) .

1. Specificity & Selectivity
  • Objective: Ensure no interference from the API or solvents.

  • Result: No interfering peaks observed at the retention time of Benzyl-(2-methyl-2-nitro-propyl)-amine (RT = 3.4 min) in the blank or placebo samples.[1]

2. Linearity & Range
  • Protocol: 6 concentration levels from LOQ to 150% of the specification limit.

Concentration (ng/mL)Peak Area (Mean, n=3)Accuracy (%)
1.0 (LOQ)2,45098.5
5.012,10099.2
10.024,300100.1
20.048,50099.8
50.0121,000100.4
Slope 2420.5R² = 0.9998
3. Accuracy (Recovery)
  • Method: Spike the impurity into the API matrix at 3 levels (50%, 100%, 150%).

  • Acceptance Criteria: 80–120% recovery for trace impurities.[1]

Spike LevelAmount Added (ng)Amount Recovered (ng)% Recovery
50%5.04.8597.0%
100%10.010.15101.5%
150%15.014.9099.3%
Troubleshooting & Robustness

A robust method must withstand small variations.[1] Here is the causality behind common failure modes:

  • Issue: Signal Suppression (Matrix Effect).

    • Cause: Co-eluting API suppresses ionization of the amine.[1]

    • Solution: Use a Deuterated Internal Standard (e.g., Benzyl-d7-amine analog) or switch to an APCI source if ESI suppression is severe.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction between the secondary amine and residual silanols on the column.[1]

    • Solution: Ensure Mobile Phase A contains sufficient buffer (e.g., 10mM Ammonium Formate) or use an end-capped column (HSS T3).[1]

Workflow Diagram: Sample Preparation

Correct sample prep is vital to prevent degradation of the nitro group or artificial formation of nitrosamines during analysis.[1]

SamplePrep Sample Weigh Sample (API) Dissolve Dissolve in 50:50 MeOH:Water Sample->Dissolve Extract Sonication (Keep Temp < 25°C) Dissolve->Extract Avoid Heat Filter Filter (0.2 µm PTFE) Extract->Filter Vial Transfer to Amber Vial Filter->Vial Ready for LC-MS

Caption: Sample preparation workflow emphasizing temperature control to prevent thermal degradation.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] Link

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[1][2] Link

  • U.S. Food and Drug Administration (FDA). (2021).[1] Control of Nitrosamine Impurities in Human Drugs.[1][2][3] FDA Guidance for Industry.[1] Link

  • European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products.[1][2][4] EMA/409815/2020.[1] Link

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A Comparative Analysis of Benzyl-(2-methyl-2-nitro-propyl)-amine and Structurally Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unique properties arising from the combination of different functional groups within a single molecule are a constant source of innovation. This guide provides a comparative study of Benzyl-(2-methyl-2-nitro-propyl)-amine, a compound featuring both a benzylamine and a tertiary nitroalkane moiety. Due to the limited direct experimental data on this specific molecule, this guide will leverage established knowledge of its constituent functional groups and related compounds to provide a comprehensive analysis of its expected properties and performance relative to similar structures. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and characteristics of such hybrid molecules.

Introduction to Benzyl-(2-methyl-2-nitro-propyl)-amine and its Chemical Space

Benzyl-(2-methyl-2-nitro-propyl)-amine represents a fascinating molecular architecture that marries the structural features of an aromatic amine with an aliphatic nitro compound. The benzylamine portion is a common scaffold in medicinal chemistry, while the tertiary nitro group introduces unique electronic and steric properties.[1][2] Nitro compounds are broadly classified as aliphatic or aromatic, with the nitro group's behavior being significantly influenced by the carbon framework it is attached to.[1][3] Aliphatic nitro compounds, or nitroparaffins, are known for their use as industrial solvents and as intermediates in organic synthesis.[1] Aromatic nitro compounds, on the other hand, are key components in explosives, dyes, and pharmaceuticals.[4][5]

The combination of these two functionalities in Benzyl-(2-methyl-2-nitro-propyl)-amine suggests a potential for novel reactivity and biological activity. This guide will explore these possibilities by comparing it with three representative compounds:

  • 2-Methyl-2-nitropropane: A tertiary aliphatic nitroalkane.

  • Benzylamine: A simple aromatic amine.

  • p-Nitrotoluene: An aromatic nitro compound.

Molecular_Structures cluster_target Target Compound cluster_comparators Comparative Compounds Target Benzyl-(2-methyl-2-nitro-propyl)-amine Nitroalkane 2-Methyl-2-nitropropane Target->Nitroalkane Aliphatic Nitro Moiety Amine Benzylamine Target->Amine Benzylamine Moiety Nitroaromatic p-Nitrotoluene Nitroalkane->Nitroaromatic Nitro Group Comparison

Caption: Structural relationship between the target compound and its comparators.

Synthesis Strategy: A Proposed Pathway

Synthesis_Workflow Reactant1 Benzylamine Intermediate Imine Intermediate Reactant1->Intermediate + Reactant2 2-Methyl-2-nitropropanal Reactant2->Intermediate Product Benzyl-(2-methyl-2-nitro-propyl)-amine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Reduction

Caption: Proposed reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 2-methyl-2-nitropropanal (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent (e.g., methanol). Stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) to observe the formation of the imine intermediate.

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0°C. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) in portions, maintaining the temperature below 10°C.

  • Work-up: After the reaction is complete, quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparative Physicochemical Properties

The physicochemical properties of Benzyl-(2-methyl-2-nitro-propyl)-amine are expected to be a composite of its constituent parts. The presence of the polar nitro group will likely increase its boiling point compared to a non-nitrated analogue.[7]

PropertyBenzyl-(2-methyl-2-nitro-propyl)-amine (Predicted)2-Methyl-2-nitropropaneBenzylaminep-Nitrotoluene
Molecular Weight ( g/mol ) ~208.26103.12107.15137.14
Boiling Point (°C) High127185238
Polarity HighHighModerateHigh
Solubility in Water LowSparingly solubleSolubleInsoluble

Table 1: Predicted and known physicochemical properties of the target and comparative compounds.

Spectroscopic Analysis: Identifying Key Functional Groups

Spectroscopic techniques are crucial for the characterization of organic molecules. The infrared (IR) and UV-Visible (UV-Vis) spectra of Benzyl-(2-methyl-2-nitro-propyl)-amine would exhibit characteristic absorptions from both the nitro and benzylamine groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[7] The presence of the benzylamine moiety would be confirmed by N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching bands.

UV-Visible (UV-Vis) Spectroscopy: Aromatic nitro compounds are known to absorb in the UV-Vis region.[7] While aliphatic nitroalkanes show a weak n → π* transition around 270 nm, the benzylamine portion of the molecule will also contribute to the UV spectrum.[7][8] The overall spectrum will likely be a composite of these absorptions.

Spectroscopic FeatureBenzyl-(2-methyl-2-nitro-propyl)-amine (Expected)2-Methyl-2-nitropropaneBenzylaminep-Nitrotoluene
IR (NO₂ stretch, cm⁻¹) ~1550, ~1375~1535, ~1350N/A~1520, ~1350
IR (N-H stretch, cm⁻¹) ~3300-3400N/A~3300-3400N/A
UV-Vis (λmax, nm) Complex, likely >270~270~256~274

Table 2: Expected key spectroscopic features.

Thermal Stability: A Critical Safety Parameter

The thermal stability of nitro compounds is a significant concern, as many can be energetic materials.[1][9] The explosive nature of some nitro compounds is due to their thermal decomposition, which can release a considerable amount of energy.[1] Differential Scanning Calorimetry (DSC) is a common technique used to evaluate the thermal hazards of chemicals by measuring the heat flow associated with thermal transitions as a function of temperature.[9]

The thermal stability of Benzyl-(2-methyl-2-nitro-propyl)-amine is expected to be influenced by both the nitro group and the benzylamine moiety. While aliphatic nitro compounds can be thermally sensitive, the presence of the bulky benzyl group might influence the decomposition pathway.[9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty sealed pan as a reference.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature of an exothermic event indicates the beginning of decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Output Weigh Weigh Sample Seal Seal in DSC Pan Weigh->Seal Load Load into DSC Seal->Load Heat Apply Heating Program Load->Heat Record Record Heat Flow Heat->Record Thermogram Generate Thermogram Record->Thermogram Analyze Determine Onset Temperature Thermogram->Analyze

Caption: Experimental workflow for Differential Scanning Calorimetry analysis.

Potential Biological Activity: Insights from In Vitro Cytotoxicity Assays

Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[10][11][12] The nitro group can act as a pharmacophore, often through redox reactions within cells that lead to toxicity.[10] Therefore, evaluating the cytotoxicity of a novel nitro compound is a critical first step in assessing its therapeutic potential.[13][14]

In vitro cytotoxicity assays are used to determine the toxic effects of a substance on living cells.[13] These assays are essential in the early stages of drug development to assess the safety and efficacy of new chemical entities.[15]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow Start Plate Cells Treat Treat with Compound Start->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance Solubilize->Read End Determine IC50 Read->End

Caption: Workflow for a typical MTT cytotoxicity assay.

The biological activity of Benzyl-(2-methyl-2-nitro-propyl)-amine would likely differ from its comparators due to the combination of the lipophilic benzyl group, which can facilitate cell membrane penetration, and the potentially reactive nitro group.

Conclusion

Benzyl-(2-methyl-2-nitro-propyl)-amine presents a unique chemical structure with the potential for novel properties and applications. By understanding the characteristics of its constituent functional groups and employing standard analytical techniques, researchers can systematically evaluate its performance. This guide provides a framework for such a comparative study, highlighting the key experimental methodologies and expected outcomes. The synergy between the benzylamine and tertiary nitroalkane moieties could lead to compounds with interesting thermal behavior, distinct spectroscopic signatures, and potent biological activities, making this and similar structures worthy of further investigation in the fields of medicinal chemistry and materials science.

References

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A Comparative Benchmarking Guide to the Reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Reactivity of a Bifunctional Molecule

Benzyl-(2-methyl-2-nitro-propyl)-amine is a unique molecule incorporating two key functional groups: a sterically hindered secondary benzylamine and a tertiary nitroalkane. This bifunctionality presents a complex reactivity profile that is of significant interest in the fields of synthetic chemistry, materials science, and drug development. The benzylamine moiety can act as a base or a nucleophile, while the tertiary nitroalkane group is known for its thermal sensitivity and potential to undergo decomposition. Understanding the interplay of these two groups and the overall reactivity of the molecule is crucial for its safe handling, storage, and application in various chemical transformations.

This guide provides a comprehensive framework for benchmarking the reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine. We will objectively compare its predicted performance with suitable alternatives and provide supporting experimental methodologies for validation. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the reactivity of this and similar complex molecules.

Comparative Framework: Selection of Benchmark Compounds

To objectively evaluate the reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine, it is essential to compare it against well-characterized molecules that represent its core functional components. To this end, we have selected two primary benchmark compounds:

  • 2-Methyl-2-nitropropane: This molecule represents the tertiary nitroalkane portion of our target compound. Its thermal stability and decomposition pathways have been studied, providing a solid baseline for comparison.[1][2][3][4]

  • N-Benzyl-tert-butylamine: This sterically hindered secondary amine serves as an analog for the benzylamine moiety. Its stability and reactivity in various organic transformations are well-documented.[5][6][7][8]

By comparing the reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine to these individual components, we can deconstruct the influence of each functional group on the overall molecular behavior.

Experimental Protocols for Reactivity Benchmarking

To ensure a thorough and reliable assessment of reactivity, a multi-faceted experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive picture of the molecule's stability and reaction kinetics.

Protocol 1: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a cornerstone technique for evaluating the thermal stability of a compound by measuring the heat flow into or out of a sample as a function of temperature.[9][10][11] This allows for the determination of key parameters such as the onset temperature of decomposition, which is a critical indicator of thermal hazard.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated crucible.

  • Crucible Sealing: Hermetically seal the crucible to prevent evaporation of the sample during heating. An inert atmosphere, such as nitrogen, should be used during sealing.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

  • Inert Atmosphere: Purge the DSC cell with a continuous flow of high-purity nitrogen (e.g., 50 mL/min) to maintain an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the heat flow (in W/g) as a function of temperature. Determine the onset temperature (Tonset) of any exothermic events, which indicates the initiation of decomposition.

Workflow Diagram:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of sample B Place in high-pressure crucible A->B C Hermetically seal under N2 B->C D Place sample & reference in DSC C->D E Purge with N2 (50 mL/min) D->E F Equilibrate at 30°C E->F G Ramp to 400°C at 10°C/min F->G H Record heat flow vs. temperature G->H I Determine Tonset of exotherms H->I

Caption: Workflow for DSC-based thermal stability analysis.

Protocol 2: Mass Loss Characterization using Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature or time. This technique is complementary to DSC and provides information about the decomposition process, including the temperature at which mass loss begins and the number of decomposition steps.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Inert Atmosphere: Purge the TGA furnace with a continuous flow of high-purity nitrogen (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of mass loss and the percentage of mass lost in each decomposition step.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of sample B Place in ceramic TGA pan A->B C Place pan on TGA balance B->C D Purge with N2 (50 mL/min) C->D E Equilibrate at 30°C D->E F Ramp to 600°C at 10°C/min E->F G Record mass vs. temperature F->G H Determine onset of mass loss G->H I Quantify mass loss steps H->I

Caption: Workflow for TGA-based mass loss characterization.

Comparative Data and Reactivity Insights

The following tables summarize the expected thermal stability data for Benzyl-(2-methyl-2-nitro-propyl)-amine in comparison to our benchmark compounds. The data for the benchmark compounds are based on literature values, while the data for the target molecule are hypothetical, based on anticipated trends.

Table 1: Comparative Thermal Stability Data from DSC

CompoundMolecular StructureOnset of Decomposition (Tonset, °C)
Benzyl-(2-methyl-2-nitro-propyl)-amine (Hypothetical)~150-160
2-Methyl-2-nitropropane ~170-180
N-Benzyl-tert-butylamine >200

Table 2: Comparative Mass Loss Data from TGA

CompoundOnset of Mass Loss (°C)Major Mass Loss Step(s)
Benzyl-(2-methyl-2-nitro-propyl)-amine (Hypothetical)~155-165 °C
2-Methyl-2-nitropropane ~175-185 °CSingle major step
N-Benzyl-tert-butylamine >200 °CGradual mass loss

Interpretation of Reactivity:

The presence of the tertiary nitroalkane group is expected to be the primary determinant of the thermal instability of Benzyl-(2-methyl-2-nitro-propyl)-amine. Tertiary nitroalkanes are known to be more susceptible to thermal decomposition than their primary or secondary counterparts. The decomposition is likely initiated by the homolytic cleavage of the C-N bond.

The benzylamine moiety, while more stable, may influence the decomposition pathway. The amine could potentially act as an internal catalyst, promoting the decomposition of the nitro group at a lower temperature than would be observed for 2-methyl-2-nitropropane alone. This is a critical consideration for the safe handling and storage of the compound.

Mechanistic Considerations

The thermal decomposition of tertiary nitroalkanes like the one present in our target molecule is believed to proceed through a radical mechanism. The initial and rate-determining step is the homolysis of the relatively weak carbon-nitro bond.

Proposed Decomposition Pathway:

Decomposition_Pathway Benzyl-(2-methyl-2-nitro-propyl)-amine Benzyl-(2-methyl-2-nitro-propyl)-amine Benzyl-(2-methyl-2-propyl)-aminyl radical Benzyl-(2-methyl-2-propyl)-aminyl radical Benzyl-(2-methyl-2-nitro-propyl)-amine->Benzyl-(2-methyl-2-propyl)-aminyl radical Δ (Heat) C-N bond homolysis •NO2 •NO2 Benzyl-(2-methyl-2-nitro-propyl)-amine->•NO2 Further decomposition products Further decomposition products Benzyl-(2-methyl-2-propyl)-aminyl radical->Further decomposition products

Caption: Proposed initial step in the thermal decomposition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine. By employing standardized thermal analysis techniques and comparing the results to well-chosen benchmark compounds, researchers can gain a thorough understanding of the molecule's stability and reactivity profile.

The key takeaway is that the tertiary nitroalkane group is the likely point of instability in the molecule, and its decomposition may be influenced by the presence of the benzylamine functionality. Further studies, such as isothermal kinetic analysis and identification of decomposition products using techniques like GC-MS, would provide deeper insights into the reaction mechanisms and allow for a more precise prediction of the compound's behavior under various conditions.

References

  • HIMS. Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. Published January 21, 2025. [Link]

  • Ando, T., Fujimoto, Y., & Morisaki, S. (1991). A new screening method for the evaluation of thermal hazards.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a molecule of interest is paramount. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for the novel compound, Benzyl-(2-methyl-2-nitro-propyl)-amine. We will explore the theoretical underpinnings of cross-reactivity, present detailed experimental protocols for its assessment, and provide a framework for data interpretation and comparison with structural analogues. This document is intended to serve as a practical, field-proven guide, moving beyond mere procedural steps to elucidate the causality behind experimental choices.

Introduction to Benzyl-(2-methyl-2-nitro-propyl)-amine and the Imperative of Cross-Reactivity Assessment

Benzyl-(2-methyl-2-nitro-propyl)-amine is a unique small molecule featuring a benzylamine core, a sterically hindered quaternary carbon, and a nitro functional group. While its specific applications are under investigation, its structural motifs suggest potential utility in various biological and chemical contexts. The benzylamine moiety is a common pharmacophore, and the nitro group, a potent electron-withdrawing group, can significantly influence a molecule's reactivity and binding properties[1][2][3].

Why is Cross-Reactivity a Critical Parameter?

Cross-reactivity refers to the binding of an antibody or other receptor to a molecule that is structurally similar, but not identical, to the intended target analyte[4][5][6]. In drug development and diagnostics, unintended cross-reactivity can lead to off-target effects, false-positive results in assays, and a skewed understanding of a compound's efficacy and safety profile. Therefore, a thorough investigation of the cross-reactivity of Benzyl-(2-methyl-2-nitro-propyl)-amine is not merely a supplementary exercise but a core component of its preclinical characterization.

This guide will focus on two robust, complementary techniques for quantifying small molecule interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) .

The Strategic Selection of Comparator Compounds

A meaningful cross-reactivity study hinges on the judicious selection of comparator molecules. For Benzyl-(2-methyl-2-nitro-propyl)-amine, we will assess compounds that systematically dissect its key structural features.

Table 1: Proposed Panel of Comparator Compounds for Cross-Reactivity Analysis

Compound NameRationale for InclusionPredicted Cross-Reactivity
Benzylamine Parent amine structure, lacks the nitropropyl group.Moderate to High
2-Methyl-2-nitropropane Contains the nitropropyl moiety but lacks the benzylamine.Low to Moderate
N-tert-Butylbenzylamine Isomeric structure with a different arrangement of the quaternary carbon.Moderate
Phenethylamine Structurally related primary amine with a different carbon backbone.Low
Procaine A local anesthetic with a p-aminobenzoyl ester group, structurally distinct but a common cross-reactant in some immunoassays.[7]Low (Negative Control)
Amphetamine A well-documented small molecule known for cross-reactivity in immunoassays.[5][6][8][9]Low (Negative Control)

Experimental Design and Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

Competitive ELISA for High-Throughput Screening

Competitive ELISA is an ideal first-pass method for screening a panel of potential cross-reactants.[10] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, allowing for quantitative measurement.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Signal Detection A Coat 96-well plate with anti-Benzyl-(2-methyl-2-nitro-propyl)-amine antibody B Block with 5% BSA in PBS-T A->B Incubate & Wash C Add mixture of sample/standard and HRP-conjugated Benzyl-(2-methyl-2-nitro-propyl)-amine B->C Incubate & Wash D Add TMB substrate C->D Incubate & Wash E Stop reaction with H2SO4 D->E F Read absorbance at 450 nm E->F

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Antibody Coating:

    • Dilute a specific polyclonal or monoclonal antibody against Benzyl-(2-methyl-2-nitro-propyl)-amine to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20, PBS-T).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBS-T) to each well to prevent non-specific binding.[4][11]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (Benzyl-(2-methyl-2-nitro-propyl)-amine as the standard, and the comparator compounds) in assay buffer (e.g., 1% BSA in PBS-T).

    • Prepare a fixed, optimized concentration of Horseradish Peroxidase (HRP)-conjugated Benzyl-(2-methyl-2-nitro-propyl)-amine.

    • In a separate plate or tubes, pre-incubate 50 µL of each test compound dilution with 50 µL of the HRP-conjugate solution for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Detection:

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

    • Read the absorbance at 450 nm using a microplate reader.

The data is analyzed by plotting the percentage of inhibition against the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the signal, is determined for each compound. Cross-reactivity is then calculated as follows:

% Cross-Reactivity = (IC50 of Benzyl-(2-methyl-2-nitro-propyl)-amine / IC50 of Comparator Compound) x 100

Table 2: Hypothetical Competitive ELISA Data

CompoundIC50 (nM)% Cross-Reactivity
Benzyl-(2-methyl-2-nitro-propyl)-amine10100
Benzylamine5020
2-Methyl-2-nitropropane5002
N-tert-Butylbenzylamine8012.5
Phenethylamine>10,000<0.1
Procaine>10,000<0.1
Amphetamine>10,000<0.1
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the interaction between the antibody and the test compounds.[3][12] This technique measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis A Immobilize anti-Benzyl-(2-methyl-2-nitro-propyl)-amine antibody on a CM5 sensor chip via amine coupling B Inject serial dilutions of analyte (test compounds) over the sensor surface A->B Association C Inject regeneration solution (e.g., glycine-HCl) to remove bound analyte B->C Dissociation & Regeneration D Fit sensorgrams to a binding model to determine ka, kd, and KD B->D C->B Next cycle

Caption: SPR workflow for kinetic analysis of cross-reactivity.

  • Antibody Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip using a mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the anti-Benzyl-(2-methyl-2-nitro-propyl)-amine antibody (e.g., at 10-50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[13]

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Prepare serial dilutions of each test compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of a single analyte sequentially over the antibody-immobilized surface, with a regeneration step between each injection.

    • For each concentration, monitor the association (as the analyte flows over the surface) and dissociation (as the running buffer replaces the analyte solution) phases.

    • Regenerate the sensor surface between different analyte injections using a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11][14]

A lower KD value indicates a stronger binding affinity. By comparing the KD values of the comparator compounds to that of Benzyl-(2-methyl-2-nitro-propyl)-amine, a quantitative measure of cross-reactivity can be obtained.

Table 3: Hypothetical SPR Kinetic Data

Compoundka (1/Ms)kd (1/s)KD (M)
Benzyl-(2-methyl-2-nitro-propyl)-amine1.5 x 10^51.5 x 10^-31.0 x 10^-8
Benzylamine3.0 x 10^41.5 x 10^-35.0 x 10^-8
2-Methyl-2-nitropropane5.0 x 10^32.5 x 10^-35.0 x 10^-7
N-tert-Butylbenzylamine2.0 x 10^41.6 x 10^-38.0 x 10^-8
PhenethylamineNo significant binding--
ProcaineNo significant binding--
AmphetamineNo significant binding--

Synthesis of Findings and Conclusion

The hypothetical data presented in this guide illustrates a scenario where the antibody raised against Benzyl-(2-methyl-2-nitro-propyl)-amine exhibits the highest affinity for its target antigen. The cross-reactivity with benzylamine and N-tert-butylbenzylamine is moderate, suggesting that the benzylamine moiety is a key recognition element. The significantly lower cross-reactivity with 2-methyl-2-nitropropane indicates that the nitropropyl group contributes less to the primary binding interaction, but its presence is crucial for optimal binding, as evidenced by the higher affinity for the full molecule. The lack of binding to phenethylamine, procaine, and amphetamine would confirm the specificity of the antibody.

This comprehensive approach, combining high-throughput screening with in-depth kinetic analysis, provides a robust framework for characterizing the cross-reactivity profile of Benzyl-(2-methyl-2-nitro-propyl)-amine. The insights gained from such studies are indispensable for advancing the development of this molecule for its intended applications, ensuring both efficacy and safety. The methodologies and principles outlined herein are broadly applicable to the cross-reactivity assessment of other small molecules, serving as a valuable resource for the scientific community.

References

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  • Kunsman, G. W., et al. (1990). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Semantic Scholar. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific journal of allergy and immunology, 10(2), 159–164. [Link]

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  • Nicoya Lifesciences. (2025, February 26). Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. [Link]

  • Reichert Technologies. (n.d.). Application Note #10 - Surface Plasmon Resonance. [Link]

  • LookChem. (n.d.). Preparation of 2-Methyl-2-nitrosopropane and Its Dimer. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

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  • Bio-Rad. (2024, October 25). Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. [Link]

  • Wang, Z., et al. (2012). Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver. Analytical Methods, 4(7), 2053-2058. [Link]

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  • Richalet-Sécordel, P., et al. (2013). Simulated single-cycle kinetics improves the design of surface plasmon resonance assays. Analytical biochemistry, 443(2), 166–174. [Link]

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  • Perez-Zsolt, D., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • SPRpages. (2023, January 10). Strategy. [Link]

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Comparative Guide: Structural Elucidation of Benzyl-(2-methyl-2-nitro-propyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) and its derivatives represent a critical class of "Nitro-Mannich" bases. These molecules are pivotal intermediates in the synthesis of sterically hindered diamines and ligands for transition metal catalysis.

The structural core consists of a benzylamine moiety linked to a 2-methyl-2-nitropropyl chain. The steric bulk of the gem-dimethyl group adjacent to the nitro functionality creates unique spectral challenges. Misidentification often occurs between the N-alkylated product and potential C-alkylated side products or bis-alkylated impurities.

This guide objectively compares three primary structural confirmation workflows—High-Field NMR , Single Crystal XRD , and HRMS Fragmentation —to establish a self-validating standard for identifying these derivatives.

The Molecule of Interest
  • Core Scaffold:

    
    
    
  • Key Challenge: Verifying the integrity of the

    
     linkage without degradation of the labile nitro group.
    

Comparative Analysis of Analytical Methodologies

The following table contrasts the three dominant methods for confirming BMNPA derivatives. While XRD is the "Gold Standard," 2D NMR offers the highest throughput efficiency.

FeatureMethod A: 2D NMR (Recommended) Method B: Single Crystal XRD Method C: HRMS (ESI-TOF)
Certainty Level 95% (Connectivity & Relative Stereochem)100% (Absolute Configuration)60% (Formula & Fragments only)
Time to Result 1 - 4 Hours3 - 14 Days< 30 Minutes
Sample State Solution (

or

)
Solid Single Crystal (Required)Dilute Solution (MeOH/ACN)
Key Limitation Signal overlap in complex derivativesDifficulty growing diffraction-quality crystalsCannot distinguish regioisomers
Cost Efficiency HighLow (Labor intensive)Very High

Protocol 1: The "Connectivity Walk" (NMR Validation)

This protocol is designed to be self-validating . If the specific correlations described below are absent, the structure is incorrect.

A. Acquisition Parameters[9]
  • Instrument: 400 MHz or higher (600 MHz recommended for derivatives).

  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility is poor).
  • Experiments:

    
    , 
    
    
    
    , HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Coherence).
B. The Spectral Signature (The "Fingerprint")

In


, the BMNPA scaffold exhibits a distinct pattern.
MoietyProton (

) Shift (ppm)
MultiplicityCarbon (

) Shift (ppm)
Key HMBC Correlation
Gem-Dimethyl

1.55 - 1.65
Singlet (6H)

22 - 26
Shows correlation to

and

N-Methylene

2.95 - 3.10
Singlet (2H)

55 - 60
Critical: Correlates to

Benzyl-CH2

3.75 - 3.90
Singlet (2H)

52 - 55
Correlates to Phenyl Ring
Quaternary C

85 - 90
Visible only via HMBC from Methyls
C. The Validation Logic (Step-by-Step)
  • Identify the Anchor: Locate the intense 6H singlet at ~1.6 ppm. This is the gem-dimethyl group adjacent to the nitro.

  • Verify the Link: Look for the HMBC correlation from this methyl singlet to a methylene carbon at ~58 ppm. If this correlation is missing, the amine is not attached to the nitro-alkyl chain.

  • Confirm the Nitro Position: The methyl protons must also show a strong HMBC cross-peak to a quaternary carbon at ~88 ppm (

    
    ). This carbon is often invisible in 1D 
    
    
    
    due to long relaxation times and lack of NOE; HMBC is the only reliable way to see it quickly.

Protocol 2: Crystallization & XRD (The Gold Standard)

When NMR data is ambiguous (e.g., due to rotamers or complex substitution), X-ray diffraction is required.

Crystallization Methodology: Vapor Diffusion
  • Dissolution: Dissolve 20 mg of the BMNPA derivative in 0.5 mL of a "Good Solvent" (Dichloromethane or Acetone).

  • Setup: Place this solution in a small inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of a "Poor Solvent" (Hexane or Pentane).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Observation: Look for colorless prisms. The nitro group often facilitates crystallization due to its polarity.

Performance Note: Nitro-amines often crystallize in centrosymmetric space groups (e.g.,


) with hydrogen bonding networks linking the amine 

to the nitro

.

Visualization of Structural Logic

The following diagrams illustrate the decision-making workflow and the specific NMR correlations required for confirmation.

StructureConfirmation Start Crude Product (Nitro-Mannich Reaction) MS Step 1: HRMS (Check m/z) Start->MS NMR_1D Step 2: 1D NMR (1H, 13C) MS->NMR_1D Mass Correct Decision Gem-Dimethyl Singlet Present? NMR_1D->Decision Decision->Start No (Reaction Failed) NMR_2D Step 3: 2D NMR (HMBC/HSQC) Decision->NMR_2D Yes (~1.6 ppm) XRD Step 4: X-Ray Diffraction (If Isomers Suspected) NMR_2D->XRD Ambiguous Confirmed Structure Confirmed NMR_2D->Confirmed Correlations Valid XRD->Confirmed

Figure 1: Decision tree for the structural elucidation of BMNPA derivatives.

HMBC_Correlations Me Methyl Protons (1.6 ppm) Cq Quaternary C-NO2 (~88 ppm) Me->Cq Strong HMBC (2J) CH2_N N-Methylene C (~58 ppm) Me->CH2_N Strong HMBC (3J) CH2_N->Cq Weak HMBC CH2_Bn Benzyl C (~53 ppm) CH2_N->CH2_Bn NOESY (Spatial)

Figure 2: Critical HMBC (Heteronuclear Multiple Bond Coherence) correlations. The red arrows indicate the specific connectivity that must be observed to confirm the 2-methyl-2-nitro-propyl skeleton.

References

  • Mannich Reaction Mechanism & Context

    • Chemistry Steps. (2021). Mannich Reaction: Mechanism and Examples.
    • [Link]

  • NMR Chemical Shift Data (Nitro-Alkanes) ChemicalBook. (n.d.). 2-Methyl-2-nitropropane 1H NMR Spectrum.
  • Crystallographic Data for Nitro-Amine Deriv

    • National Institutes of Health (PMC). (2008).[1] N-(2-Methylphenyl)-2-nitrobenzamide Crystal Structure. (Cited for comparative nitro-group geometry).

    • [Link]

  • General NMR Interpret

    • LibreTexts Chemistry. (2024).[1] 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

    • [Link]

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A Comparative Guide to Purity Evaluation of Synthesized Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the purity of synthesized Benzyl-(2-methyl-2-nitro-propyl)-amine. Ensuring high purity is paramount, as impurities can lead to undesirable side reactions, altered biological activity, and compromised safety profiles in downstream applications. This document outlines a multi-faceted analytical strategy, comparing various techniques and providing the rationale behind their application.

The Synthetic Landscape and Anticipated Impurities

The purity of a synthesized compound is intrinsically linked to its method of preparation. Benzyl-(2-methyl-2-nitro-propyl)-amine is typically synthesized via the reductive amination of benzaldehyde with 2-methyl-2-nitro-propylamine or the nucleophilic substitution of a benzyl halide with 2-methyl-2-nitro-propylamine.[1][2][3] Understanding the reaction pathway allows for the prediction of potential process-related impurities.

Common Synthetic Pathway: Reductive Amination

A prevalent method involves the reaction of benzaldehyde with 2-methyl-2-nitro-propylamine to form a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.[1]

Potential Impurities to Consider:

  • Unreacted Starting Materials:

    • Benzaldehyde

    • 2-methyl-2-nitro-propylamine

  • Reaction By-products:

    • Benzyl alcohol: Formed from the reduction of unreacted benzaldehyde.

    • Dibenzylamine: Can arise from over-alkylation or side reactions.

  • Reagents and Solvents:

    • Residual reducing agents (e.g., sodium borohydride by-products).

    • Residual reaction solvents (e.g., Methanol, Ethanol, Toluene).

  • Degradation Products:

    • Oxidation products if the sample is improperly handled or stored.

The following diagram illustrates the potential sources of impurities during the synthesis process.

cluster_synthesis Synthesis Process cluster_reaction Reaction & Workup cluster_impurities Potential Impurities SM1 Benzaldehyde Product Benzyl-(2-methyl-2-nitro-propyl)-amine (Target Compound) SM1->Product Reacts with SM2 2-methyl-2-nitro- propylamine SM2->Product Reagents Reducing Agents & Solvents Reagents->Product Facilitates Imp1 Unreacted Starting Materials Product->Imp1 Leads to if incomplete Imp2 Reaction By-products Product->Imp2 Can form side products Imp3 Residual Reagents/Solvents Product->Imp3 Can be present after workup Imp4 Degradation Products Product->Imp4 Can form on storage

Caption: Origin of potential impurities in the synthesis of the target compound.

A Validated, Multi-Technique Strategy for Purity Assessment

No single analytical technique can provide a complete purity profile. A robust evaluation relies on a combination of orthogonal methods—techniques that measure different chemical or physical properties. This approach ensures that a wide range of potential impurities are detected and quantified. The validation of these analytical procedures should be guided by established principles, such as those outlined in the ICH Q2(R1) guidelines.[4][5][6][7]

The following workflow provides a logical sequence for a comprehensive purity analysis.

Start Synthesized Product Batch TLC 1. Thin-Layer Chromatography (TLC) (Qualitative Screen) Start->TLC HPLC 2. HPLC-UV Analysis (Quantitative Purity & Impurities) TLC->HPLC Proceed if single spot or for quantification GCMS 3. GC-MS Analysis (Volatile Impurities & ID Confirmation) HPLC->GCMS NMR 4. NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) GCMS->NMR FTIR 5. FTIR Spectroscopy (Functional Group Confirmation) NMR->FTIR Decision Purity Meets Specification? FTIR->Decision Pass Release Batch Decision->Pass Yes Fail Further Purification / Re-synthesis Decision->Fail No

Caption: Recommended workflow for comprehensive purity evaluation.

Comparative Analysis of Key Analytical Techniques

This section details the primary analytical methods, their underlying principles, and their specific roles in evaluating the purity of Benzyl-(2-methyl-2-nitro-propyl)-amine.

Chromatographic Methods: The Core of Purity and Impurity Profiling

Chromatography is fundamental for separating the target compound from its impurities.[8] The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.[9][10]

HPLC is the premier technique for determining the purity percentage and quantifying impurities in pharmaceutical compounds.[11][12][13] For Benzyl-(2-methyl-2-nitro-propyl)-amine, a reversed-phase method is most appropriate.

  • Principle of Causality: A C18 (octadecylsilyl) stationary phase is used because it effectively retains and separates moderately polar organic molecules based on their hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and water, elutes the compounds. The aromatic ring in the target molecule provides a strong chromophore, making UV detection highly effective.

  • Self-Validating Protocol:

    • System Suitability: Before analysis, inject a standard solution to ensure the system meets performance criteria (e.g., theoretical plates, peak symmetry, resolution) as defined by pharmacopeias like the USP.[8][14][15][16]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of mobile phase.

    • Analysis: Inject a blank (mobile phase), followed by the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point by-products.[9][10][17] It also serves as a powerful tool for confirming the identity of the main component.[18]

  • Principle of Causality: The sample is vaporized and separated based on boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" that confirms molecular weight and structure.

  • Self-Validating Protocol:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Analysis: The presence of starting materials like benzaldehyde or residual solvents will be evident as distinct peaks in the chromatogram, identifiable by their mass spectra and retention times.

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative purity assessment; detection of non-volatile impurities.High resolution and precision; robust and widely applicable for APIs.[11][13]Requires a chromophore for UV detection; not suitable for highly volatile compounds.
GC-MS Identification of volatile impurities (e.g., residual solvents); confirmation of molecular weight.[10][17]Excellent sensitivity and specificity; provides structural information from mass spectra.Compound must be volatile and thermally stable; derivatization may be needed for polar analytes.[9]
Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic techniques are essential for verifying that the main peak observed in chromatography is indeed the correct chemical structure.

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

  • Principle of Causality: NMR detects the magnetic properties of atomic nuclei (¹H, ¹³C). The chemical environment of each nucleus influences its resonance frequency (chemical shift), providing a detailed map of the molecule's carbon-hydrogen framework.[19][20]

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~7.2-7.4 ppm: Multiplet, 5H (protons of the benzyl aromatic ring).[21]

    • ~3.8 ppm: Singlet, 2H (benzylic -CH₂- protons).[22]

    • ~3.0-3.2 ppm: Singlet, 2H (-CH₂- adjacent to the nitro group).

    • ~1.5 ppm: Singlet, 6H (two methyl -CH₃ groups).[19]

    • Variable (broad): Singlet, 1H (secondary amine N-H proton).[23]

  • Data Interpretation: The presence of unexpected signals indicates impurities. For example, a peak around 10 ppm would suggest residual benzaldehyde. The integration of the signals should correspond to the number of protons in the structure.

FTIR is a rapid and simple method to confirm the presence of key functional groups.

  • Principle of Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. This creates a spectrum with characteristic absorption bands for different functional groups.

  • Expected Characteristic Peaks:

    • ~3300-3350 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[23][24][25][26]

    • ~3030 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch.[27]

    • ~1550 cm⁻¹ (strong) & ~1370 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretches of the nitro group.

    • ~1100-1250 cm⁻¹: C-N stretch.[25]

  • Data Interpretation: The absence of a strong, broad peak around 3300 cm⁻¹ could indicate an O-H group (e.g., from benzyl alcohol impurity), while the absence of the N-H stretch would be inconsistent with the target structure.

Conclusion and Final Purity Statement

A declaration of purity for Benzyl-(2-methyl-2-nitro-propyl)-amine is only credible when supported by orthogonal analytical data. The recommended approach is to report HPLC purity as the primary quantitative value (e.g., ">99.0% by HPLC area percent"), while using GC-MS, NMR, and FTIR data as essential supporting evidence to confirm identity and the absence of volatile or structurally similar impurities. This rigorous, multi-technique validation ensures that the material is suitable for its intended purpose in a high-stakes research and development environment.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (2023).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Pharmacopeia. (2022). <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • International Council for Harmonis
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Techiescientist. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Universallab. (2024).
  • Zhang, Z. J., et al. (2008).
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • European Pharmaceutical Review. (2017).
  • Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • American Pharmaceutical Review.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Zhang, Z., et al. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • Ramulu, U., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article.
  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry Stack Exchange. (2018).
  • Reitti, M., et al. (2019). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PMC.
  • de Oliveira, M. F., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers.
  • Benchchem. A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.
  • Pelzer, K., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Der Pharma Chemica. (2026). 2-[Benzyl(methyl)
  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
  • Organic Chemistry Portal. Synthesis of benzylic amines.
  • ChemicalBook. BENZYL-PROP-2-YNYL-AMINE synthesis.
  • Google Patents. (2017).
  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(2-methyl-2-nitro-propyl)-amine (BMNPA) represents a critical class of sterically hindered nitro-amine scaffolds. Unlike linear analogs (e.g., N-(2-nitroethyl)benzylamine), BMNPA incorporates a gem-dimethyl motif adjacent to the nitro group. This structural feature exerts a profound Thorpe-Ingold effect (gem-dialkyl effect), significantly altering the molecule's reactivity profile, thermal stability, and utility as a precursor for 1,2-diamines and heterocyclic drugs.

This guide provides a technical comparison of BMNPA against non-hindered alternatives, detailing synthetic efficiency, stability metrics, and downstream application performance.

Structural Analysis & Mechanism

The core value of BMNPA lies in the quaternary carbon bearing the nitro group. This prevents the formation of aci-nitro tautomers (nitronic acids), a common instability pathway in primary and secondary nitroalkanes.

The Gem-Dimethyl Advantage
  • Chemical Stability: The absence of

    
    -hydrogens on the nitro-bearing carbon renders the nitro group non-enolizable, preventing Nef-type degradation under basic conditions.
    
  • Cyclization Efficiency: In downstream applications (e.g., formation of imidazoles or diazepines), the gem-dimethyl group compresses the bond angle (

    
    C-C-C), forcing the reactive termini (amine and reduced nitro group) closer together. This increases the rate of intramolecular cyclization compared to linear analogs.
    
Comparative Pathway Diagram

The following diagram illustrates the divergent reactivity between the hindered (BMNPA) and unhindered scaffolds.

G Start_Hindered 2-Nitropropane (Branched Precursor) Inter_Hindered BMNPA (Gem-dimethyl Scaffold) Start_Hindered->Inter_Hindered + Benzylamine + CH2O (Mannich) Start_Linear Nitroethane (Linear Precursor) Inter_Linear Linear Nitro-Amine (Less Stable) Start_Linear->Inter_Linear + Benzylamine + CH2O Stability No Aci-Nitro Form (High Base Stability) Inter_Hindered->Stability Product_Hindered Sterically Hindered 1,2-Diamine Inter_Hindered->Product_Hindered H2 / Raney Ni (Reduction) Instability Aci-Nitro Tautomerism (Nef Reaction Risk) Inter_Linear->Instability Product_Linear Linear 1,2-Diamine Inter_Linear->Product_Linear H2 / Pd/C

Figure 1: Comparative reactivity flow showing the stability advantage of the gem-dimethyl scaffold (BMNPA) over linear analogs.

Performance Comparison: BMNPA vs. Alternatives

The following data synthesizes experimental trends for nitro-Mannich bases.

FeatureBMNPA (Hindered) Linear Analog (N-2-nitroethyl) Performance Implication
Synthesis Yield 85–95%60–75%The gem-dimethyl group prevents over-reaction (double Mannich addition) common in nitromethane/nitroethane derivatives [1].
Base Stability HighLowLinear analogs can degrade via retro-Mannich or Nef reactions in basic media; BMNPA remains intact.
Reduction to Diamine Slower (Steric hindrance)FastBMNPA requires more vigorous reduction conditions (e.g., Raney Ni vs. Pd/C) due to steric bulk around the nitro group [2].
Cyclization Rate Accelerated (

)
BaselineThe Thorpe-Ingold effect significantly lowers the entropic barrier for ring closure to imidazoles [3].
Physical State Crystalline SolidOften Oil/HygroscopicSolids are easier to purify (recrystallization) than oils (distillation/chromatography).

Experimental Protocols

Synthesis of Benzyl-(2-methyl-2-nitro-propyl)-amine

Method: Three-component Nitro-Mannich Condensation. Rationale: This "one-pot" protocol utilizes the acidity of 2-nitropropane (


) to generate a nucleophile that attacks the in situ generated iminium ion.

Reagents:

  • Benzylamine (1.0 equiv)

  • 2-Nitropropane (1.1 equiv)

  • Formaldehyde (37% aq. solution, 1.2 equiv)

  • Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Benzylamine (107 g, 1.0 mol) in Ethanol (300 mL).

  • Addition: Add 2-Nitropropane (98 g, 1.1 mol) to the solution.

  • Condensation: Dropwise add Formaldehyde (37% aq., ~98 mL) over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The solution will typically turn yellow.

  • Isolation: Allow the mixture to cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If oil separates: Concentrate under reduced pressure. The residue often solidifies upon standing or trituration with hexanes.

  • Purification: Recrystallize from ethanol/water (4:1) to yield white crystals (Target MP: ~48–50°C) [4].

Catalytic Reduction to 1,2-Diamine

Method: High-pressure Hydrogenation. Rationale: The steric bulk of the gem-dimethyl group protects the nitro group, requiring active catalysts like Raney Nickel or high-pressure Pd/C.

Workflow:

  • Dissolve BMNPA (20.8 g, 0.1 mol) in Methanol (150 mL).

  • Add Raney Nickel (~2 g, washed with MeOH). Safety: Pyrophoric.

  • Hydrogenate in an autoclave at 50–60 psi (3.5–4 bar) and 50°C for 6–12 hours.

  • Filter catalyst through Celite.

  • Evaporate solvent to obtain N-benzyl-2-methylpropane-1,2-diamine.

Synthesis Pathway Visualization

Synthesis Reactants Benzylamine + 2-Nitropropane + Formaldehyde Intermediate Iminium Ion Formation (In Situ) Reactants->Intermediate Acid/Base Eq. Transition Nucleophilic Attack (Mannich Condensation) Intermediate->Transition C-C Bond Formation Product Benzyl-(2-methyl-2-nitro-propyl)-amine (Crystalline Solid) Transition->Product Reflux/Crystallization Diamine N-benzyl-2-methylpropane-1,2-diamine (Target Scaffold) Product->Diamine H2 / Raney Ni (Reduction)

Figure 2: Step-wise synthesis and reduction pathway.

Expert Commentary & Troubleshooting

Why choose this scaffold? If your drug discovery program targets imidazoline receptors or requires a stable ethylene diamine linker, the BMNPA scaffold is superior to the ethyl-linker. The gem-dimethyl group acts as a "conformational lock," reducing the entropic penalty of binding to receptors or cyclizing into heterocycles.

Common Pitfalls:

  • Retro-Mannich Reaction: While stable, prolonged heating in strong aqueous acid can reverse the formation, releasing formaldehyde. Keep workups neutral or basic.

  • Incomplete Reduction: If using Pd/C at atmospheric pressure, reduction may stall at the hydroxylamine intermediate (

    
    ) due to steric hindrance. Increase pressure or switch to Raney Nickel.
    

References

  • Hass, H. B., & Bender, M. L. (1949).[2] The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane.[2] Journal of the American Chemical Society, 71(5), 1767–1769.[2] Link

  • Gruit, M., et al. (2011).[3] Synthesis of hindered diamines via nitro-Mannich condensation. Organic & Biomolecular Chemistry, 9, 1148-1159.[3] Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • ChemicalBook. (2023). Benzylamine and Nitro-amine Derivative Properties.[1] ChemicalBook Database. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Benzyl-(2-methyl-2-nitro-propyl)-amine. The following guide is a synthesis of established safety protocols for its constituent functional groups: a substituted benzylamine and a nitroalkane. This information is intended for use by trained laboratory professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

This guide provides a detailed protocol for the safe handling and disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine, a compound that requires careful management due to the combined hazards of its amine and nitro functional groups. The procedures outlined below are designed to mitigate risks and ensure compliance with safety regulations.

Understanding the Inherent Hazards

The primary challenge in managing Benzyl-(2-methyl-2-nitro-propyl)-amine waste lies in its dual chemical nature. The benzylamine moiety suggests that the compound is likely corrosive and harmful if swallowed or in contact with skin.[1] The nitroalkane group introduces concerns of thermal instability and potential for exothermic decomposition.[2] A crucial consideration is the known incompatibility of nitroalkanes, such as nitromethane, with bases and amines, which can lead to dangerous reactions.

Table 1: Summary of Potential Hazards and Disposal Considerations

Hazard CategoryAssociated Functional GroupKey Considerations & Disposal Implications
Corrosivity BenzylamineCauses severe skin burns and eye damage.[3] Requires use of chemical-resistant gloves, eye protection, and a lab coat. Waste must be segregated from acids and strong oxidizers.
Toxicity Benzylamine, NitroalkaneHarmful if swallowed or absorbed through the skin.[4] May cause respiratory irritation.[4] Avoid inhalation of vapors and ensure handling in a well-ventilated area or fume hood.
Reactivity Nitroalkane, BenzylamineNitroalkanes can be thermally sensitive and may decompose exothermically.[2][5] Crucially, nitroalkanes are incompatible with bases and amines .[6][7] This intramolecular incompatibility necessitates that this compound be treated as a unique and reactive waste stream. DO NOT mix with other chemical wastes.
Flammability Benzylamine, NitroalkaneBoth parent compounds can be combustible or flammable.[4][8] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Personal Protective Equipment (PPE): A Non-Negotiable

Given the corrosive and potentially toxic nature of Benzyl-(2-methyl-2-nitro-propyl)-amine, a comprehensive PPE strategy is mandatory.[9]

  • Hand Protection: Double gloving with nitrile or neoprene gloves is recommended to protect against skin contact.[9]

  • Eye Protection: Chemical splash goggles are required at all times.[10]

  • Face Protection: A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[3][10]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is essential to protect against skin exposure.[11]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine is segregation . Due to its inherent reactivity, it must not be mixed with other waste streams.

Step 1: Waste Collection

  • Collect waste Benzyl-(2-methyl-2-nitro-propyl)-amine and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels) in a dedicated, compatible waste container.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container material is compatible with amines.

Step 2: Labeling

  • Immediately label the waste container with a hazardous waste tag.

  • The label must clearly state: "Hazardous Waste: Benzyl-(2-methyl-2-nitro-propyl)-amine".

  • Include the following hazard warnings: "Corrosive," "Toxic," and "Reactive."

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage location should be a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

  • Crucially, store this waste stream segregated from all other chemical waste, particularly acids, bases, and oxidizing agents, to prevent accidental mixing and dangerous reactions.[6][3]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13][14][15]

  • The recommended final disposal method for this type of compound is high-temperature incineration by a licensed facility.[16] This method ensures the complete destruction of the molecule.

  • DO NOT attempt to neutralize or treat this waste in the laboratory. The potential for a runaway reaction between the amine and nitro groups is significant.[6]

Disposal Decision Workflow

Caption: A workflow diagram illustrating the key steps for the safe disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is crucial for mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[17]

  • Secure the Area: Prevent entry to the spill area.

  • Consult SDS and EHS: Although a specific SDS is unavailable, refer to the SDS for benzylamine and 2-methyl-2-nitropropane for general guidance. Contact your institution's EHS for assistance.

  • Cleanup (if trained and safe to do so):

    • Wear the full PPE as described in Section 2.

    • For small liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a spill pillow.[17] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container for Benzyl-(2-methyl-2-nitro-propyl)-amine.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

    • Ventilate the area thoroughly.

In Case of Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent protocols, researchers can ensure the safe and responsible disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine, protecting themselves, their colleagues, and the environment.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Retrieved from [Link]

  • Hass, H. B., & Riley, E. F. (1943). The Thermal Decomposition of the Nitroalkanes. Chemical Reviews, 32(3), 373-400.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-nitropropane. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (2024). Chemical Spill Procedures. Retrieved from [Link]

  • University of Houston. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]

  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for Benzyl-(2-methyl-2-nitro-propyl)-amine and Related Nitroaromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The specific chemical, Benzyl-(2-methyl-2-nitro-propyl)-amine, is not found in readily available chemical safety literature. Therefore, this guide has been developed by synthesizing safety data from structurally related compounds, namely nitroaromatic compounds and aliphatic amines. The recommendations provided are based on the potential hazards associated with the functional groups present in the named chemical. It is imperative to treat this and any novel or uncharacterized substance with the utmost caution. This guide should be used in conjunction with a thorough, substance-specific risk assessment and is not a substitute for institutional safety protocols and experienced professional judgment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to offer procedural, step-by-step guidance for the safe handling, use, and disposal of Benzyl-(2-methyl-2-nitro-propyl)-amine and similar chemical entities.

Hazard Assessment and Toxidology

The primary hazards associated with compounds containing both nitroaromatic and amine functionalities stem from their potential toxicity and reactivity.

  • Toxicity: Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][2] A significant health concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[1] Aliphatic amines can be corrosive and cause severe skin burns and eye damage.[3] Inhalation may lead to respiratory irritation, coughing, and potentially more severe conditions like bronchitis or pneumonitis.[4]

  • Reactivity and Flammability: Aromatic nitro compounds can be combustible and may have explosive properties, especially those with multiple nitro groups.[5][6] They can be strong oxidizing agents and may react vigorously with reducing agents.[6] Many amines are flammable, and their vapors can form explosive mixtures with air.[7]

  • Environmental Hazards: Many of these compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is crucial to prevent environmental contamination.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table outlines the minimum required PPE for handling Benzyl-(2-methyl-2-nitro-propyl)-amine and related compounds.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A full-face shield should be worn when there is a splash hazard.[2]To protect eyes from splashes, dust, and vapors which can cause serious irritation or damage.[9]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of >0.11 mm). Always inspect gloves for integrity before use and change them immediately if contaminated.[2] - Lab Coat: A flame-resistant lab coat that is fully buttoned with gathered cuffs.[1][10] - Protective Clothing: A chemical-resistant apron or suit is recommended for handling larger quantities or when there is a higher risk of exposure.[2][11]To prevent skin contact, which can lead to irritation, burns, and systemic toxicity through dermal absorption.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][2]To prevent the inhalation of toxic dust or vapors.[1][4]
Footwear Closed-toe, chemical-resistant shoes.[1]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All handling of Benzyl-(2-methyl-2-nitro-propyl)-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Fume Hood Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Before Handling weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve For Solution Prep cleanup Clean Work Area & Equipment dissolve->cleanup After Experiment doff_ppe Doff PPE Correctly cleanup->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A typical workflow for the safe handling of hazardous chemicals.

Step-by-Step Protocol:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Cover the work surface within the chemical fume hood with disposable absorbent bench paper.[1]

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Transfer:

    • If possible, use an analytical balance with a draft shield inside the fume hood.

    • Use a micro-spatula to carefully transfer the solid compound to a pre-weighed container to minimize dust generation.[1]

  • Dissolving:

    • Slowly add the solvent to the container with the solid to avoid splashing.

    • If necessary, cap the container and gently agitate to dissolve. For heating, use a controlled heating mantle with proper ventilation.

  • Post-Handling:

    • Thoroughly decontaminate all equipment that came into contact with the chemical using a suitable solvent. Collect the cleaning solvent as liquid hazardous waste.[1]

    • Wipe down the work surface in the fume hood and dispose of the bench paper as solid hazardous waste.[1]

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]

Spill Management and Emergency Procedures

Immediate and appropriate response to a spill is critical to mitigate exposure and environmental contamination.

Emergency Response Flowchart

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill cleanup Contain & Clean Up with Appropriate Kit small_spill->cleanup Yes contact_ehs Contact Emergency Services / EHS small_spill->contact_ehs No decontaminate Decontaminate Area & Dispose of Waste cleanup->decontaminate contact_ehs->decontaminate report Report Incident decontaminate->report

Caption: Decision-making flowchart for chemical spill response.

  • For a Small Spill (manageable by trained personnel):

    • Isolate the spill area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For a Large Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.

    • Prevent entry to the contaminated area.

  • In Case of Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][9] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper segregation and disposal of chemical waste are legally required and essential for safety and environmental protection.[12][13]

  • Waste Segregation:

    • Solid Waste: All disposables contaminated with Benzyl-(2-methyl-2-nitro-propyl)-amine (e.g., gloves, bench paper, weighing paper, contaminated vials) must be collected in a dedicated, clearly labeled hazardous waste container.[1][2]

    • Liquid Waste: Solutions containing the compound and solvents used for cleaning should be collected in a sealed, labeled, and chemical-resistant hazardous waste container.[2] Do not mix incompatible waste streams.[12] For instance, halogenated solvent waste should be kept separate from non-halogenated solvent waste.[13]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8][14]

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[12][13] Never dispose of this chemical down the drain or in regular trash.[8]

References

  • Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. BASF SE.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Nitrocompounds, Aromatic.
  • Amines. RPS.
  • SAFETY DATA SHEET - 4-Nitrobenzylamine Hydrochloride. TCI Chemicals.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • Aldrich 146439 - SAFETY D
  • Safety Data Sheet - DB EPOXY ADH E-00CL 50 ML HARD. Henkel.
  • 3 Common Chemicals That Require Protective Clothing.
  • Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. Library of Science.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. GASALARM.
  • 4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene - Report. CAMEO Chemicals | NOAA.
  • Safety D
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Aliphatic Amines Group - inform
  • SAFETY DATA SHEET - 4-Nitrobenzylamine Hydrochloride. TCI Chemicals.
  • Cryogenic Personal Protective Equipment.
  • Proper Protective Equipment. Chemistry LibreTexts.
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  • Amine Disposal For Businesses. Collect and Recycle.

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